Bis(methylthio)gliotoxin
Description
Properties
IUPAC Name |
(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UOVKNHIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995590 | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74149-38-5 | |
| Record name | Bisdethiobis(methylthio)gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(methylthio)gliotoxin: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(methylthio)gliotoxin (bmGT) is a methylated derivative of the potent mycotoxin gliotoxin (B1671588), produced by various fungi, most notably the human pathogen Aspergillus fumigatus. Initially identified as a detoxification product, recent research has unveiled its crucial role in the intricate regulation of gliotoxin biosynthesis, presenting it as a potential biomarker for invasive aspergillosis. This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.
Discovery and Origin
Bisdethiothis compound was first identified as a minor metabolite of the fungus Gliocladium deliquescens.[1] Its structure was elucidated and confirmed through partial synthesis from gliotoxin by reduction and methylation.[1] While initially discovered in Gliocladium, subsequent research has established that this compound is a common metabolite in various species of the genus Aspergillus, including A. fumigatus, A. niger, A. terreus, and A. flavus.[2][3][4] However, the frequency and concentration of its production are highest in A. fumigatus.[2][3]
The formation of this compound is a biological detoxification and regulatory mechanism. It is synthesized from its precursor, gliotoxin, a toxic epipolythiodioxopiperazine (ETP) mycotoxin.[5][6][7] The toxicity of gliotoxin is primarily attributed to its reactive disulfide bridge, which can generate reactive oxygen species (ROS) and form mixed disulfides with proteins.[5][7] The conversion to this compound involves the methylation of the two sulfur atoms in the reduced form of gliotoxin (dithiogliotoxin), a reaction that permanently neutralizes its toxic potential.[7][8] This biotransformation is catalyzed by the S-adenosylmethionine (SAM)-dependent S-methyltransferase GtmA (also referred to as TmtA).[2][5][6][7]
Quantitative Data on Production
The production of this compound varies significantly among different fungal species and even between isolates of the same species. The following tables summarize key quantitative data from published studies.
Table 1: Production of Gliotoxin (GT) and this compound (bmGT) by Aspergillus spp.
| Aspergillus Species | % of Isolates Producing GT | % of Isolates Producing bmGT | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) |
| A. fumigatus (non-cryptic) | 77.23% | 84.16% | 2.26 ± 0.40 | 3.45 ± 0.44 |
| A. flavus | - | - | 0.14 ± 0.13 | 0.39 ± 0.31 |
| A. terreus | - | - | 0.79 ± 0.34 | 0.07 ± 0.07 |
Data extracted from a study on 252 Aspergillus isolates.[2][3]
Table 2: Kinetic Parameters of GtmA
| Substrate | Km (µM) |
| Dithiogliotoxin (rGT) | 38.62 |
| Monomethylgliotoxin (MmGT) | 184.5 |
Km (Michaelis constant) values indicate the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Km suggests a higher affinity of the enzyme for the substrate.[7]
Experimental Protocols
Fungal Culture and Metabolite Extraction
Objective: To cultivate fungal isolates and extract gliotoxin and this compound for analysis.
Protocol:
-
Inoculation: Prepare a conidial inoculum of the desired Aspergillus species.
-
Culture: Inoculate 50 mL of Czapek Dox Broth (supplemented with glutamine and HEPES) in culture flasks. Incubate at 37°C for 45 to 96 hours.[2][3]
-
Extraction:
-
For liquid cultures, extract the supernatant with an equal volume of dichloromethane.[3]
-
For agar (B569324) cultures, spray the plates with methanol, chop the agar, and transfer to a vial. Extract with acetone.[9]
-
-
Phase Separation: After vigorous agitation, allow the phases to separate. Collect the non-aqueous (organic) phase containing the metabolites.
Metabolite Identification and Quantification
Objective: To detect and quantify gliotoxin and this compound in the extracts.
Protocol (using HPTLC): [2][3]
-
Sample Application: Apply the extracted non-aqueous phase onto silica (B1680970) gel plates.
-
Development: Develop the plates in a horizontal development chamber.
-
Mobile Phase: Use a mixture of tetrahydrofuran/n-heptane/acetonitrile (40:58:2 [v/v/v]).
-
Detection and Quantification: Analyze the plates using appropriate visualization techniques and compare with standards for quantification.
Protocol (using UHPLC/PDA): [10]
-
Chromatography: Utilize an ultra-high-performance liquid chromatography (UHPLC) system with a photodiode array (PDA) detector.
-
Column and Mobile Phase: Select appropriate column and mobile phase compositions based on the specific instrument and desired separation.
-
Analysis: Inject the sample and analyze the resulting chromatogram to identify and quantify gliotoxin and this compound based on retention times and spectral data compared to known standards.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
The conversion of the toxic gliotoxin to the inactive this compound is a key detoxification and regulatory step.
Caption: Biosynthetic conversion of gliotoxin to this compound catalyzed by GtmA.
Regulatory Role of GtmA in Gliotoxin Biosynthesis
The production of this compound by GtmA serves as a negative feedback mechanism to attenuate the biosynthesis of gliotoxin.
Caption: Negative feedback regulation of gliotoxin biosynthesis by GtmA-mediated bmGT formation.
Experimental Workflow for bmGT Analysis
A standardized workflow is essential for the reliable detection and quantification of this compound from fungal cultures.
Caption: A typical experimental workflow for the analysis of this compound.
Biological Significance and Future Directions
The conversion of gliotoxin to this compound is not merely a detoxification step but a sophisticated regulatory mechanism. By attenuating the production of the highly toxic gliotoxin, GtmA plays a crucial role in the self-protection of the producing fungus.[9] This process prevents the deleterious effects of excessive intracellular gliotoxin accumulation.[7]
From a clinical perspective, the stability and presence of this compound in patient samples have positioned it as a more reliable biomarker for invasive aspergillosis than its volatile precursor, gliotoxin.[11] The detection of this compound in serum could offer a valuable tool for the early diagnosis of this life-threatening infection.[11][12]
Future research should focus on several key areas:
-
Expanding the scope of producing organisms: A wider range of fungal species should be screened for their ability to produce this compound to better understand its distribution in nature.
-
Elucidating the full regulatory network: The interplay between GtmA and other regulatory elements in the gliotoxin biosynthetic pathway requires further investigation.
-
Clinical validation of bmGT as a biomarker: Large-scale clinical studies are needed to firmly establish the diagnostic and prognostic value of this compound in invasive aspergillosis.
-
Therapeutic potential: The enzymes involved in the gliotoxin/bis(methylthio)gliotoxin pathway, such as GtmA, could be explored as potential targets for novel antifungal therapies aimed at disrupting the virulence of pathogenic fungi.
References
- 1. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Inactivation of Gliotoxin by the S-Methyltransferase TmtA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gliotoxin - Wikipedia [en.wikipedia.org]
- 9. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(methylthio)gliotoxin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(methylthio)gliotoxin (bmGT), a sulfur-containing mycotoxin and a derivative of the more widely studied gliotoxin (B1671588). This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on quantitative data and experimental methodologies. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a metabolite of gliotoxin, produced by various fungal species, including those of the genera Aspergillus, Penicillium, and Trichoderma.[1] It is characterized by the methylation of the two sulfur atoms in the dithiol precursor of gliotoxin, which disrupts the disulfide bridge responsible for the high reactivity and toxicity of gliotoxin.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-5a,6,10,10a-tetrahydro-5H-pyrazino[1,2-a]indole-1,4-dione | PubChem CID: 194564 |
| Synonyms | Bisdethiothis compound, FR-49175, S,S-Dimethyl gliotoxin | [1] |
| CAS Number | 74149-38-5 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₄S₂ | [1] |
| Molecular Weight | 356.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water | [1] |
| SMILES | CN1C(=O)[C@@]2(N(C(=O)[C@@]1(CS)CO)[C@H]3C(=CC=C[C@H]3C2)O)SC | PubChem CID: 194564 |
| InChI | InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | PubChem CID: 194564 |
Biological Activities and Quantitative Data
The primary biological activity attributed to this compound is its role as a platelet-activating factor (PAF) antagonist.[3] In contrast to its precursor, gliotoxin, it exhibits significantly reduced or no antibacterial activity.
Table 2: Quantitative Biological Activity Data for this compound
| Activity | Test System | Result | Source |
| PAF Antagonism | PAF-induced rabbit platelet aggregation | IC₅₀ = 8.4 μM | [3] |
| Antibacterial Activity | Growth inhibition of Salmonella Typhimurium | No inhibition up to 400 μM | [4] |
A synthesized derivative, 5a,6-anhydrobisdethio-3,10a-bis(methylthio)gliotoxin, has shown more potent PAF inhibitory activity with an IC₅₀ value of 4.4 μM.[3]
It is important to note that while gliotoxin is a known inhibitor of the NF-κB signaling pathway, there is a lack of specific studies on the direct effects of this compound on this and other inflammatory signaling pathways.[5] Its primary role in the current body of research is that of a detoxified, less active metabolite of gliotoxin.
Signaling Pathways and Mechanisms
Biosynthesis of this compound
This compound is not a direct product of a dedicated biosynthetic gene cluster but rather a modification of a gliotoxin precursor. The biosynthesis involves the enzymatic action of S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, known as GtmA. This enzyme catalyzes the methylation of the two thiol groups of dithiol gliotoxin, the reduced form of gliotoxin. This process serves as a detoxification mechanism for the producing fungus and as a means to regulate the intracellular concentration of the highly reactive gliotoxin.
Caption: Biosynthesis of this compound from dithiol gliotoxin.
Proposed Mechanism of PAF Antagonism
While the precise molecular interactions have not been fully elucidated, the antagonistic effect of this compound on the platelet-activating factor receptor (PAFR) is believed to be through competitive binding. By occupying the receptor binding site, it prevents the binding of PAF, a potent phospholipid mediator of inflammation, thereby inhibiting downstream signaling events that lead to platelet aggregation and activation.
Caption: Competitive inhibition of the PAF receptor by this compound.
Experimental Protocols
Chemical Synthesis of this compound
A general method for the synthesis of bis(methylthio)diketopiperazines, which can be adapted for this compound, involves the reduction of the corresponding disulfide bridge followed by methylation.[2]
-
Reduction of Gliotoxin: Dissolve gliotoxin in a suitable solvent (e.g., methanol). Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at 0°C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Methylation of Dithiol Gliotoxin: Once the reduction is complete, add an excess of methyl iodide (CH₃I) to the reaction mixture. Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Purification: Quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
PAF-Induced Platelet Aggregation Assay
This protocol is adapted from general procedures for measuring the inhibition of platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from a suitable animal model (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.5%) and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of inhibition is calculated relative to a vehicle control.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Analytical Detection and Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the detection and quantification of this compound in biological samples.
-
Sample Preparation: Extract the biological sample (e.g., fungal culture supernatant, serum) with a suitable organic solvent such as dichloromethane. Evaporate the organic solvent and reconstitute the residue in a small volume of a suitable solvent.
-
HPTLC Analysis:
-
Apply the extracted samples and standards of this compound to an HPTLC silica gel plate.
-
Develop the plate in a horizontal development chamber using a mobile phase, for example, a mixture of tetrahydrofuran, n-heptane, and acetonitrile.
-
After development, dry the plate and visualize the spots under UV light.
-
-
Quantification: Densitometric analysis of the spots allows for the quantification of this compound in the samples by comparing the peak areas with those of the standards.
Conclusion and Future Directions
This compound represents an interesting natural product with defined activity as a platelet-activating factor antagonist. Its reduced toxicity compared to its precursor, gliotoxin, makes it a potentially safer lead compound for therapeutic development. This guide has summarized its key chemical and biological properties and provided foundational experimental protocols.
Future research should focus on several key areas:
-
Elucidation of the precise binding mode of this compound to the PAF receptor through structural biology studies.
-
Investigation of its direct effects on inflammatory signaling pathways, such as NF-κB and cytokine production, to determine if it possesses intrinsic immunomodulatory properties independent of its relationship to gliotoxin.
-
Comprehensive structure-activity relationship (SAR) studies to optimize its PAF antagonistic activity and explore other potential biological targets.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Mechanism of Action of Bis(methylthio)gliotoxin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(methylthio)gliotoxin (bmGT) is a derivative of the mycotoxin gliotoxin (B1671588) (GT), produced by the fungus Aspergillus fumigatus. Unlike its potent immunosuppressive and cytotoxic precursor, bmGT is characterized by a significant reduction in biological activity. This guide provides a comprehensive analysis of the core mechanism of action of bmGT, focusing on its formation, comparative bioactivity with gliotoxin, and its implications for cellular pathways. The primary mechanism associated with bmGT is its enzymatic generation from dithiol gliotoxin by the S-adenosylmethionine (SAM)-dependent gliotoxin bis-thiomethyltransferase (GtmA). This biotransformation effectively serves as a detoxification and regulatory pathway for gliotoxin biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical processes.
Core Mechanism: Enzymatic Formation and Detoxification
The principal mechanism of action of this compound is intrinsically linked to its formation, which represents a detoxification process. Dithiol gliotoxin, the reduced and highly reactive form of gliotoxin, is methylated by the enzyme gliotoxin S-methyltransferase (GtmA), an S-adenosylmethionine-dependent bis-thiomethyltransferase.[1][2] This enzymatic reaction occurs in a sequential manner, first producing mono(methylthio)gliotoxin and subsequently this compound.[3] The addition of methyl groups to the thiol moieties of dithiol gliotoxin blocks the formation of the disulfide bridge, which is crucial for the toxic effects of gliotoxin.[4][5] This methylation renders the molecule significantly less cytotoxic.[6][7]
The formation of bmGT is considered a negative feedback regulator of gliotoxin biosynthesis.[8] The enzyme responsible, GtmA, is encoded outside the gliotoxin biosynthetic gene cluster and its expression can be induced by gliotoxin itself.[2]
Signaling Pathway of this compound Formation
Caption: Enzymatic conversion of dithiol gliotoxin to the inactive this compound by GtmA.
Quantitative Data
The reduced biological activity of bmGT compared to gliotoxin is evident in various quantitative assays.
Table 1: Comparative Cytotoxicity
| Compound | Organism/Cell Line | Assay | IC50 | Reference |
| Gliotoxin | Salmonella Typhimurium | Growth Inhibition | ~2 µM | [9] |
| This compound | Salmonella Typhimurium | Growth Inhibition | > 400 µM (no inhibition observed) | [9] |
| Gliotoxin | MCF-7 (Human Breast Adenocarcinoma) | Cell Viability | 1.5625 µM | [10][11] |
| Gliotoxin | MDA-MB-231 (Human Breast Adenocarcinoma) | Cell Viability | 1.5625 µM | [10] |
| This compound | Mammalian Cells | Cytotoxicity | Much weaker than gliotoxin (specific IC50 not reported) | [6] |
Table 2: GtmA Enzyme Kinetics
| Substrate | Km (µM) | Reference |
| Dithiol gliotoxin | 38.62 | [3] |
| Mono(methylthio)gliotoxin | 184.5 | [3] |
Effect on Cellular Signaling Pathways
NF-κB Signaling Pathway
Gliotoxin is a known inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses. It prevents the degradation of the inhibitory subunit IκBα, thereby blocking the nuclear translocation of NF-κB.[4] In contrast, due to its significantly reduced cytotoxicity, this compound is not reported to have a direct inhibitory effect on the NF-κB pathway. Its formation serves to remove the active gliotoxin that would otherwise inhibit this pathway.
References
- 1. Inhibition of histone H3K9 methyltransferases by gliotoxin and related epipolythiodioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histone methyltransferases SUV39H1 and G9a leads to neuroprotection in an in vitro model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opposed Effects of Enzymatic Gliotoxin N - and S -Methylations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. cellmolbiol.org [cellmolbiol.org]
- 11. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
The Biological Activity of Bis(methylthio)gliotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing secondary metabolite derived from the potent mycotoxin gliotoxin (B1671588) (GT). Produced by various fungi, including the opportunistic human pathogen Aspergillus fumigatus, bmGT is the result of a detoxification process enzymaticallly catalyzed by the S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, GtmA. This enzyme methylates the dithiol form of gliotoxin, effectively neutralizing its redox activity and significantly attenuating its biological effects. While gliotoxin exhibits a wide range of potent biological activities, including immunosuppressive, pro-apoptotic, anti-angiogenic, and cytotoxic effects, bmGT is generally considered to be an inactive derivative.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Introduction
Gliotoxin, a member of the epipolythiodioxopiperazine (ETP) class of toxins, has been the subject of extensive research due to its profound impact on host cellular processes.[2][3] Its biological activity is primarily attributed to the presence of a disulfide bridge, which enables redox cycling and interaction with cellular thiol groups.[1] this compound, in contrast, lacks this disulfide bridge, with the sulfur atoms being methylated. This structural modification fundamentally alters the molecule's reactivity and, consequently, its biological function. The formation of bmGT from gliotoxin is a crucial self-protection mechanism for the producing fungus and a key step in the negative feedback regulation of gliotoxin biosynthesis.[4] While bmGT itself displays minimal biological activity, its detection has been explored as a potential biomarker for invasive aspergillosis, given its greater stability compared to the highly reactive gliotoxin.[5]
Quantitative Data on the Biological Activity of this compound
Quantitative data on the direct biological activity of this compound is limited, primarily because it is considered the inactive form of gliotoxin. However, comparative studies and production analyses provide valuable quantitative insights.
Table 1: Comparative Biological Activity of Gliotoxin and this compound
| Biological Activity | Gliotoxin (GT) | This compound (bmGT) | Reference(s) |
| Cytotoxicity | Potent cytotoxic effects on various cell lines. | Much weaker cytotoxicity compared to gliotoxin.[1][6] | [1][6] |
| Anti-angiogenic Activity | Inhibits capillary tube formation and migration of HUVECs in a dose-dependent manner. | Less potent anti-angiogenic activity compared to gliotoxin.[7][8] | [7][8] |
| Immunosuppressive Activity | Potent immunosuppressive effects, including inhibition of NF-κB activation and induction of apoptosis in immune cells. | Generally considered inactive; lacks the disulfide bridge responsible for immunosuppressive effects. | [9] |
| Antibacterial Activity | Exhibits antibacterial activity. | Significantly reduced or no antibacterial activity. |
Table 2: Production of this compound by Aspergillus fumigatus
| Parameter | Value | Conditions | Reference(s) |
| bmGT Production | Varies among strains | In vitro culture | [10][11] |
| Conversion from GT | Time-dependent increase in bmGT with a corresponding decrease in GT | In vitro culture with exogenous GT | [10][11][12] |
Table 3: Kinetic Parameters of GtmA (Gliotoxin bis-thiomethyltransferase)
| Substrate | Km (μM) | Enzyme Source | Reference(s) |
| Dithiol gliotoxin (rGT) | 38.62 | Recombinant A. fumigatus GtmA | [13][14] |
| Mono(methylthio)gliotoxin (MmGT) | 184.5 | Recombinant A. fumigatus GtmA | [13][14] |
Signaling Pathways and Biosynthesis
Biosynthesis of this compound from Gliotoxin
The formation of bmGT is a key step in the detoxification and regulation of gliotoxin. This process is initiated by the reduction of the disulfide bridge in gliotoxin to form dithiol gliotoxin, which is then sequentially methylated by the enzyme GtmA.
Impact on NF-κB Signaling Pathway (by Gliotoxin)
While this compound is considered inactive, its precursor, gliotoxin, is a potent inhibitor of the NF-κB signaling pathway. This pathway is central to the inflammatory response, cell survival, and proliferation. Gliotoxin's inhibitory action is a key component of its immunosuppressive effects. As bmGT lacks the reactive disulfide bridge, it is not expected to significantly impact this pathway.
Experimental Protocols
Production and Purification of this compound
Objective: To produce and purify bmGT from fungal cultures for subsequent biological assays.
Materials:
-
Aspergillus fumigatus strain
-
Czapek-Dox Broth
-
Gliotoxin standard
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Inoculate A. fumigatus into Czapek-Dox Broth and incubate at 28°C for 7-10 days.
-
To induce bmGT production, exogenous gliotoxin can be added to the culture.
-
After incubation, filter the culture broth to remove the mycelia.
-
Extract the culture filtrate with an equal volume of dichloromethane or ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).
-
Monitor fractions by thin-layer chromatography (TLC) or HPLC.
-
Pool fractions containing bmGT and further purify by preparative HPLC to obtain pure bmGT.
-
Confirm the identity and purity of bmGT by mass spectrometry and NMR spectroscopy.
Quantification of this compound by UHPLC-MS/MS
Objective: To accurately quantify the concentration of bmGT in biological samples.
Materials:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
This compound standard
Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., culture filtrate, serum), perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or a solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bmGT.
-
Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of the bmGT standard.
-
Calculate the concentration of bmGT in the samples by comparing their peak areas to the standard curve.
-
In Vitro Anti-angiogenic Activity Assay (Tube Formation Assay)
Objective: To assess the effect of bmGT on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel
-
96-well plates
-
This compound
-
Gliotoxin (as a positive control)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of bmGT, gliotoxin, or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of capillary-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.
-
Compare the results from the bmGT-treated wells to the control wells to determine the anti-angiogenic effect.
Conclusion
This compound represents the detoxified and largely inactive form of the potent mycotoxin gliotoxin. Its biological significance lies not in its own activity, but in its role as a biomarker and as the end-product of a crucial fungal self-protection and regulatory pathway. While direct quantitative data on its bioactivity is sparse due to its inert nature, comparative studies consistently demonstrate a significant reduction in cytotoxicity and anti-angiogenic potential compared to its precursor, gliotoxin. The experimental protocols provided in this guide offer a framework for the production, quantification, and further investigation of this compound, which will be valuable for researchers in mycology, drug discovery, and clinical diagnostics. Future research may further elucidate subtle biological effects or explore its utility in various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic activities of gliotoxin and its methylthioderivative, fungal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Angiogenic Activities of Gliotoxin and 1ts Methylthio-Derivative, Fungal Metabolites -Archives of Pharmacal Research | 학회 [koreascience.kr]
- 9. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 11. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bis(methylthio)gliotoxin as a detoxified metabolite of gliotoxin
An In-depth Technical Guide to Bis(methylthio)gliotoxin: The Detoxified Metabolite of Gliotoxin (B1671588)
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Gliotoxin (GT) is a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by several fungal species, most notably Aspergillus fumigatus. Its cytotoxicity is primarily mediated by the disulfide bridge within its structure, which enables redox cycling and interaction with cellular thiols, leading to immunosuppression and apoptosis. The detoxification of gliotoxin is a critical self-preservation mechanism for the producing organism and a key area of study for understanding fungal pathogenesis and developing diagnostic markers. This guide details the conversion of gliotoxin into its detoxified metabolite, this compound (BmGT), covering the biochemical pathway, comparative bioactivity, and relevant experimental methodologies.
The Gliotoxin Detoxification Pathway
The primary mechanism for detoxifying gliotoxin involves the enzymatic methylation of its reactive thiol groups. This process converts the highly toxic dithiol form of gliotoxin into the significantly less active this compound.[1][2] This pathway serves as a crucial self-protection mechanism for the fungus.[3]
Key Enzymes and Transformation Steps
Two principal enzymes regulate the state of gliotoxin and its detoxification:
-
GliT (Gliotoxin Oxidoreductase): This enzyme, encoded within the gli gene cluster, is essential for self-protection against gliotoxin.[1][4] GliT exhibits bifunctional activity; it catalyzes the final step of gliotoxin biosynthesis by forming the disulfide bridge, but it can also reduce excess intracellular gliotoxin back to its dithiol form (dithiol gliotoxin, dtGT).[2][3][5] This reduction is a prerequisite for detoxification via methylation.[2]
-
GtmA (Gliotoxin S-methyltransferase): GtmA, also referred to as TmtA, is an S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase.[2][6][7] Unlike most enzymes in the pathway, the gtmA gene is not located within the gli gene cluster.[1] GtmA sequentially adds two methyl groups from SAM to the sulfur atoms of dithiol gliotoxin, first forming a monomethylgliotoxin (MmGT) intermediate and finally yielding the stable, non-toxic this compound (BmGT).[1][8][9] The knockout of gtmA completely eliminates the production of BmGT.[2][6]
The detoxification process can be summarized as follows:
-
Excess intracellular gliotoxin (oxidized form) is reduced by GliT to dithiol gliotoxin (dtGT).[5]
-
GtmA utilizes two molecules of S-adenosylmethionine (SAM) to sequentially methylate the two thiol groups of dtGT.[8][9]
-
This reaction produces the stable, detoxified metabolite this compound (BmGT).[8]
Comparative Bioactivity and Toxicity
The structural modification from a disulfide bridge in gliotoxin to two methylthio-ether groups in BmGT leads to a dramatic reduction in biological activity. The disulfide bridge is the key to gliotoxin's ability to generate reactive oxygen species (ROS) and form mixed disulfides with cellular proteins, thereby inactivating enzymes and inducing apoptosis.[1][7]
Cytotoxicity Data
The methylation of the thiol groups in BmGT effectively "caps" the reactive centers, rendering the molecule significantly less cytotoxic than gliotoxin.[1][2][6] While direct comparative IC50 values are sparsely reported in the literature, studies consistently describe BmGT as having "significantly dulled bioactivity" or "much lower cytotoxicity" compared to gliotoxin.[1][2][6] This detoxification is crucial for the producing fungus to manage its own toxic metabolite.[7]
Quantitative Enzyme Kinetics
Kinetic studies of the GtmA enzyme from A. fumigatus reveal its substrate preference.
| Parameter | Substrate | Value | Source |
| Km | Dithiol Gliotoxin (dtGT) | 38.62 µM | [1] |
| Km | Monomethylgliotoxin (MmGT) | 184.5 µM | [1] |
Table 1: Michaelis-Menten constants (Km) for GtmA.
The nearly five-fold lower Km for dithiol gliotoxin compared to the monomethylated intermediate suggests that the first methylation step is the preferred reaction for the GtmA enzyme.[1]
Gliotoxin-Induced Signaling Pathways
Gliotoxin exerts its cytotoxic effects by modulating several key cellular signaling pathways, primarily leading to immunosuppression and apoptosis.
Inhibition of NF-κB Pathway
Gliotoxin is a potent inhibitor of the nuclear factor kappa B (NF-κB) transcription factor.[6][7] NF-κB is a central regulator of genes involved in inflammation, immune response, and cell proliferation.[10] Gliotoxin is believed to inhibit the 20S proteasome, which is responsible for degrading the IκBα inhibitor protein that keeps NF-κB inactive in the cytoplasm.[6] By preventing IκBα degradation, gliotoxin blocks the nuclear translocation of NF-κB, thereby suppressing the expression of its target genes.[6][10]
Induction of Apoptosis via JNK Pathway
Gliotoxin is a known inducer of apoptosis in various mammalian cells.[6] One of the well-characterized pathways involves the activation of c-Jun N-terminal kinase (JNK).[6][10] Activated JNK mediates the phosphorylation of the pro-apoptotic Bcl-2 family protein Bim.[6] This leads to the activation of another pro-apoptotic protein, Bak, triggering the mitochondrial pathway of apoptosis, which involves cytochrome c release and subsequent caspase activation.[6][10][11]
Experimental Protocols & Methodologies
Protocol: In Vitro GtmA Enzymatic Assay
This protocol describes the conversion of dithiol gliotoxin to BmGT using recombinant GtmA enzyme, which can be monitored by RP-HPLC.
Materials:
-
Recombinant GtmA enzyme
-
Dithiol gliotoxin (dtGT) substrate
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a defined concentration of dtGT (e.g., 50 µM), and the GtmA enzyme.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a saturating concentration of SAM (e.g., 200 µM).
-
Incubate the reaction for a defined time course (e.g., with samples taken at 0, 10, 30, and 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC. Monitor the decrease in the dtGT peak and the appearance and increase of MmGT and BmGT peaks over time.[1]
Protocol: Detection of BmGT in Serum by LC-MS/MS
This method is adapted from procedures used to detect gliotoxin and its metabolites in clinical and experimental samples.[12][13][14]
Workflow:
-
Sample Preparation:
-
To a serum sample (e.g., 100 µL), add an internal standard (e.g., 3-nitrophenol (B1666305) for GT).[14]
-
Perform a protein precipitation and metabolite extraction step by adding a solvent like methanol or dichloromethane.[12][14]
-
Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) to pellet proteins.[14]
-
-
Chromatography:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into a liquid chromatography system equipped with a C18 column.
-
Use a gradient elution program with solvents such as water and acetonitrile (B52724) (both often containing a small amount of formic acid) to separate the metabolites.
-
-
Mass Spectrometry:
-
Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., negative ion mode for gliotoxin).[14]
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for BmGT and the internal standard. For gliotoxin, a transition of m/z 324.9 -> 260.8 has been used.[14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified BmGT in control serum.
-
Calculate the concentration of BmGT in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.[14]
-
BmGT as a Clinical Biomarker
The detection of fungal-specific metabolites is a promising strategy for diagnosing invasive fungal infections like invasive aspergillosis (IA). While gliotoxin itself has been investigated as a biomarker, its instability and reactivity pose challenges.[15] BmGT, being a more stable and less reactive derivative, has emerged as a potentially more reliable indicator of A. fumigatus infection.[12][15]
Studies have shown that BmGT can be detected in the serum of patients with possible or probable IA.[12] In some cases, BmGT was found more frequently than GT in patient samples and was detected even before other mycological evidence of infection was available.[15] One prospective study suggested that BmGT has a higher sensitivity and positive predictive value (PPV) than the commonly used galactomannan (B225805) (GM) assay, and that combining the two tests significantly improves diagnostic accuracy.[12] However, other studies have found poor performance for both GT and BmGT in diagnosing IA, indicating that further validation is required before it can be widely adopted in clinical practice.[13]
Conclusion
This compound is the final product of a sophisticated enzymatic detoxification pathway that allows gliotoxin-producing fungi to mitigate self-toxicity. The conversion, mediated primarily by the S-methyltransferase GtmA, blocks the reactive disulfide bridge that is central to gliotoxin's potent bioactivity. This process renders BmGT significantly less cytotoxic. The stability and presence of BmGT during infection have positioned it as a candidate biomarker for invasive aspergillosis, though its clinical utility is still under investigation. A thorough understanding of this detoxification pathway is vital for researchers in mycology, infectious disease, and drug development, offering insights into fungal survival mechanisms and new avenues for diagnostic strategies.
References
- 1. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliotoxin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Gliotoxin Research | MDPI [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 13. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GtmA in Bis(methylthio)gliotoxin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gliotoxin (B1671588), a potent mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus, plays a significant role in the fungus's virulence. The biosynthesis and detoxification of gliotoxin are tightly regulated processes crucial for the survival and pathogenicity of the fungus. A key enzyme in the detoxification pathway is the S-adenosylmethionine (SAM)-dependent methyltransferase, GtmA. This technical guide provides an in-depth analysis of the pivotal role of GtmA in the synthesis of bis(methylthio)gliotoxin (bmGT), an inactivated form of gliotoxin. This document details the enzymatic function of GtmA, presents quantitative kinetic data, outlines comprehensive experimental protocols for its study, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction to GtmA and Gliotoxin Metabolism
Gliotoxin is a member of the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a reactive disulfide bridge that is central to its cytotoxic effects. To protect itself from the deleterious effects of its own toxin, Aspergillus fumigatus has evolved sophisticated detoxification mechanisms. One such mechanism is the conversion of the toxic dithiol form of gliotoxin (dtGT) into the less toxic this compound (bmGT). This biotransformation is catalyzed by the enzyme GtmA, a bis-dethio-bis(methylthio)gliotoxin synthase.[1]
GtmA is an S-adenosylmethionine (SAM)-dependent methyltransferase that sequentially adds two methyl groups to the thiol moieties of dtGT.[2] This methylation effectively caps (B75204) the reactive thiols, thereby neutralizing the toxic activity of the molecule. The gene encoding GtmA is notably located outside the main gliotoxin biosynthetic gene cluster, suggesting a distinct regulatory mechanism.[3] Studies involving the deletion of the gtmA gene in A. fumigatus have demonstrated a complete abrogation of bmGT production, confirming the essential role of this enzyme in the detoxification pathway.[1] Beyond detoxification, GtmA is also implicated in a negative feedback loop that attenuates gliotoxin biosynthesis.[1][3]
Enzymatic Function and Mechanism of GtmA
GtmA catalyzes the transfer of methyl groups from two molecules of S-adenosylmethionine (SAM) to the two free thiol groups of dithiogliotoxin (dtGT). This process occurs in a sequential manner, first producing monomethylgliotoxin (MmGT) as an intermediate, followed by the addition of a second methyl group to yield the final product, this compound (bmGT).[2] The overall reaction can be summarized as follows:
dithiogliotoxin + 2 S-adenosyl-L-methionine → this compound + 2 S-adenosyl-L-homocysteine
The reaction is irreversible and effectively removes the redox-active dithiol form of gliotoxin from the cellular environment. Structural studies of GtmA have provided insights into its catalytic mechanism, revealing a classic methyltransferase fold with distinct binding pockets for both SAM and the gliotoxin substrate.
Quantitative Data on GtmA Activity
The enzymatic activity of GtmA has been characterized, providing key quantitative parameters that are essential for understanding its function and for the development of potential inhibitors.
| Parameter | Substrate | Value | Reference |
| Km | Dithiogliotoxin (dtGT) | 38.62 µM | |
| Km | Monomethylgliotoxin (MmGT) | 184.5 µM | |
| Vmax | Not explicitly reported | - | - |
| Inhibitor Constants (Ki) | Not explicitly reported | - | - |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
The following diagram illustrates the central role of GtmA in the conversion of dithiogliotoxin to this compound.
Caption: Biosynthesis of bmGT from GT catalyzed by GliT and GtmA.
Experimental Workflow for GtmA Characterization
The following diagram outlines a typical experimental workflow for the characterization of GtmA.
Caption: Experimental workflow for GtmA characterization.
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strains: Aspergillus fumigatus wild-type (e.g., Af293) and a derived ΔgtmA mutant.
-
Media: For routine growth, use Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA). For gliotoxin production, Czapek-Dox broth is recommended.
-
Incubation: Grow cultures at 37°C for 3-5 days.
Generation of a gtmA Deletion Mutant in A. fumigatus
This protocol is based on a PCR-based strategy with a selectable marker.
-
Construct the Deletion Cassette:
-
Amplify approximately 1 kb of the 5' and 3' flanking regions of the gtmA gene from A. fumigatus genomic DNA using high-fidelity DNA polymerase.
-
Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).
-
Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly.
-
-
Protoplast Formation:
-
Inoculate A. fumigatus conidia in liquid minimal medium and incubate at 37°C with shaking until germlings are formed.
-
Harvest the germlings by centrifugation and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer at 30°C with gentle shaking.
-
Filter the protoplasts through sterile glass wool to remove mycelial debris.
-
-
Transformation:
-
Add the deletion cassette DNA to the protoplast suspension.
-
Add a solution of polyethylene (B3416737) glycol (PEG) and CaCl2 to induce DNA uptake.
-
Plate the transformation mixture on osmotically stabilized regeneration agar containing the appropriate selective agent (e.g., hygromycin B).
-
Incubate at 37°C until transformants appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Confirm the correct integration of the deletion cassette and the absence of the gtmA gene by PCR and Southern blot analysis.
-
Heterologous Expression and Purification of GtmA
This protocol describes the expression of GtmA in E. coli.
-
Cloning:
-
Amplify the coding sequence of gtmA from A. fumigatus cDNA.
-
Clone the PCR product into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
-
Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer containing a low concentration of imidazole.
-
Elute the His-tagged GtmA with elution buffer containing a high concentration of imidazole.
-
Further purify the protein by size-exclusion chromatography if necessary.
-
Confirm the purity of the protein by SDS-PAGE.
-
GtmA Enzyme Assay
This assay measures the conversion of dtGT to bmGT.
-
Preparation of Substrate:
-
Prepare dithiogliotoxin (dtGT) by reducing gliotoxin with a reducing agent such as dithiothreitol (B142953) (DTT).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Purified GtmA enzyme
-
dtGT (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
-
Reaction:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
-
Analysis:
-
Extract the reaction products with an organic solvent.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC Analysis of Gliotoxin and this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 254 nm or a mass spectrometer.
-
-
Sample Preparation:
-
Extract the reaction mixture or fungal culture supernatant with ethyl acetate.
-
Evaporate the solvent and resuspend the residue in the mobile phase.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify and quantify gliotoxin, MmGT, and bmGT by comparing their retention times and peak areas to those of authentic standards.
-
Conclusion
GtmA is a critical enzyme in the metabolism of gliotoxin in Aspergillus fumigatus. Its primary role is the detoxification of the reactive dithiogliotoxin through a sequential bis-methylation, yielding the inactive this compound. This enzymatic activity not only protects the fungus from self-intoxication but also serves as a negative regulator of gliotoxin biosynthesis. The detailed understanding of GtmA's function, kinetics, and regulation, facilitated by the experimental protocols outlined in this guide, provides a valuable foundation for the development of novel antifungal strategies targeting the virulence of A. fumigatus. Further research into the inhibition of GtmA could lead to the development of therapeutic agents that potentiate the host immune response by preventing the detoxification of this key fungal virulence factor.
References
Bis(methylthio)gliotoxin as a negative regulator of gliotoxin biosynthesis
A Technical Guide to Bis(methylthio)gliotoxin as a Negative Regulator of Gliotoxin (B1671588) Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin (GT) is a potent mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus and is a key virulence factor in invasive aspergillosis. The biosynthesis of this toxic secondary metabolite is a tightly regulated process to prevent self-toxicity. A critical component of this regulation is the formation of this compound (bmGT), a non-toxic derivative that serves as a negative regulator of the gliotoxin biosynthetic pathway. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this negative feedback loop, focusing on the key enzymes and regulatory factors involved. It includes a compilation of quantitative data, detailed experimental protocols derived from key literature, and visual diagrams of the regulatory pathways and experimental workflows to support further research and drug development efforts targeting this pathway.
Introduction
Aspergillus fumigatus secretes a range of secondary metabolites to modulate its environment and interact with host organisms. Among these, gliotoxin (GT), an epipolythiodioxopiperazine (ETP) toxin, is renowned for its potent immunosuppressive and cytotoxic effects.[1][2] The biosynthesis of GT is encoded by the gli gene cluster, which comprises 13 genes responsible for its production and secretion.[1][3] Given the high toxicity of GT to the fungus itself, A. fumigatus has evolved sophisticated self-protection and regulatory mechanisms.[4][5]
One of the primary mechanisms for attenuating gliotoxin production is the conversion of its dithiol precursor to the inactive this compound (bmGT).[6][7][8] This biotransformation is a key control point in a negative feedback system that prevents the overaccumulation of the toxic end-product.[6][9][10] Understanding this regulatory pathway is crucial for developing strategies to inhibit gliotoxin production and thereby reduce the virulence of A. fumigatus.
The Core Regulatory Pathway
The negative regulation of gliotoxin biosynthesis by bmGT formation involves a delicate interplay between two key enzymes that compete for the same substrate, dithiol gliotoxin (dtGT).
-
GliT (Gliotoxin Oxidoreductase): Encoded within the gli cluster, GliT is a thioredoxin reductase responsible for the final and critical step in GT biosynthesis: the formation of the intramolecular disulfide bridge in dtGT to produce active GT.[1][11] Paradoxically, GliT also plays a protective role. In the presence of excess GT, it can catalyze the reverse reaction, reducing GT back to the less toxic dtGT, thus preventing harmful levels of intracellular GT.[1][12][13]
-
GtmA (Gliotoxin bis-thiomethyltransferase): This S-adenosylmethionine (SAM)-dependent enzyme is the central figure in the negative feedback loop.[9][10] Encoded by a gene located outside the gli cluster, GtmA catalyzes the sequential addition of two methyl groups to the thiol moieties of dtGT, forming bmGT.[9][11][14] This methylation permanently inactivates the molecule, as the disulfide bridge can no longer be formed.[14] The formation of bmGT effectively shunts the precursor away from the main biosynthetic pathway, thereby downregulating the production of active gliotoxin.[1][15]
The expression of gtmA is notably induced by the presence of gliotoxin, highlighting its role as a responsive "off-switch" for the biosynthetic machinery.[9][10]
Signaling Pathway Diagram
Caption: Regulatory pathway of gliotoxin biosynthesis and its negative control via bmGT formation.
Quantitative Data
The production of gliotoxin and this compound varies significantly between different Aspergillus species and strains. The following tables summarize quantitative data from studies analyzing metabolite production.
Table 1: Metabolite Production in Aspergillus Species
| Species | Strain(s) | GT Production (mg/L, mean ± SD) | bmGT Production (mg/L, mean ± SD) | Producing Isolates (%) GT / bmGT | Reference |
| A. fumigatus | 101 non-cryptic isolates | 2.26 ± 0.40 | 3.45 ± 0.44 | 77.2% / 84.2% | [7] |
| A. flavus | Multiple isolates | 0.14 ± 0.13 | 0.39 ± 0.31 | Lower than A. fumigatus | [7] |
| A. terreus | Multiple isolates | 0.79 ± 0.34 | 0.07 ± 0.07 | Lower than A. fumigatus | [7] |
| A. niger | Multiple isolates | Not detected | Not detected | 0% / 0% | [7] |
| A. nidulans | Multiple isolates | Not detected | Not detected | 0% / 0% | [7] |
Table 2: Proteomic Changes in ΔgtmA Mutant vs. Wild-Type A. fumigatus
This table shows the relative abundance of key gliotoxin biosynthetic enzymes in a gtmA deletion mutant, demonstrating the loss of negative feedback.
| Protein (Gene) | Function in GT Biosynthesis | Fold Change in ΔgtmA (log2) | Significance (p-value) | Reference |
| GliM | O-methyltransferase | +1.467 | < 0.05 | [16] |
| GliP | Non-ribosomal peptide synthetase | +1.399 | < 0.05 | [16] |
| GliF | Cytochrome P450 monooxygenase | +1.297 | < 0.05 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Fungal Culture for Metabolite Analysis
Objective: To culture Aspergillus strains under conditions that induce gliotoxin and this compound production.
Protocol:
-
Strain Inoculation: Inoculate fungal strains onto Czapek Dox Agar (B569324) (CDA) plates.[1][4]
-
Incubation: Incubate the plates at 37°C in the dark for four days.[1][4] For liquid cultures, Czapek Dox Broth can be used, with incubation at 37°C for 45 hours before any treatment (e.g., addition of exogenous gliotoxin).[6][7]
-
Optimum Conditions: For maximal gliotoxin production, Czapek-Dox broth containing 30% glucose incubated at 37°C has been shown to be effective, with peak production occurring during the exponential growth phase (around 29 hours).[17]
Metabolite Extraction and Quantification
Objective: To extract and quantify gliotoxin and this compound from fungal cultures or biological samples.
Protocol (based on UHPLC-HRESIMS/LC-MS/MS methods):
-
Extraction:
-
For agar cultures, excise agar plugs and extract with an organic solvent like chloroform (B151607) or dichloromethane.[1][7][18]
-
For liquid cultures, centrifuge to separate mycelia from the supernatant. Extract the supernatant with an equal volume of dichloromethane.[7]
-
Agitate the mixture vigorously and allow the phases to separate.
-
-
Sample Preparation:
-
Collect the non-aqueous (organic) phase.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Re-suspend the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.[19]
-
-
Chromatographic Analysis:
-
Instrumentation: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS) or a tandem mass spectrometer (MS/MS).[1][18][20]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (often with a modifier like formic acid) is common.
-
Detection: Monitor for the specific mass-to-charge ratios ([M+H]+) of gliotoxin (~327.0464 m/z) and bmGT.[20][21] Tandem MS can be used to confirm identity by comparing fragmentation patterns to a known standard.[20][22]
-
-
Quantification: Generate a standard curve using purified gliotoxin and bmGT standards. For complex matrices like culture medium, matrix-matched standards are recommended to account for matrix effects.[19]
Experimental Workflow Diagram
Caption: Workflow for the analysis of gliotoxin and bmGT from fungal cultures.
Conclusion and Future Directions
The conversion of dithiogliotoxin to this compound by the enzyme GtmA is a sophisticated and critical mechanism for the negative regulation of gliotoxin biosynthesis in Aspergillus fumigatus. This pathway not only serves a self-protection function but also acts as a fine-tuning control system to manage the metabolic cost and toxic burden of producing this potent virulence factor.
For drug development professionals, the components of this regulatory switch—particularly the methyltransferase GtmA—represent promising targets. Inhibiting GtmA could potentially lead to an overproduction of gliotoxin, rendering the fungus susceptible to its own toxic metabolite. Conversely, strategies to enhance GtmA activity or expression could be explored to shut down gliotoxin production, thereby disarming a key weapon in the pathogen's arsenal.
Future research should focus on:
-
Elucidating the precise signaling cascades that lead to the induction of gtmA expression in response to gliotoxin.
-
Solving the crystal structure of GtmA with its substrate to facilitate the design of specific inhibitors.
-
Investigating the prevalence and activity of this regulatory system across a wider range of clinical and environmental Aspergillus isolates.
By continuing to unravel the complexities of this elegant feedback loop, the scientific community can pave the way for novel therapeutic interventions against invasive aspergillosis.
References
- 1. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of gliotoxin biosynthesis and protection in Aspergillus species | PLOS Genetics [journals.plos.org]
- 5. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 7. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Nonribosomal Peptide Synthesis: bis-Thiomethylation Attenuates Gliotoxin Biosynthesis in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Protection against Gliotoxin—A Component of the Gliotoxin Biosynthetic Cluster, GliT, Completely Protects Aspergillus fumigatus Against Exogenous Gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-protection against gliotoxin--a component of the gliotoxin biosynthetic cluster, GliT, completely protects Aspergillus fumigatus against exogenous gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gliotoxin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. researchgate.net [researchgate.net]
- 18. Gliotoxin production by Aspergillus fumigatus strains from animal environment. Micro-analytical sample treatment combined with a LC-MS/MS method for gliotoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. Gliotoxin, a Known Virulence Factor in the Major Human Pathogen Aspergillus fumigatus, Is Also Biosynthesized by Its Nonpathogenic Relative Aspergillus fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Natural Occurrence and Biosynthesis of Bis(methylthio)gliotoxin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing secondary metabolite produced by various fungal species. It is a derivative of the potent mycotoxin gliotoxin (B1671588) (GT), which is known for its wide range of biological activities, including immunosuppressive and cytotoxic effects. BmGT is formed from gliotoxin through a detoxification process within the fungus, rendering it biologically inactive.[1][2] This transformation is a key self-protection mechanism for the producing organism against the toxicity of gliotoxin.[3][4] The presence of bmGT has garnered significant interest as a potential biomarker for invasive aspergillosis, a life-threatening fungal infection, as it can be more stable and readily detectable in clinical samples than its precursor, gliotoxin.[5][6] This technical guide provides an in-depth overview of the natural occurrence of this compound in fungi, its biosynthetic pathway, quantitative data on its production, and detailed experimental methodologies for its study.
Natural Occurrence of this compound in Fungi
This compound is primarily associated with fungal species that produce gliotoxin. The most prominent producer is Aspergillus fumigatus, the primary causative agent of invasive aspergillosis.[2][7] However, bmGT production has also been identified in other species within the Aspergillus genus and in other fungal genera.
Fungal Species Producing this compound:
-
Aspergillus fumigatus : The most significant and consistent producer of bmGT.[1][2] The majority of clinical and environmental isolates of A. fumigatus have been shown to produce both gliotoxin and this compound.[8]
-
Aspergillus flavus : While more known for producing aflatoxins, some isolates of A. flavus have been shown to produce bmGT, although typically at lower concentrations than A. fumigatus.[1][2]
-
Aspergillus terreus : Production of bmGT by A. terreus has been reported, but it is less frequent and in smaller quantities compared to A. fumigatus.[1][2]
-
Aspergillus niger : Interestingly, A. niger does not typically produce gliotoxin or bmGT endogenously. However, it possesses the enzymatic machinery to convert exogenously supplied gliotoxin into bmGT.[1][2]
-
Aspergillus nidulans : Similar to A. niger, A. nidulans does not produce bmGT on its own but can convert external gliotoxin.[2]
-
Trichoderma virens : Some strains of this fungus, known for its use as a biocontrol agent, have been found to produce both gliotoxin and bmGT.[3]
Quantitative Analysis of this compound Production
The production levels of this compound can vary significantly between different fungal species and even among different isolates of the same species. The following table summarizes the quantitative data on bmGT production from in vitro fungal cultures as reported in the literature.
| Fungal Species | Isolate Information | Culture Conditions | This compound (bmGT) Concentration (mg/L) | Gliotoxin (GT) Concentration (mg/L) | Reference |
| Aspergillus fumigatus | 101 non-cryptic isolates | 4 days incubation | 3.45 ± 0.44 | 2.26 ± 0.40 | [1] |
| Aspergillus flavus | Not specified | 4 days incubation | 0.39 ± 0.31 | 0.14 ± 0.13 | [1] |
| Aspergillus terreus | Not specified | 4 days incubation | 0.07 ± 0.07 | 0.79 ± 0.34 | [1] |
| Aspergillus fumigatus (biofilm) | Af293 | 48 hours co-culture with human pulmonary epithelial cells | Not explicitly quantified, but significantly higher than planktonic growth | 9.66 µg/mL (biofilm) vs 0.04 µg/mL (planktonic) | [9] |
Biosynthesis of this compound
This compound is not synthesized de novo but is a metabolic product of gliotoxin. The biosynthesis of gliotoxin itself is a complex process involving a cluster of genes known as the gli cluster.[3] The final step in the formation of bmGT is the methylation of the dithiol form of gliotoxin.
The key enzyme responsible for this conversion is the S-adenosylmethionine (SAM)-dependent gliotoxin bis-thiomethyltransferase, GtmA.[10][11] This enzyme is not part of the gli gene cluster.[10] The GtmA enzyme catalyzes the transfer of two methyl groups from SAM to the two thiol groups of dithiol gliotoxin, resulting in the formation of this compound.[11][12] This process serves as a detoxification mechanism, as the methylation of the thiol groups eliminates the redox activity of gliotoxin, which is responsible for its toxicity.[2]
Experimental Protocols
Fungal Culture and Metabolite Extraction
Objective: To culture fungal isolates and extract secondary metabolites, including gliotoxin and this compound, for analysis.
Methodology:
-
Fungal Inoculation: Inoculate conidia of the desired fungal strain into a suitable liquid medium, such as Czapek Dox Broth supplemented with glutamine and HEPES.[2]
-
Incubation: Incubate the cultures at 37°C for a specified period, typically 4 days, to allow for fungal growth and metabolite production.[1][2]
-
Supernatant Collection: Separate the fungal mycelium from the culture broth by centrifugation or filtration. The supernatant contains the secreted secondary metabolites.
-
Liquid-Liquid Extraction:
-
To the collected supernatant, add an equal volume of a non-polar organic solvent, such as dichloromethane.[1][2]
-
Agitate the mixture vigorously to ensure thorough mixing and transfer of the metabolites into the organic phase.
-
Allow the phases to separate. The organic phase, containing gliotoxin and bmGT, is collected.
-
Repeat the extraction process to maximize the recovery of the metabolites.
-
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extracted metabolites.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for subsequent analysis.[13]
Detection and Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To separate, identify, and quantify gliotoxin and this compound in fungal extracts.
Methodology:
-
Sample Application: Apply the reconstituted fungal extracts onto a silica (B1680970) gel HPTLC plate.[1][2]
-
Chromatographic Development: Develop the HPTLC plate in a horizontal development chamber using a mobile phase consisting of a mixture of tetrahydrofuran, n-heptane, and acetonitrile (e.g., 40:58:2 v/v/v).[1][2]
-
Detection: After development, visualize the separated compounds under UV light.
-
Quantification: Perform densitometric scanning of the plate to measure the peak area corresponding to gliotoxin and bmGT.[6] Compare the peak areas to those of known standards to determine the concentration of each metabolite in the sample.[6]
Detection and Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC)
Objective: To achieve high-resolution separation and sensitive quantification of gliotoxin and this compound.
Methodology:
-
Instrumentation: Utilize a UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a photodiode array (PDA) detector or a mass spectrometer (MS).[13]
-
Mobile Phase: Employ a gradient elution program with a mobile phase typically consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Injection: Inject a small volume of the reconstituted fungal extract into the UHPLC system.
-
Detection and Quantification:
-
PDA Detection: Monitor the elution of the compounds at specific wavelengths. The concentration is determined by comparing the peak area to a standard curve.
-
MS Detection: For higher specificity and sensitivity, couple the UHPLC to a mass spectrometer. The compounds are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
-
References
- 1. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of In Silico and In Vitro Analysis of Gliotoxin Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. Host immune status-specific production of gliotoxin and bis-methyl-gliotoxin during invasive aspergillosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of Nonribosomal Peptide Synthesis: bis-Thiomethylation Attenuates Gliotoxin Biosynthesis in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 11. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Function of Bis(methylthio)gliotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing secondary metabolite derived from the potent mycotoxin gliotoxin (B1671588) (GT), primarily produced by the opportunistic human pathogen Aspergillus fumigatus. Preliminary research has established bmGT as a significantly less toxic derivative of GT. Its principal biological function is understood as the attenuation of gliotoxin biosynthesis within the producing organism, acting as a negative feedback regulator. This technical guide provides a comprehensive overview of the current understanding of bmGT function, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows.
Core Concepts: From Gliotoxin to this compound
Gliotoxin is a well-documented virulence factor of Aspergillus fumigatus, exhibiting a range of cytotoxic effects, including immunosuppression and induction of apoptosis.[1][2] These toxic effects are largely attributed to the reactive disulfide bridge within its epipolythiodioxopiperazine (ETP) structure.[3] In a process of self-protection and regulation, A. fumigatus can convert the reduced form of gliotoxin, dithiol gliotoxin (dtGT), into the more stable and less toxic bmGT.[3][4]
This biotransformation is catalyzed by the S-adenosylmethionine (SAM)-dependent enzyme, gliotoxin bis-thiomethyltransferase (GtmA).[4] GtmA mediates the transfer of two methyl groups to the sulfur atoms of dtGT, thereby preventing the formation of the reactive disulfide bridge that characterizes the potent toxicity of gliotoxin.[3][4] The formation of bmGT effectively serves as an 'off-switch' for gliotoxin biosynthesis.[4]
Logical Relationship: Biosynthesis and Attenuation
Caption: Biosynthetic relationship between gliotoxin (GT) and this compound (bmGT).
Quantitative Data: Comparative Cytotoxicity
The primary function of bmGT is often described in terms of its reduced toxicity compared to gliotoxin. Quantitative data from comparative cytotoxicity studies are essential for understanding the functional consequences of the methylation of dithiol gliotoxin.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Gliotoxin (GT) | L929 | MTT Assay | IC50 | 200 nM | [5] |
| This compound (bmGT) | L929 | MTT Assay | Viability | Most cells remained viable at 1 µM | [5] |
| Gliotoxin (GT) | S. Typhimurium | Growth Inhibition | IC50 | ~2 µM | [6] |
| This compound (bmGT) | S. Typhimurium | Growth Inhibition | Activity | No growth-inhibitory activity up to 400 µM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways: The Absence of Direct Modulation by bmGT
Extensive research has elucidated the signaling pathways targeted by gliotoxin, leading to its cytotoxic and immunosuppressive effects. Key pathways affected by gliotoxin include:
-
NF-κB Pathway: Gliotoxin is a known inhibitor of NF-κB activation, a critical transcription factor in the immune response.[1][7]
-
Apoptosis Pathways: Gliotoxin induces programmed cell death by activating pro-apoptotic proteins and caspases.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase pathway is also modulated by gliotoxin.[8]
Currently, there is a lack of evidence to suggest that this compound directly modulates these or other signaling pathways in host cells. Its function is primarily understood as a detoxified metabolite of gliotoxin, with significantly attenuated biological activity. One report mentions bmGT as a platelet-activating factor (PAF) antagonist, though further studies are needed to substantiate this finding.[9] The primary role of bmGT appears to be confined to the regulation of gliotoxin biosynthesis within the fungus itself.
Signaling Pathway: Gliotoxin-Induced Apoptosis
Caption: Simplified signaling pathway for gliotoxin-induced apoptosis.
Experimental Protocols
The functional characterization of this compound primarily involves demonstrating its lack of cytotoxicity and bioactivity in comparison to gliotoxin. The following are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability and can be used to determine the IC50 of a compound.
Materials:
-
Cells in culture
-
This compound (bmGT) and Gliotoxin (GT)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of bmGT and GT for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells in culture
-
This compound (bmGT) and Gliotoxin (GT)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with bmGT and GT as described for the MTT assay.
-
Reagent Addition: After the treatment period, add Caspase-Glo® 3/7 Assay Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the level of caspase activation.
NF-κB Activation Assessment: Reporter Assay
This assay utilizes a cell line containing an NF-κB-responsive reporter gene (e.g., luciferase) to measure the activation of the NF-κB pathway.
Materials:
-
NF-κB reporter cell line
-
This compound (bmGT) and Gliotoxin (GT)
-
NF-κB stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of bmGT and GT for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of bmGT and GT on NF-κB activation.
Conclusion and Future Directions
The preliminary studies on this compound have consistently characterized it as a detoxified metabolite of gliotoxin. Its primary and most well-understood function is the attenuation of gliotoxin biosynthesis, a crucial self-preservation mechanism for the producing fungus. The available quantitative data robustly supports its significantly lower cytotoxicity compared to its parent compound. While the direct interaction of bmGT with host cell signaling pathways remains largely unexplored, its lack of potent bioactivity is a key functional attribute.
Future research should aim to definitively confirm the absence of off-target effects of bmGT in various cell types and signaling pathways. Investigating its potential as a platelet-activating factor antagonist could open new avenues of research. Furthermore, understanding the precise kinetics and regulation of the GtmA enzyme could provide novel targets for antifungal drug development, aiming to disrupt the self-protection mechanisms of pathogenic fungi like Aspergillus fumigatus. The potential utility of bmGT as a stable biomarker for invasive aspergillosis also warrants further clinical investigation.[10][11]
References
- 1. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Delivery of Biologically-Active Fungal Metabolite Gliotoxin Using Magnetic Nanoparticles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by the fungal pathogen gliotoxin requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisdethiothis compound | PAFR | TargetMol [targetmol.com]
- 10. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the stability of Bis(methylthio)gliotoxin vs gliotoxin
An In-depth Technical Guide to the Comparative Stability of Bis(methylthio)gliotoxin and Gliotoxin (B1671588)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical stability of this compound (bmGT) in comparison to its precursor, gliotoxin (GT). Understanding the differential stability of these two fungal metabolites is critical for accurate diagnostics, toxicological assessment, and the development of novel therapeutics. This document outlines the structural basis for their stability, presents quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways involved.
Introduction: The Tale of Two Toxins
Gliotoxin is a well-known immunosuppressive mycotoxin produced by several fungal species, most notably Aspergillus fumigatus.[1][2] Its potent biological activity is largely attributed to a reactive intramolecular disulfide bridge.[1][3] In biological systems and within the producing fungus itself, gliotoxin can be converted to a more stable, less toxic derivative: this compound.[1][4] This conversion involves the reduction of the disulfide bridge followed by the methylation of the resulting thiol groups. BmGT's enhanced chemical stability has made it a significant focus of research, particularly as a potential biomarker for invasive aspergillosis.[5][6][7] This guide delves into the chemical and biological factors governing the stability of these two related compounds.
Chemical Structure and Basis of Stability
The fundamental difference between gliotoxin and this compound lies in the nature of their sulfur-containing bridge, which dictates their reactivity and, consequently, their stability.
-
Gliotoxin (GT): Possesses an epipolythiodioxopiperazine (ETP) structure characterized by a reactive disulfide bridge (-S-S-). This bridge is susceptible to cleavage by reducing agents and can participate in redox cycling, a process that generates reactive oxygen species (ROS) and is central to its toxicity.[3][4][8] The disulfide bond can also react with protein thiol groups, leading to the formation of mixed disulfides and enzyme inactivation.[3]
-
This compound (bmGT): In bmGT, the disulfide bridge is replaced by two methylthio groups (-S-CH₃). This structural modification, which occurs enzymatically in the fungus, "caps" the reactive thiol groups of the reduced gliotoxin precursor.[1] This methylation prevents the reformation of the disulfide bridge and eliminates the capacity for redox cycling, rendering bmGT significantly less toxic and chemically more stable than gliotoxin.[1][6]
Quantitative Stability Data: A Comparative Summary
The superior stability of bmGT over GT has been observed across various conditions and matrices. While GT is often transient and difficult to detect in vivo, bmGT is more persistent.
| Condition / Matrix | Gliotoxin (GT) Stability | This compound (bmGT) Stability | Key Findings & References |
| Whole Blood | Unstable, not readily retained. | Stable and retained. | bmGT is considered a better in vivo marker as it is more consistently detected in whole blood compared to GT.[5] |
| Serum / Plasma | Recoverable, but less stable than bmGT. | Readily recoverable and stable. | Both compounds can be extracted from serum, but GT's inherent instability remains a challenge for consistent detection.[5] |
| Rumen Fluid | Highly unstable. | Not explicitly studied, but presumed more stable. | In an in vitro rumen fermentation model, 90% of pure gliotoxin disappeared within 6 hours.[9] |
| Aqueous Solution (pH) | Stable in acidic conditions, degrades in neutral to alkaline conditions. | More stable across a wider pH range. | Studies on Trichoderma virens showed GT production only in acidic media, with degradation occurring in alkaline water.[10] |
| Soil | Degrades rapidly, especially in unsterile, wet, and alkaline conditions. | More persistent than GT. | Degradation of GT is faster in unsterile soil (5-10 days) compared to sterile soil, indicating microbial involvement in its breakdown.[10] |
Mechanisms of Transformation and Degradation
The stability of these compounds is governed by specific chemical and enzymatic pathways. Gliotoxin's instability is a feature of its mechanism of action, while bmGT's stability is the result of a specific detoxification and regulatory pathway.
Gliotoxin Instability: The Redox Cycle
The toxicity of gliotoxin is intrinsically linked to its instability. The disulfide bridge can be reduced to the dithiol form (dithiol gliotoxin or GT-(SH)₂). This reduced form can then be re-oxidized, creating a futile redox cycle that generates harmful reactive oxygen species (ROS), leading to cellular damage.[8][11]
Caption: The redox cycling of gliotoxin between its oxidized and reduced dithiol forms.
This compound Stability: Enzymatic Methylation
The formation of bmGT is a key step in the regulation of gliotoxin biosynthesis and a self-protection mechanism for the producing fungus.[12][13] The process prevents the accumulation of the toxic dithiol intermediate. This biotransformation is catalyzed by the S-adenosylmethionine (SAM)-dependent enzyme, GtmA (Gliotoxin S-methyltransferase).[8][12]
Caption: Enzymatic conversion of dithiol gliotoxin to the stable this compound.
Experimental Protocols for Analysis
Accurate quantification of GT and bmGT requires robust analytical methods. The choice of method depends on the sample matrix and required sensitivity.
Sample Preparation and Extraction
-
Objective: To isolate GT and bmGT from complex biological matrices (e.g., serum, culture supernatant, tissue homogenates).
-
Protocol for Liquid Samples (Serum, Culture Filtrate):
-
To a 1 mL liquid sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane[7] or methanol[14]).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to precipitate proteins and separate the aqueous and organic phases.[14]
-
Carefully collect the organic phase containing the analytes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for chromatographic analysis.
-
-
Protocol for Solid Samples (Tissue):
-
Homogenize a known weight of tissue in a suitable buffer or solvent.
-
Proceed with the liquid-liquid extraction protocol as described above.
-
Analytical Quantification
-
Objective: To separate, identify, and quantify GT and bmGT in the prepared extracts.
-
Primary Method: High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC):
-
System: A standard HPLC or UHPLC system equipped with a suitable detector (PDA/UV or Mass Spectrometer).
-
Column: A reversed-phase column is typically used, such as an Inertsil ODS-SP C18 column.[15]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent and water. Examples include:
-
Methanol and water (e.g., 50:50 v/v).[15]
-
Tetrahydrofuran, n-heptane, and acetonitrile (B52724) (e.g., 40:58:2 v/v/v).[7]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[15]
-
Detection:
-
Quantification: Concentrations are determined by comparing the peak area of the analyte in the sample to a standard curve generated from purified standards.
-
Caption: A generalized workflow for the extraction and analysis of gliotoxin and its derivatives.
Conclusion and Implications
The distinction in stability between gliotoxin and this compound is not merely a chemical curiosity; it has profound implications for researchers and clinicians.
-
For Diagnostics: The superior stability of bmGT makes it a more reliable and robust biomarker for detecting the presence of A. fumigatus in clinical samples.[5] Assays targeting GT may yield false negatives due to its rapid degradation in vivo and ex vivo.
-
For Toxicology and Drug Development: The inherent instability of gliotoxin is the source of its potent bioactivity. Its ability to redox cycle and interact with cellular thiols is the basis of its immunosuppressive and cytotoxic effects.[3][11] In contrast, the stable and inactive bmGT serves as a model of a detoxified end-product, highlighting a potential therapeutic strategy: promoting the conversion of GT to bmGT to mitigate its harmful effects.
References
- 1. Gliotoxin - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. Gliotoxin inactivates alcohol dehydrogenase by either covalent modification or free radical damage mediated by redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect and stability of gliotoxin, an Aspergillus fumigatus toxin, on in vitro rumen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory and self-protection implications of gliotoxin bisthiomethylation in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 14. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Initial Characterization of Bis(methylthio)gliotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites. It is a derivative of the more widely known and highly bioactive compound, gliotoxin (B1671588). This technical guide provides an in-depth overview of the initial characterization of bmGT, compiling available data on its chemical properties, biological activities, and the methodologies used for its study.
Bisdethiothis compound is considered an inactive derivative of gliotoxin (GT)[1][2]. Produced by various fungi, including species of Aspergillus, bmGT is formed from dithiol gliotoxin through a methylation process catalyzed by the S-adenosylmethionine-dependent enzyme, gliotoxin S-methyltransferase (GtmA)[3][4]. This conversion is a key step in the detoxification of gliotoxin and the negative regulation of its biosynthesis[3]. While gliotoxin exhibits potent immunosuppressive and pro-apoptotic activities, bmGT is characterized by its significantly reduced toxicity[5]. This property, combined with its greater stability compared to gliotoxin, has led to its investigation as a potential biomarker for invasive aspergillosis[6].
Chemical and Physical Properties
This compound is an organonitrogen and organooxygen compound. Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₄S₂ | TargetMol |
| Molecular Weight | 356.46 g/mol | TargetMol |
| IUPAC Name | (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylthio)pyrazino[1,2-a]indole-1,4-dione | PubChem |
| CAS Number | 74149-38-5 | PubChem |
Quantitative Biological Data
While this compound is generally considered to be significantly less toxic than its parent compound, gliotoxin, specific comparative IC50 values across a range of cell lines are not extensively documented in the literature. The primary biological role of bmGT appears to be the attenuation of gliotoxin's toxic effects. The table below presents available data on the production of bmGT by various fungal species.
| Fungal Species | bmGT Production | Notes | Source |
| Aspergillus fumigatus | High | Considered a major producer. | [1] |
| Aspergillus niger | Low/Variable | Can produce bmGT from exogenous gliotoxin. | [1] |
| Aspergillus terreus | Low/Variable | Production is generally lower than A. fumigatus. | [1] |
| Aspergillus flavus | Low/Variable | Production is generally lower than A. fumigatus. | [1] |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus fumigatus
This protocol is a composite based on general methods for mycotoxin extraction and purification.
a. Fungal Culture:
-
Inoculate Aspergillus fumigatus spores into a suitable liquid medium, such as Czapek Dox Broth supplemented with glutamine and HEPES[2][4].
b. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration[9].
-
Extract the culture filtrate with an equal volume of dichloromethane[2][4].
-
Agitate the mixture vigorously and allow the phases to separate.
-
Collect the organic (lower) phase.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under reduced pressure.
c. Purification by High-Performance Liquid Chromatography (HPLC):
-
Re-dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the extract using a reverse-phase HPLC system with a C18 column.
-
Employ a gradient elution system, for example, a water-acetonitrile gradient, to separate the components.
-
Monitor the eluate using a photodiode array (PDA) detector at a wavelength of approximately 273 nm[10].
-
Collect the fractions corresponding to the retention time of this compound.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
Enzymatic Synthesis of this compound using GtmA
This protocol outlines the general steps for the enzymatic conversion of dithiol gliotoxin to bmGT.
a. Expression and Purification of Recombinant GtmA:
-
Clone the gene encoding for gliotoxin S-methyltransferase (GtmA) into a suitable expression vector (e.g., a pET vector with a His-tag)[2].
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 3-4 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and lyse them by sonication in a suitable lysis buffer.
-
Purify the His-tagged GtmA from the cell lysate using a nickel-NTA affinity chromatography column.
-
Elute the purified GtmA and dialyze against a suitable storage buffer.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing the purified GtmA, the substrate dithiol gliotoxin (reduced from gliotoxin), and the methyl donor S-adenosylmethionine (SAM) in a suitable reaction buffer (e.g., Tris-HCl)[3].
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Monitor the formation of this compound by HPLC or LC-MS[10][11].
-
Purify the resulting bmGT from the reaction mixture using HPLC as described above.
Cytotoxicity Assessment by MTT Assay
This is a general protocol for assessing the cytotoxicity of compounds like gliotoxin and its derivatives.
a. Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7, MDA-MB-231) in the recommended medium and conditions[7][8].
-
Trypsinize the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
b. Compound Treatment:
-
Prepare a series of dilutions of this compound and a positive control (e.g., gliotoxin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[12][13][14].
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[12][13][14].
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[12][13][14].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
This compound is synthesized from its precursor, dithiol gliotoxin, in a reaction catalyzed by the enzyme GtmA, which utilizes S-adenosylmethionine (SAM) as a methyl group donor.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.
Inhibition of the NF-κB Pathway by Gliotoxin
As this compound is considered inactive, the following diagram illustrates the known inhibitory effect of its parent compound, gliotoxin, on the NF-κB signaling pathway. Gliotoxin prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus.
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 3. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 9. gssrr.org [gssrr.org]
- 10. researchgate.net [researchgate.net]
- 11. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
The Dual-Edged Sword: Bis(methylthio)gliotoxin in Fungal Self-Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin (B1671588) (GT), a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by various fungi, including the opportunistic human pathogen Aspergillus fumigatus, poses a significant threat not only to competing microorganisms and host immune cells but also to the producer itself.[1][2][3] To counteract this autotoxicity, fungi have evolved sophisticated self-protection mechanisms. A key strategy in this defense arsenal (B13267) is the enzymatic conversion of the highly toxic gliotoxin into its less harmful derivative, bis(methylthio)gliotoxin (bmGT). This technical guide provides a comprehensive overview of the molecular players and biochemical pathways involved in this critical self-protection mechanism, with a focus on the enzymatic activities of GliT and GtmA and their regulation. This guide also details the experimental protocols for the key assays used to investigate this pathway and presents quantitative data to facilitate comparative analysis.
Introduction: The Gliotoxin Paradox
Gliotoxin is a sulfur-containing secondary metabolite renowned for its diverse biological activities, including immunosuppressive, apoptotic, and antimicrobial effects.[3][4] Its toxicity is primarily attributed to the disulfide bridge within its structure, which can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the formation of mixed disulfides with cellular proteins, thereby disrupting their function.[5][6] While GT is a crucial virulence factor for pathogenic fungi like A. fumigatus, its production presents a classic "dual-edged sword" dilemma: how to wield a potent weapon without succumbing to its power.[2][3] The answer lies in a tightly regulated and efficient detoxification pathway that culminates in the formation of this compound.
The Biochemical Pathway of Gliotoxin Detoxification
The detoxification of gliotoxin to this compound is a two-step enzymatic process primarily involving the sequential actions of GliT and GtmA.
Step 1: Reduction of Gliotoxin by GliT
The first step in the detoxification process is the reduction of the disulfide bridge of gliotoxin to form dithiol gliotoxin (dtGT). This reaction is catalyzed by the oxidoreductase GliT.[7][8] Interestingly, GliT is a bifunctional enzyme; it is also responsible for the final step in GT biosynthesis, where it catalyzes the formation of the disulfide bridge.[9][10] However, in the presence of excess GT, the equilibrium of the reaction is shifted towards the reduction of GT, thus mitigating its toxicity.[10][11] The expression of the gliT gene is upregulated in the presence of exogenous gliotoxin, highlighting its crucial role in self-protection.[7][8]
Step 2: Methylation of Dithiol Gliotoxin by GtmA
The dithiol form of gliotoxin is then detoxified through methylation by the S-adenosyl-L-methionine (SAM)-dependent bis-thiomethyltransferase, GtmA.[12][13] GtmA catalyzes the sequential transfer of two methyl groups from SAM to the thiol groups of dtGT, forming the stable and significantly less toxic this compound.[14][15] The formation of bmGT not only neutralizes the immediate threat of GT but also serves as a negative feedback signal to downregulate the gliotoxin biosynthetic gene cluster, thus controlling the overall production of the toxin.[10][12]
Regulation of the Self-Protection Mechanism
The expression of the key genes involved in gliotoxin self-protection, gliT and gtmA, is intricately regulated. The C6 Zn cluster transcription factor, RglT, has been identified as a major regulator of both gliT and gtmA.[9][10][16] The expression of rglT itself is induced by oxidative stress and the presence of gliotoxin.[16] RglT directly binds to the promoter regions of gliT and gtmA to activate their transcription, thereby mounting a rapid defense against gliotoxin-induced cellular damage.[9][16] This regulatory network ensures that the self-protection machinery is activated precisely when needed.
Quantitative Data
The following tables summarize the key quantitative data related to the enzymatic activity of GtmA and the production of gliotoxin and this compound by various Aspergillus species.
Table 1: Michaelis-Menten Kinetic Parameters for A. fumigatus GtmA
| Substrate | Km (µM) | Reference |
| Dithiol gliotoxin (dtGT) | 38.62 | [14] |
| Mono(methylthio)gliotoxin (MmGT) | 184.5 | [14] |
Table 2: In Vitro Production of Gliotoxin (GT) and this compound (bmGT) by Aspergillus Species
| Fungal Species | GT Production Frequency (%) | bmGT Production Frequency (%) | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) | Reference |
| A. fumigatus | 77.23 | 84.16 | 2.26 ± 0.40 | 3.45 ± 0.44 | [17] |
| A. flavus | Not specified | Not specified | 0.14 ± 0.13 | 0.39 ± 0.31 | [17] |
| A. terreus | Not specified | Not specified | 0.79 ± 0.34 | 0.07 ± 0.07 | [17] |
| A. niger | 0 | 0 | 0 | 0 | [17] |
| A. nidulans | 0 | 0 | 0 | 0 | [17] |
Visualizations
Caption: Biochemical pathway of gliotoxin detoxification to this compound.
Caption: Regulatory network of the gliotoxin self-protection mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in fungal self-protection.
Quantification of Gliotoxin and this compound by HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of fungal secondary metabolites.[13][18][19]
Objective: To quantify the concentrations of gliotoxin and this compound in fungal culture supernatants or other biological samples.
Materials:
-
Fungal culture supernatant
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate
-
Gliotoxin and this compound analytical standards
-
C18 reverse-phase HPLC column (e.g., XBridge C18, 150 x 2.1 mm, 5 µm)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
To 1 mL of fungal culture supernatant, add 1 mL of dichloromethane.
-
Vortex vigorously for 1 minute to extract the metabolites.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (dichloromethane) and transfer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 1 mM ammonium formate).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: XBridge C18, 150 x 2.1 mm, 5 µm
-
Mobile Phase A: Water with 1 mM ammonium formate
-
Mobile Phase B: Acetonitrile:water (95:5) with 1 mM ammonium formate
-
Flow Rate: 0.45 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for gliotoxin and this compound should be determined using analytical standards.
-
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the analytical standards of gliotoxin and this compound.
-
Analyze the standards and samples under the same HPLC-MS/MS conditions.
-
Quantify the concentration of gliotoxin and this compound in the samples by comparing their peak areas to the standard curve.
-
Generation of gtmA Deletion Mutants in A. fumigatus using CRISPR/Cas9
This protocol is a generalized procedure based on established CRISPR/Cas9 methods in Aspergillus fumigatus.[1][2][9]
Objective: To create a knockout mutant of the gtmA gene to study its role in gliotoxin detoxification.
Materials:
-
A. fumigatus wild-type strain
-
Plasmids for Cas9 and guide RNA (gRNA) expression, or purified Cas9 protein and in vitro transcribed gRNA
-
A repair template with homology arms flanking a selection marker (e.g., hygromycin resistance gene, hph)
-
Protoplasting solution (e.g., containing Glucanex)
-
Polyethylene glycol (PEG) solution
-
Selective growth media
Procedure:
-
Design of gRNA:
-
Design two gRNAs targeting the 5' and 3' regions of the gtmA coding sequence. The gRNAs should be specific to the target gene and have minimal off-target effects.
-
-
Preparation of CRISPR/Cas9 components:
-
Plasmid-based: Clone the designed gRNAs into a vector co-expressing Cas9.
-
Ribonucleoprotein (RNP)-based: Purify Cas9 protein and synthesize the gRNAs in vitro. Assemble the Cas9-gRNA RNPs by incubating the components together.
-
-
Preparation of the Repair Template:
-
Amplify a selection marker (e.g., hph) with primers that include 50-100 bp homology arms corresponding to the regions upstream and downstream of the gtmA gene.
-
-
Protoplast Preparation:
-
Grow A. fumigatus mycelia in liquid culture.
-
Harvest the mycelia and treat with a protoplasting solution to digest the cell walls.
-
Collect the protoplasts by filtration and centrifugation.
-
-
Transformation:
-
Mix the protoplasts with the CRISPR/Cas9 components (plasmid or RNPs) and the repair template.
-
Add PEG solution to facilitate DNA uptake.
-
Plate the transformed protoplasts on selective media containing the appropriate antibiotic (e.g., hygromycin).
-
-
Screening and Verification of Mutants:
-
Isolate individual transformants and extract their genomic DNA.
-
Verify the deletion of the gtmA gene by PCR using primers flanking the gene and internal to the selection marker.
-
Confirm the absence of the gtmA transcript by RT-qPCR.
-
Further confirmation can be done by Southern blotting.
-
Fungal Growth Inhibition Assay
This protocol is based on standard methods for assessing fungal susceptibility to antimicrobial compounds.[6][16][20]
Objective: To assess the sensitivity of wild-type and mutant fungal strains to gliotoxin.
Materials:
-
A. fumigatus wild-type and mutant strains (e.g., ΔgtmA, ΔgliT)
-
Minimal medium (MM) agar (B569324) plates
-
Gliotoxin stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Preparation of Fungal Spore Suspensions:
-
Grow the fungal strains on agar plates until sporulation.
-
Harvest the conidia by washing the plates with a sterile saline solution containing a surfactant (e.g., Tween 80).
-
Count the conidia using a hemocytometer and adjust the concentration to 1 x 105 conidia/mL.
-
-
Plate Preparation:
-
Prepare MM agar plates containing different concentrations of gliotoxin (e.g., 0, 5, 10, 20 µg/mL).
-
For the control plate (0 µg/mL), add an equivalent volume of DMSO.
-
-
Inoculation and Incubation:
-
Spot 5 µL of the spore suspension of each fungal strain onto the center of the plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Assessment of Growth Inhibition:
-
Measure the diameter of the fungal colonies.
-
Calculate the percentage of growth inhibition for each gliotoxin concentration relative to the growth on the control plate.
-
Compare the sensitivity of the mutant strains to the wild-type strain.
-
Conclusion
The conversion of gliotoxin to this compound is a sophisticated and vital self-protection mechanism in gliotoxin-producing fungi. This process, mediated by the enzymes GliT and GtmA and regulated by the transcription factor RglT, effectively neutralizes the autotoxicity of this potent mycotoxin. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is not only crucial for comprehending fungal biology and virulence but also presents opportunities for the development of novel antifungal strategies. Targeting this self-protection mechanism could render pathogenic fungi susceptible to their own toxic arsenal, offering a promising avenue for therapeutic intervention. The quantitative data and methodologies provided herein serve as a valuable resource for researchers dedicated to unraveling the complexities of fungal secondary metabolism and its implications for human health.
References
- 1. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Expression of fungal biosynthetic gene clusters in S. cerevisiae for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gliotoxin-mediated bacterial growth inhibition is caused by specific metal ion depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA-seq reveals the pan-transcriptomic impact of attenuating the gliotoxin self-protection mechanism in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-seq reveals the pan-transcriptomic impact of attenuating the gliotoxin self-protection mechanism in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an HPLC-MS/MS method for the early diagnosis of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous gene expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-Based Genome Editing and Its Application in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 20. Determination of optimum growth conditions for gliotoxin production by Aspergillus fumigatus and development of a novel method for gliotoxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inert Nature of Bis(methylthio)gliotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliotoxin (B1671588) (GT), a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by various fungi, exhibits a wide range of biological activities, including immunosuppressive and cytotoxic effects. Its activity is intrinsically linked to the reactive disulfide bridge within its structure. However, its derivative, bis(methylthio)gliotoxin (bmGT), in which the disulfide bridge is replaced by two methylthio groups, is consistently reported as biologically inactive. This technical guide delves into the core reasons for the inactive nature of bmGT, providing a comprehensive overview of the underlying molecular mechanisms, comparative biological data, and detailed experimental protocols relevant to its study.
Introduction: From Potent Toxin to Inactive Metabolite
Gliotoxin is a well-characterized secondary metabolite known for its ability to modulate and disrupt various cellular processes. Its mechanism of action is primarily attributed to the disulfide bond, which can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and the formation of mixed disulfides with cellular proteins, thereby inactivating them.[1] This reactivity is responsible for GT's potent immunosuppressive and cytotoxic properties.
In contrast, this compound is a metabolic derivative of gliotoxin where the disulfide bridge is reductively cleaved and the resulting thiol groups are methylated.[2][3] This structural modification fundamentally alters the molecule's reactivity and, consequently, its biological activity, rendering it largely inert.[3][4][5] This guide will explore the chemical and enzymatic basis for this inactivation and provide practical information for researchers in the field.
The Molecular Basis of Inactivity: The Critical Role of the Disulfide Bridge
The biological activity of gliotoxin is entirely dependent on its disulfide bridge. This functional group allows gliotoxin to:
-
Induce Oxidative Stress: The disulfide bond can be reduced within the cell to form dithiol gliotoxin. This reduced form can then be re-oxidized, creating a redox cycle that generates reactive oxygen species (ROS), leading to cellular damage.
-
Interact with Thiol-Containing Proteins: The disulfide bridge can react with free thiol groups (cysteine residues) in proteins, forming mixed disulfides. This can lead to the inactivation of critical enzymes and transcription factors, such as NF-κB, disrupting cellular signaling pathways.
The conversion of gliotoxin to this compound involves the irreversible modification of this critical functional group. The disulfide bond is first reduced to two thiol groups, and these are then capped by methylation.[2][3] This methylation prevents the reformation of the disulfide bridge and blocks the ability of the molecule to participate in redox cycling or to form mixed disulfides with proteins. This chemical "capping" is the fundamental reason for the biological inactivity of bmGT.
Comparative Biological Activity: Gliotoxin vs. This compound
| Compound | Assay | Cell Line/Organism | Activity Metric | Value | Reference(s) |
| Gliotoxin | Cytotoxicity (MTT Assay) | A549 (Human Lung Carcinoma) | IC50 | 2.7 µM | [6] |
| Cytotoxicity (MTT Assay) | L132 (Human Lung Epithelial) | IC50 | 4.25 µM | [6] | |
| Cytotoxicity (Cell Viability) | MCF-7 (Human Breast Cancer) | IC50 | 1.5625 µM | [7][8] | |
| Cytotoxicity (Cell Viability) | MDA-MB-231 (Human Breast Cancer) | IC50 | 1.5625 µM | [7][8] | |
| Inhibition of Growth | Human Lymphocytes | Inhibition | 85-87% at 200 ng/mL | [8] | |
| This compound | Cytotoxicity | Various | Qualitative | Inactive / Much weaker cytotoxicity | [3][4][5] |
| Antibacterial Activity | S. Typhimurium | Qualitative | No effect on growth |
Table 1: Comparative Biological Activity of Gliotoxin and this compound.
Enzymatic Conversion: The Detoxification Pathway
In fungi such as Aspergillus fumigatus, the conversion of the highly toxic gliotoxin to the inactive this compound is a key detoxification mechanism. This biotransformation is catalyzed by the enzyme gliotoxin bis-thiomethyltransferase (GtmA) .[3]
The process begins with the reduction of gliotoxin's disulfide bridge to form dithiol gliotoxin. GtmA then utilizes S-adenosylmethionine (SAM) as a methyl donor to sequentially methylate the two thiol groups, producing bmGT.[3] This enzymatic pathway serves to regulate the intracellular concentration of gliotoxin, protecting the fungus from its own toxic metabolite.
Below is a diagram illustrating the enzymatic conversion of gliotoxin to this compound.
Caption: Enzymatic conversion of gliotoxin to this compound by GtmA.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of gliotoxin and this compound.
Chemical Synthesis of this compound from Gliotoxin
This protocol is adapted from the method described by Kirby et al. (1979).[9]
Materials:
-
Gliotoxin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Methyl iodide (MeI)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reduction of Gliotoxin:
-
Dissolve gliotoxin (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material (gliotoxin) is consumed. The reduced dithiol gliotoxin is unstable and should be used immediately in the next step.
-
-
Methylation of Dithiol Gliotoxin:
-
To the reaction mixture containing the dithiol gliotoxin, add an excess of methyl iodide (at least 4 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the formation of this compound by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for comparing the cytotoxicity of gliotoxin and this compound.
Materials:
-
Adherent cell line of choice (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Gliotoxin and this compound stock solutions in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of gliotoxin and this compound in complete medium from the stock solutions. A typical concentration range for gliotoxin would be 0.1 to 10 µM, while a much wider range should be tested for this compound (e.g., up to 100 µM or higher).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using appropriate software (e.g., GraphPad Prism).
-
Heterologous Expression and Purification of GtmA
This protocol provides a general procedure for the expression of Aspergillus fumigatus GtmA in E. coli and its subsequent purification. The gtmA gene should be codon-optimized for E. coli and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the GtmA expression plasmid.
-
LB medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Sonicator or French press.
-
Centrifuge.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Purification:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged GtmA protein with elution buffer.
-
Collect the fractions and analyze them by SDS-PAGE to check for purity.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration and store at -80°C.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks related to the inactivity of this compound.
Caption: Logical flow of gliotoxin activity versus this compound inactivity.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Conclusion
The biological inactivity of this compound is a direct consequence of its chemical structure. The methylation of the thiol groups, derived from the reduction of the essential disulfide bridge in gliotoxin, permanently blocks the redox cycling and thiol-reactivity that are the hallmarks of gliotoxin's potent biological effects. This conversion, facilitated by the enzyme GtmA in producing organisms, represents a sophisticated self-protection and regulatory mechanism. For researchers in drug development, understanding this structure-activity relationship is crucial. The inactive nature of bmGT underscores the potential for targeted modification of natural products to abrogate toxicity while potentially retaining other desirable properties, although in this case, the core activity is completely lost. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for further investigation into the fascinating biology of gliotoxin and its derivatives.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and genotoxicity of gliotoxin on human lymphocytes <i>in vitro</i> - Journal of King Saud University - Science [jksus.org]
- 9. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Detection of Bis(methylthio)gliotoxin (bmGT) in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a stable metabolite of gliotoxin (B1671588), a mycotoxin produced by various fungi, most notably Aspergillus fumigatus. The detection of bmGT in serum is under investigation as a potential biomarker for invasive aspergillosis (IA), a life-threatening fungal infection, particularly in immunocompromised patients. Unlike its precursor, gliotoxin, bmGT exhibits greater stability in biological matrices, making it a more reliable diagnostic target.[1][2] This document provides detailed application notes and protocols for the detection of bmGT in serum using High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it discusses the prospective development of an Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.
Methods for bmGT Detection in Serum
Currently, the primary methods for the quantification of bmGT in serum are based on chromatographic techniques. These methods offer high sensitivity and specificity, which are crucial for clinical diagnostic applications.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and cost-effective method for the separation and quantification of bmGT in serum.[1]
Protocol: HPTLC Detection of bmGT in Serum
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum sample, add 1 mL of dichloromethane (B109758).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase (dichloromethane) containing the extracted bmGT.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of dichloromethane for HPTLC analysis.
b. HPTLC Analysis
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Sample Application: Apply 10 µL of the reconstituted extract as a band onto the HPTLC plate.
-
Mobile Phase: A mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) in a ratio of 40:58:2 (v/v/v).[1]
-
Development: Develop the plate in a horizontal development chamber for approximately 25 minutes.[1]
-
Detection and Quantification: After development, air dry the plate. Visualize the bands under UV light (254 nm). Quantify the bmGT concentration by measuring the peak area using a scanning densitometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the detection of bmGT in serum and is considered a gold-standard analytical technique.
Protocol: LC-MS/MS Detection of bmGT in Serum
a. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 200 µL of serum, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol (B129727) in water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for further purification and concentration.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the bmGT with 2 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bmGT for quantification and qualification. The exact m/z transitions would need to be determined using a bmGT standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) - A Future Perspective
While no commercial ELISA kits for bmGT are currently available, the development of such an assay would provide a high-throughput and cost-effective screening tool suitable for clinical laboratories. The general workflow for a competitive ELISA, a likely format for a small molecule like bmGT, is outlined below.
Prospective Protocol: Competitive ELISA for bmGT
-
Coating: Microtiter plate wells are coated with a bmGT-protein conjugate.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or casein solution).
-
Competition: Serum samples (or standards) are mixed with a specific anti-bmGT antibody and added to the wells. Free bmGT in the sample competes with the coated bmGT-protein conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-bmGT antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the amount of bmGT in the sample.
Quantitative Data Summary
| Parameter | HPTLC | LC-MS/MS |
| Limit of Detection (LOD) | Data not specified in the provided results. | Expected to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Data not specified in the provided results. | Expected to be in the low ng/mL range. |
| Linearity Range | Data not specified in the provided results. | Dependent on method validation. |
| Recovery | Data not specified in the provided results. | Dependent on sample preparation efficiency. |
| Sensitivity | 61.5% (compared to Galactomannan assay)[3] | High |
| Specificity | 93.0% (compared to Galactomannan assay)[3] | Very High |
| Cut-off Value for IA Diagnosis | 2.17 mg/L | Not established. |
Signaling Pathways and Experimental Workflows
Diagram 1: HPTLC Workflow for bmGT Detection in Serum
Caption: HPTLC workflow for bmGT detection in serum.
Diagram 2: LC-MS/MS Workflow for bmGT Detection in Serum
Caption: LC-MS/MS workflow for bmGT detection in serum.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bis(methylthio)gliotoxin in Biological Matrices by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bis(methylthio)gliotoxin (bmGT), a key biomarker for invasive aspergillosis, in biological matrices such as serum and cell culture supernatants. The protocol employs a straightforward sample preparation procedure followed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the reliable quantification of bmGT in complex biological samples, making it an invaluable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is a sulfur-containing mycotoxin and a methylated derivative of gliotoxin, produced by various species of the Aspergillus genus, most notably Aspergillus fumigatus.[1][2] Unlike its precursor, gliotoxin, bmGT is considered a more stable and reliable indicator for the presence of invasive aspergillosis, a life-threatening fungal infection in immunocompromised individuals.[3] Accurate and sensitive quantification of bmGT in biological fluids is therefore crucial for research into the diagnosis, treatment, and monitoring of this disease. This application note provides a comprehensive protocol for the analysis of bmGT using HPLC-MS/MS, a technique that offers superior specificity and sensitivity compared to other analytical methods.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix. Two primary methods are presented here: protein precipitation for serum samples and liquid-liquid extraction for both serum and culture supernatants.
1.1. Protein Precipitation (for Serum Samples)
This method is rapid and effective for removing the bulk of proteins from serum that can interfere with the analysis.
-
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a structural analog of bmGT, if available)
-
-
Protocol:
-
To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile or methanol.
-
If an internal standard is used, add it to the organic solvent prior to addition to the serum.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
1.2. Liquid-Liquid Extraction (for Serum and Culture Supernatant)
This method offers a cleaner extract by partitioning the analyte into an organic solvent. Dichloromethane has been shown to be effective for the extraction of bmGT.[1][4]
-
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (IS) working solution
-
-
Protocol:
-
To 500 µL of serum or culture supernatant, add the internal standard.
-
Add 1 mL of dichloromethane.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
2.1. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound
Based on the molecular weight of this compound (356.46 g/mol ) and its observed fragmentation, the following MRM transitions are recommended.[5] The protonated precursor ion [M+H]⁺ is m/z 357.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 357.1 | 309.1 | 261.1 |
Note: The product ions are derived from typical fragmentation patterns involving neutral losses such as H₂O and SCH₃. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation
While a full validation study with quantitative data from a single source was not available in the public domain, the following table summarizes typical performance characteristics that should be evaluated during method validation for the HPLC-MS/MS analysis of mycotoxins.
Table 2: Typical Method Validation Parameters for Mycotoxin Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 20% |
| Matrix Effect | Assessed to ensure it does not significantly impact quantification |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for bmGT analysis.
Signaling Pathway Context
This compound is formed from its precursor, gliotoxin. The following diagram illustrates this biosynthetic relationship.
Caption: Biosynthesis of bmGT from gliotoxin.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a sensitive and selective approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument parameters serve as a strong foundation for researchers to implement and further optimize this method in their own laboratories. This analytical tool is essential for advancing our understanding of the role of bmGT in invasive aspergillosis and for the development of novel diagnostic and therapeutic strategies.
References
- 1. weber.hu [weber.hu]
- 2. cellculturedish.com [cellculturedish.com]
- 3. sciex.com [sciex.com]
- 4. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Bis(methylthio)gliotoxin extraction from fungal cultures
An Application Note and Protocol for the Extraction of Bis(methylthio)gliotoxin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (bmGT) is a secondary metabolite produced by several fungal species, most notably Aspergillus fumigatus.[1][2] It is a methylated, inactive derivative of the potent mycotoxin gliotoxin (B1671588) (GT).[3][4] The production of bmGT is a self-protection mechanism for the fungus to attenuate the toxicity of its precursor, gliotoxin.[3] Due to its greater stability compared to gliotoxin, bmGT has been identified as a promising biomarker for diagnosing invasive aspergillosis, a life-threatening fungal infection.[4][5] This document provides a detailed protocol for the cultivation of bmGT-producing fungi and the subsequent extraction of the metabolite from liquid cultures.
Data Presentation: bmGT Production in Aspergillus Species
Quantitative data on the production of this compound can vary significantly between fungal species and even among different isolates of the same species. The following table summarizes the mean concentrations of bmGT detected in the culture supernatants of various Aspergillus species after four days of incubation in Czapek-Dox broth.
| Fungal Species | Mean bmGT Concentration (mg/L) | Standard Error of the Mean (±) |
| Aspergillus fumigatus | 3.45 | 0.44 |
| Aspergillus flavus | 0.39 | 0.31 |
| Aspergillus terreus | 0.07 | 0.07 |
| Data sourced from studies on in vitro production of bmGT.[1][2] |
Experimental Protocols
This section details the methodology for producing and extracting this compound from fungal liquid cultures.
Part 1: Fungal Culturing for bmGT Production
This protocol is optimized for Aspergillus fumigatus, the most prolific producer of bmGT.[1][2]
1.1. Materials
-
Aspergillus fumigatus isolate (e.g., ATCC or clinical isolate)
-
Sabouraud Dextrose Agar (B569324) (SDA) plates or slants
-
Czapek-Dox Broth
-
Sterile water with 0.05% Tween-20
-
Sterile cell culture flasks (e.g., 50 mL or 250 mL)
-
Incubator set to 37°C
-
Hemocytometer or spectrophotometer for spore counting
-
Sterile swabs
1.2. Procedure: Inoculum Preparation
-
Culture the A. fumigatus isolate on an SDA plate for 5-7 days at 37°C to allow for sufficient conidial (spore) production.
-
Harvest the conidia by gently swabbing the surface of the agar plate.
-
Suspend the conidia in a sterile water/Tween-20 solution.
-
Vortex the suspension vigorously to ensure a homogenous mixture.
-
Adjust the conidial suspension concentration to approximately 2 x 10⁶ conidia/mL using a hemocytometer.
1.3. Procedure: Liquid Culture Incubation
-
Dispense the Czapek-Dox Broth into sterile cell culture flasks. For example, use 10 mL of broth in 50 mL flasks.[3]
-
Inoculate the broth with the prepared conidial suspension. A typical starting concentration is 1 mL of the 2 x 10⁶ conidia/mL suspension into 9 mL of broth.[3]
-
Incubate the flasks at 37°C for 4 days under static conditions.[1][2][3] Optimal production of gliotoxin, the precursor to bmGT, has been observed around this time, with bmGT levels subsequently increasing.[6][7]
Part 2: Extraction of this compound
This protocol uses liquid-liquid extraction with dichloromethane (B109758), an effective solvent for both gliotoxin and bmGT.[1][2]
2.1. Materials
-
Fungal culture supernatant (from Part 1)
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel or centrifuge tubes
-
Centrifuge (if using tubes)
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Vials for storing the final extract
2.2. Procedure: Solvent Extraction
-
After the incubation period, separate the fungal mycelium from the liquid culture by filtration (e.g., using a 0.22 µm filter) or centrifugation. The filtered liquid is the supernatant containing the secreted metabolites.[3]
-
Transfer the culture supernatant to a separatory funnel.
-
Add an equal volume of dichloromethane to the supernatant.
-
Shake the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of bmGT into the organic phase. Vent the funnel periodically to release pressure.
-
Allow the two phases to separate. The denser dichloromethane layer, containing bmGT, will be at the bottom.[1][2]
-
Carefully drain the lower organic (dichloromethane) phase into a clean collection flask.
-
Repeat the extraction process (steps 3-6) on the remaining aqueous phase to maximize the yield.
-
Combine the organic extracts.
-
Evaporate the dichloromethane using a rotary evaporator or a gentle stream of nitrogen gas to yield the crude extract.
-
Re-suspend the dried extract in a known volume of an appropriate solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis. Store the extract at -20°C.[3]
Part 3: Analysis and Quantification
The crude extract can be analyzed using various chromatographic techniques.
-
High-Performance Thin-Layer Chromatography (HPTLC): The extract is applied to silica (B1680970) gel plates, which are then developed in a chamber with a mobile phase, such as a mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) (40:58:2 v/v/v).[1][2][8]
-
High-Performance Liquid Chromatography (HPLC): For more precise quantification, HPLC coupled with a UV detector is used. Detection is typically monitored at a wavelength of 273 nm.[3][9] The recovery rate for bmGT using this method can be up to 91%.[3][9]
Visualized Workflow
The following diagram illustrates the complete workflow from fungal culture preparation to the final analysis of the this compound extract.
Caption: Workflow for bmGT extraction from fungal culture.
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 3. Integration of In Silico and In Vitro Analysis of Gliotoxin Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. zaguan.unizar.es [zaguan.unizar.es]
Application Notes and Protocols for the Quantitative Analysis of Bis(methylthio)gliotoxin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of bis(methylthio)gliotoxin (bmGT), a stable metabolite of the mycotoxin gliotoxin (B1671588), in various biological samples. BmGT has emerged as a potential biomarker for invasive aspergillosis, a life-threatening fungal infection, particularly in immunocompromised patients.[1][2] Its greater stability compared to its precursor, gliotoxin, makes it a more reliable diagnostic target.[1][2]
The following sections detail protocols for sample preparation and analysis using High-Performance Thin-Layer Chromatography (HPTLC) and provide guidance for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various biological and in vitro samples. These values can serve as a reference for researchers developing and validating their own quantitative assays.
Table 1: Quantitative Analysis of this compound in Fungal Cultures
| Fungal Species | Mean bmGT Concentration (mg/L) | Standard Error of the Mean (mg/L) |
| Aspergillus fumigatus | 3.45 | 0.44 |
| Aspergillus flavus | 0.39 | 0.31 |
| Aspergillus terreus | 0.07 | 0.07 |
Data sourced from in vitro cultures of various Aspergillus species.[3]
Table 2: Quantitative Analysis of this compound in Human Serum
| Patient Cohort | bmGT Concentration Range (mg/L) | Diagnostic Cut-off (mg/L) |
| Patients with proven/probable Invasive Aspergillosis (A. fumigatus) | 0.19 - 13.68 | Not specified |
| Patients with proven/probable Invasive Aspergillosis (A. flavus or A. terreus) | Detected | Not specified |
Data from patients with diagnosed invasive aspergillosis.
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is adapted from established methods for the quantification of bmGT in serum and culture supernatants.[3]
1.1. Sample Preparation (Serum and Culture Supernatant)
-
To 1 mL of serum or culture supernatant in a microcentrifuge tube, add 1 mL of dichloromethane (B109758).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of bmGT.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (dichloromethane) containing the extracted bmGT using a micropipette.
-
Apply the extracted sample directly onto the HPTLC plate.
1.2. HPTLC Analysis
-
HPTLC Plate: Silica gel 60 F254 plates.
-
Sample Application: Apply the extracted sample as bands using an automated applicator.
-
Mobile Phase: Tetrahydrofuran / n-heptane / acetonitrile (B52724) (40:58:2, v/v/v).
-
Development: Develop the plate in a horizontal development chamber until the mobile phase front reaches the desired distance.
-
Detection and Quantification: After development, dry the plate and perform densitometric analysis using a UV scanner at an appropriate wavelength for bmGT. Quantification is achieved by comparing the peak area of the sample to a standard curve of known bmGT concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Guidelines
2.1. Sample Preparation
-
Serum/Plasma: A protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended.
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile or methanol (B129727). Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: The supernatant from the protein precipitation can be further purified by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or dichloromethane.
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto a C18 or mixed-mode SPE cartridge. After washing, elute the bmGT with an appropriate organic solvent.
-
-
Urine: A "dilute-and-shoot" approach may be feasible, but for higher sensitivity, an extraction and concentration step is recommended. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or SPE can be explored.[6]
-
Bronchoalveolar Lavage Fluid (BALF): Due to the lower protein content compared to serum, a direct extraction with an organic solvent like dichloromethane or ethyl acetate may be sufficient.
2.2. UPLC-MS/MS Parameters (To be optimized)
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B will be necessary to separate bmGT from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for bmGT.
-
MRM Transitions: This is the most critical parameter to be determined empirically.
-
Precursor Ion: The protonated molecule [M+H]+ of bmGT (C15H20N2O4S2, Exact Mass: 372.08). The precursor ion to target in Q1 would be m/z 373.1.
-
Product Ions: Infuse a standard solution of bmGT into the mass spectrometer to determine the most abundant and stable product ions upon collision-induced dissociation (CID). At least two product ions should be selected for quantification and confirmation.
-
-
Collision Energy (CE) and other source parameters (e.g., capillary voltage, source temperature): These will need to be optimized for each MRM transition to achieve maximum sensitivity.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of bmGT from dithiogliotoxin via S-methylation by the enzyme GtmA.
Experimental Workflow for HPTLC Analysis
Caption: Step-by-step workflow for the quantitative analysis of bmGT using HPTLC.
Logical Relationship for LC-MS/MS Method Development
Caption: Logical steps for the development of a quantitative LC-MS/MS method for bmGT.
References
- 1. lcms.cz [lcms.cz]
- 2. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/tandem mass spectrometric multi-mycotoxin method for the quantification of 87 analytes and its application to semi-quantitative screening of moldy food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Bis(methylthio)gliotoxin (bmGT) as a Biomarker for Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high rates of morbidity and mortality.[1][2] Early and accurate diagnosis is critical for improving patient outcomes.[1][2] While galactomannan (B225805) (GM) is a widely used biomarker for IA, its diagnostic performance can be limited.[1] Bis(methylthio)gliotoxin (bmGT), a stable metabolite of the Aspergillus virulence factor gliotoxin (B1671588) (GT), has emerged as a promising biomarker for IA.[1][3][4] Unlike the highly reactive and unstable gliotoxin, bmGT is more readily detectable in clinical samples, such as serum and whole blood.[3][4] This document provides detailed application notes and protocols for the utilization of bmGT as a diagnostic and research tool for invasive aspergillosis.
Rationale for bmGT as a Biomarker
Gliotoxin (GT) is a potent immunosuppressive mycotoxin produced by Aspergillus fumigatus, the primary causative agent of IA.[5][6][7] However, its inherent instability makes it a challenging diagnostic target.[1][4] Aspergillus fumigatus produces bmGT by the methylation of GT, a process catalyzed by the S-adenosylmethionine-dependent bis-thiomethyltransferase GtmA.[5][8] This conversion appears to be a mechanism for the fungus to regulate GT biosynthesis.[5] The resulting bmGT molecule is significantly more stable, making it a more reliable indicator of A. fumigatus presence in vivo.[3] Studies have shown that bmGT is detected more frequently than GT in patient samples and that its presence correlates with active infection.[1][3] In some instances, bmGT was detected even before other mycological evidence of infection was available.[3] Importantly, neither GT nor bmGT has been found in the serum of healthy individuals or neutropenic patients without signs of infection.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the performance of bmGT as a biomarker for invasive aspergillosis.
Table 1: Diagnostic Performance of bmGT vs. Galactomannan (GM)
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| bmGT | 61.5% | 93% | Higher than GM | Similar to GM | [1][8] |
| GM | Lower than bmGT | Similar to bmGT | Lower than bmGT | Similar to bmGT | [1] |
| bmGT + GM | - | - | 100% | 97.5% | [1][2][8] |
Table 2: In Vitro Production of bmGT by Aspergillus Species
| Aspergillus Species | Frequency of bmGT Production | Mean bmGT Concentration (mg/L) | Reference |
| A. fumigatus (non-cryptic) | 84.16% | 3.45 ± 0.44 | [8][9] |
| A. flavus | Lower than A. fumigatus | 0.39 ± 0.31 | [8][10] |
| A. terreus | Lower than A. fumigatus | 0.07 ± 0.07 | [8][10] |
| A. niger | Does not produce bmGT de novo, but can convert exogenous GT to bmGT | - | [8][10] |
| A. nidulans | Does not produce GT or bmGT | - | [8][10] |
Table 3: Detection of bmGT in Clinical Samples (Haematology Patients)
| Sample Type | bmGT Detection Rate | GT Detection Rate | GM Detection Rate (OD ≥ 0.5) | Reference |
| Serum | 5.6% (1/18 patients) | 0% | 61.1% (11/18 patients) | [11] |
| Bronchoalveolar Lavage Fluid (BALf) | 44.4% (8/18 patients) | 50% (9/18 patients) | 100% (OD ≥ 1.0) | [11] |
Note: The data in Table 3 are from a study that reported poor performance of bmGT, highlighting the existing controversy in its clinical utility.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of bmGT from Gliotoxin.
Caption: Workflow for bmGT Detection.
Experimental Protocols
Protocol 1: Detection of bmGT in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on methodologies cited in the literature.[12][13]
1. Materials and Reagents:
-
Patient serum samples
-
Methanol (LC-MS grade)
-
Purified bmGT standard (for standard curve)
-
Internal standard (e.g., 3-nitrophenol)
-
Microcentrifuge tubes
-
Centrifuge
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)
2. Sample Preparation:
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 reverse-phase column.
-
Establish a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
The specific gradient program should be optimized to ensure good separation of bmGT from other matrix components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify bmGT. The specific precursor and product ion transitions for bmGT should be determined using a pure standard.
-
Monitor the transition for the internal standard simultaneously.
-
4. Quantification:
-
Prepare a standard curve by spiking known concentrations of purified bmGT into control serum from healthy donors and processing them alongside the patient samples.
-
Interpolate the concentration of bmGT in the patient samples from the standard curve.
-
The limit of detection for this method has been reported to be as low as 3 ng/mL.[13]
Protocol 2: Detection of bmGT by High-Performance Thin-Layer Chromatography (HPTLC)
This method has been shown to be reliable for the detection of bmGT in serum.[8]
1. Materials and Reagents:
-
Patient serum samples
-
Ethyl acetate (B1210297)
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing solvent (e.g., a mixture of toluene, ethyl acetate, and formic acid)
-
UV lamp for visualization
2. Sample Preparation:
-
Extract 1 mL of serum with an equal volume of ethyl acetate by vigorous vortexing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of methanol.
3. HPTLC Analysis:
-
Spot the reconstituted extracts and bmGT standards onto the HPTLC plate.
-
Develop the plate in a chamber saturated with the developing solvent until the solvent front reaches the desired height.
-
Air-dry the plate and visualize the spots under a UV lamp (e.g., at 254 nm and 366 nm).
-
The retention factor (Rf) of the spots in the patient samples should be compared to that of the bmGT standard for identification.
Discussion and Future Perspectives
The use of bmGT as a biomarker for invasive aspergillosis holds considerable promise, particularly due to its stability compared to gliotoxin.[3] The combination of bmGT and galactomannan testing appears to significantly enhance the positive and negative predictive values, which could be highly valuable for guiding preemptive antifungal therapy.[1][2][8]
However, it is important to note the conflicting findings in the literature.[11] One study reported very low detection rates of bmGT in both serum and BALf from patients with proven or probable IA, suggesting poor diagnostic performance.[11] These discrepancies may be due to differences in patient populations, the timing of sample collection, or the analytical methods used. Further large-scale prospective studies are needed to definitively establish the clinical validity and utility of bmGT as a standalone or adjunctive biomarker for IA.
Future research should focus on standardizing the analytical methods for bmGT detection and establishing clear cutoff values for positivity. Investigating the dynamics of bmGT production throughout the course of infection could also provide valuable prognostic information.[14] The development of rapid, point-of-care tests for bmGT could further enhance its clinical applicability. For drug development professionals, understanding the biosynthesis and regulation of bmGT could unveil novel therapeutic targets to combat Aspergillus fumigatus infections.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disseminated aspergillosis in an immunocompetent patient with detectable this compound and negative galactomannan | Revista Iberoamericana de Micología [elsevier.es]
- 5. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 10. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETECTION OF GLIOTOXIN BUT NOT BIS(METHYL)GLIOTOXIN IN PLASMA FROM BIRDS WITH CONFIRMED AND PROBABLE ASPERGILLOSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synthesis of Bis(methylthio)gliotoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)gliotoxin (bmGT) is a derivative of the mycotoxin gliotoxin (B1671588), produced by various fungi, notably Aspergillus fumigatus. Unlike its precursor, bmGT is considered biologically inactive and serves as a biomarker for invasive aspergillosis.[1][2][3] The in vitro synthesis of bmGT is crucial for generating standards for diagnostic assays, for use in toxicological studies, and as a tool for investigating the biosynthesis and regulation of gliotoxin.[4][5][6] This document provides detailed protocols for both the enzymatic and chemical synthesis of bmGT, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathways and experimental workflows.
Introduction
Gliotoxin is a potent immunomodulatory and cytotoxic agent characterized by a disulfide bridge.[7][8] Its detoxification in fungi is partially mediated by the S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, GtmA, which converts the reduced form of gliotoxin, dithiogliotoxin, into the more stable and less toxic bmGT.[4][8][9][10] This enzymatic conversion represents a key regulatory mechanism in gliotoxin biosynthesis.[5][6][10] Alternatively, bmGT can be synthesized chemically from gliotoxin through a reduction and subsequent methylation, a process first described in the characterization of this metabolite.[11] These synthesis methods provide researchers with the means to produce bmGT for various applications.
Enzymatic Synthesis of this compound
The enzymatic synthesis of bmGT mimics the natural detoxification pathway found in fungi. This process utilizes the enzyme GtmA to catalyze the transfer of methyl groups from SAM to the thiol groups of dithiogliotoxin.
Signaling Pathway for Enzymatic Synthesis
Caption: Enzymatic conversion of gliotoxin to this compound.
Experimental Protocol: Enzymatic Synthesis in Fungal Culture
This protocol describes the conversion of exogenous gliotoxin to bmGT by cultures of Aspergillus species.[1][2]
Materials:
-
Aspergillus spp. isolates (e.g., A. niger, A. terreus, A. flavus)
-
Czapek Dox Broth supplemented with glutamine and HEPES
-
Gliotoxin (in methanol)
-
Sterile culture flasks
-
Incubator (37°C)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare a conidial inoculum of the desired Aspergillus species.
-
Inoculate 50 mL of Czapek Dox Broth in culture flasks with the conidial suspension.
-
Incubate the cultures at 37°C for 45 hours.
-
After 45 hours, add exogenous gliotoxin to a final concentration of 2.5 mg/L. A solvent control with methanol (B129727) should also be prepared.
-
Collect 2 mL aliquots of the culture supernatant at 0, 3, and 6 hours post-gliotoxin addition.
-
Freeze the collected supernatants until analysis.
-
Analyze the concentration of gliotoxin and bmGT in the supernatants by HPLC.
Quantitative Data: Enzymatic Conversion of Exogenous Gliotoxin
| Time (hours) | Mean Gliotoxin Concentration (mg/L) | Mean this compound Concentration (mg/L) |
| 0 | 0.86 ± 0.04 | Not Detected |
| 3 | Decreased | Increased |
| 6 | Minimum | Maximum |
Data adapted from studies on various Aspergillus species, showing a general trend.[1]
Chemical Synthesis of this compound
Chemical synthesis provides a direct route to bmGT from gliotoxin without the need for fungal cultures or purified enzymes. The process involves the reduction of the disulfide bridge in gliotoxin, followed by methylation of the resulting thiol groups.[11]
Experimental Workflow for Chemical Synthesis
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliotoxin - Wikipedia [en.wikipedia.org]
- 6. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Nonribosomal Peptide Synthesis: bis-Thiomethylation Attenuates Gliotoxin Biosynthesis in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 11. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying Bis(methylthio)gliotoxin (bmGT) Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the production of bis(methylthio)gliotoxin (bmGT), a methylated derivative of the mycotoxin gliotoxin (B1671588). BmGT is a significant biomarker for invasive aspergillosis, and understanding its production is crucial for diagnostics and therapeutic development.
Introduction to this compound
This compound (bmGT) is a sulfur-containing secondary metabolite produced by several fungal species, most notably Aspergillus fumigatus. It is a derivative of gliotoxin, a potent immunosuppressive mycotoxin. The conversion of gliotoxin to bmGT is a detoxification mechanism for the producing fungus and is catalyzed by the S-adenosylmethionine-dependent methyltransferase GtmA.[1][2] Due to its greater stability compared to gliotoxin, bmGT is being investigated as a more reliable biomarker for invasive aspergillosis, a life-threatening fungal infection.[3]
Organism Selection and Culture Conditions
The primary producer of bmGT used in research is Aspergillus fumigatus. However, other species within the Aspergillus genus, such as A. flavus and A. terreus, have also been shown to produce bmGT, albeit at lower concentrations.[4][5] Not all isolates of a particular species may produce gliotoxin and consequently bmGT.[6]
Optimal production of bmGT is intrinsically linked to the optimal production of its precursor, gliotoxin. Key factors influencing production include the culture medium, temperature, and incubation time.
Table 1: Optimal Conditions for Gliotoxin (and subsequent bmGT) Production by Aspergillus fumigatus
| Parameter | Optimal Condition | Source |
| Culture Medium | Czapek-Dox broth with 30% glucose | [7][8] |
| Rice medium (for solid-state fermentation) | [6] | |
| Incubation Temperature | 37°C | [6][7] |
| Incubation Time | 4-10 days | [4][6] |
| Inoculum Size | 6 x 10⁶ spores | [6] |
| Moisture Ratio (solid-state) | 5:1 (w:v) with distilled water | [6] |
Experimental Protocols
Protocol 1: Fungal Inoculum Preparation
-
Culture the selected Aspergillus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 37°C for 5-7 days until sporulation is observed.
-
Harvest conidia (spores) by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the conidial suspension through sterile glass wool to remove mycelial fragments.
-
Wash the conidia by centrifugation and resuspend in sterile saline.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 6 x 10⁶ spores/mL).
Protocol 2: bmGT Production in Liquid Culture
-
Prepare Czapek-Dox broth supplemented with 30% glucose. For studying the conversion of exogenous gliotoxin, Czapek-Dox Broth with added glutamine and HEPES can be used.[4]
-
Dispense the medium into sterile culture flasks.
-
Inoculate the flasks with the prepared conidial suspension.
-
Incubate the cultures at 37°C for 45 hours to 4 days with or without shaking.[4] Static conditions have been noted to result in greater mycelial growth.[9]
-
To study the conversion of gliotoxin to bmGT, exogenous gliotoxin can be added to the culture at a final concentration of 2.5 mg/L after an initial incubation period (e.g., 45 hours).[4]
-
Harvest the culture supernatant by centrifugation or filtration for subsequent extraction.
Protocol 3: bmGT Production in Solid-State Fermentation
-
Use a solid substrate such as rice in a suitable fermentation vessel (e.g., Erlenmeyer flask).[6]
-
Add distilled water to achieve the optimal moisture ratio of 5:1 (w:v).[6]
-
Autoclave the moistened substrate to ensure sterility.
-
Inoculate the sterile substrate with the prepared conidial suspension.
-
Incubate at 37°C for 10 days.[6]
-
After incubation, extract the metabolites from the solid substrate.
Protocol 4: Extraction of bmGT
-
For liquid cultures, take a known volume of the culture supernatant (e.g., 3 mL).[1]
-
For solid-state cultures, first, extract the metabolites from the solid substrate using a suitable solvent like ethyl acetate.[10]
-
Add dichloromethane (B109758) to the supernatant or primary extract (e.g., a 1:3.3 ratio of supernatant to dichloromethane).[1]
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and extraction of bmGT into the organic phase.[1]
-
Allow the phases to separate. This can be facilitated by centrifugation.
-
Carefully collect the lower organic phase (dichloromethane) containing bmGT.
-
Evaporate the dichloromethane under a gentle stream of nitrogen gas.[1]
-
Re-dissolve the dried extract in a suitable solvent for analysis (e.g., a mixture of methanol (B129727) and water for HPLC).[1]
Protocol 5: Quantification of bmGT by High-Performance Thin-Layer Chromatography (HPTLC)
-
Apply the re-dissolved extract onto a silica (B1680970) gel HPTLC plate.[4][11]
-
Develop the plate in a horizontal development chamber.
-
The mobile phase is a mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) in a ratio of 40:58:2 (v/v/v).[2][4][11]
-
After development, quantify the bmGT spot by ultraviolet scanning densitometry and compare the peak area to a standard curve of purified bmGT.[2]
Data Presentation
Table 2: Production of Gliotoxin and bmGT by Different Aspergillus Species in vitro
| Aspergillus Species | % of Isolates Producing GT | % of Isolates Producing bmGT | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) |
| A. fumigatus | 77.23% | 84.16% | 2.26 ± 0.40 | 3.45 ± 0.44 |
| A. flavus | Lower than A. fumigatus | Lower than A. fumigatus | 0.14 ± 0.13 | 0.39 ± 0.31 |
| A. terreus | Lower than A. fumigatus | Lower than A. fumigatus | 0.79 ± 0.34 | 0.07 ± 0.07 |
| A. niger | 0% | 0% | Not Detected | Not Detected |
| A. nidulans | 0% | 0% | Not Detected | Not Detected |
Data sourced from a study analyzing 252 Aspergillus isolates after 4 days of incubation.[4]
Visualizations
Biosynthetic Pathway of bmGT
Caption: Biosynthesis of gliotoxin and its conversion to bmGT.
Regulatory Network of Gliotoxin Biosynthesis
Caption: Key regulators of the gliotoxin biosynthetic gene cluster.
Experimental Workflow for bmGT Analysis
Caption: General workflow for bmGT production and analysis.
References
- 1. Integration of In Silico and In Vitro Analysis of Gliotoxin Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gssrr.org [gssrr.org]
- 7. Determination of optimum growth conditions for gliotoxin production by Aspergillus fumigatus and development of a novel method for gliotoxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Progress in Gliotoxin Research [mdpi.com]
- 11. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
Application Notes and Protocols for HPTLC Quantification of Bis(methylthio)gliotoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantification of bis(methylthio)gliotoxin (bmGT), a significant biomarker for invasive aspergillosis, using High-Performance Thin-Layer Chromatography (HPTLC). The protocols are designed to be readily implemented in a laboratory setting for research and drug development purposes.
Introduction
This compound is a stable, inactive metabolite of gliotoxin (B1671588), a mycotoxin produced by several species of the genus Aspergillus.[1][2] The detection and quantification of bmGT in biological samples and fungal cultures are crucial for diagnosing invasive aspergillosis and for studying fungal metabolism.[2][3][4] HPTLC offers a reliable, simple, and sensitive method for the analysis of bmGT.[1] This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient analytical tool.
Data Presentation
The following tables summarize quantitative data on bmGT production by various Aspergillus species as determined by HPTLC analysis of culture supernatants.
Table 1: Mean Concentration of this compound in Aspergillus Species Culture Supernatants
| Aspergillus Species | Mean bmGT Concentration (mg/L) | Standard Error of Mean (SEM) |
| A. fumigatus | 3.45 | 0.44 |
| A. flavus | 0.39 | 0.31 |
| A. terreus | 0.07 | 0.07 |
Source: Data adapted from a study on bmGT production in various Aspergillus species.[3]
Table 2: Frequency of this compound Production in Non-cryptic Aspergillus fumigatus Isolates
| Total Isolates Analyzed | Number of bmGT-producing Isolates | Percentage of bmGT-producing Isolates |
| 101 | 85 | 84.16% |
Source: Data from an analysis of 252 Aspergillus isolates.[3][4]
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPTLC.
Sample Preparation (from Culture Supernatant or Serum)
-
Extraction:
-
Collection:
-
Carefully collect the lower, non-aqueous (dichloromethane) phase containing the extracted bmGT and gliotoxin using a pipette.
-
Transfer the collected organic phase to a clean vial.
-
For increased concentration, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a smaller volume of dichloromethane.
-
HPTLC Method
-
Stationary Phase:
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are recommended. The choice of plate dimensions (e.g., 20 x 10 cm or 10 x 10 cm) will depend on the number of samples to be analyzed.
-
-
Sample Application:
-
Apply the extracted samples and bmGT standards as bands onto the HPTLC plate using an automated applicator, such as a CAMAG Linomat 5, to ensure precision.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing tetrahydrofuran, n-heptane, and acetonitrile (B52724) in a ratio of 40:58:2 (v/v/v).[3][4]
-
-
Chromatographic Development:
-
Drying:
-
After development, dry the plate in a fume hood or with a stream of warm air to completely remove the mobile phase.
-
Densitometric Quantification
-
Scanning:
-
Identification:
-
Identify the bmGT bands in the sample chromatograms by comparing their retention factor (Rf) values with those of the co-chromatographed bmGT standards.
-
-
Quantification:
-
Quantify the amount of bmGT in each sample by analyzing the peak area under the curve of the corresponding band.[2][3][4]
-
Construct a calibration curve by plotting the peak areas of the bmGT standards against their known concentrations.
-
Determine the concentration of bmGT in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the HPTLC quantification of this compound.
Caption: Experimental workflow for HPTLC quantification of this compound.
Caption: Logical relationship of inputs, process, and outputs in bmGT analysis.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Monitoring of Bis(methylthio)gliotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a methylated derivative of gliotoxin (B1671588) (GT), a potent mycotoxin produced by various species of the fungus Aspergillus, most notably Aspergillus fumigatus. While gliotoxin is highly cytotoxic and immunosuppressive, its detoxification product, bmGT, is significantly less toxic.[1] Recent research has highlighted bmGT as a more stable and reliable biomarker for invasive aspergillosis (IA) in vivo compared to its precursor, gliotoxin.[2][3] This is attributed to bmGT's greater stability in whole blood.[2] Monitoring bmGT levels in biological fluids can, therefore, provide a more accurate indication of the presence and progression of A. fumigatus infections.[2][3] These application notes provide detailed protocols for the detection and quantification of bmGT in vivo, along with relevant quantitative data and pathway information to support research and drug development activities.
I. Analytical Techniques for bmGT Monitoring
The primary methods for the sensitive and specific detection of bmGT in biological matrices are High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a reliable and cost-effective method for the quantification of bmGT in serum and other biological fluids.[3][4]
Experimental Protocol: HPTLC for bmGT in Serum
This protocol is adapted from the validated method described by Domingo et al. (2012).[3][4]
a. Sample Preparation (Extraction)
-
To 1 mL of serum sample, add 1 mL of dichloromethane (B109758).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of bmGT.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the lower, non-aqueous (dichloromethane) phase containing the extracted bmGT and gliotoxin.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of methanol (B129727) for application to the HPTLC plate.
b. HPTLC Analysis
-
Stationary Phase: Use HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.
-
Sample Application: Apply 10 µL of the reconstituted extract as a band onto the HPTLC plate.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) in a ratio of 40:58:2 (v/v/v).[3][4]
-
Development: Develop the plate in a horizontal development chamber (e.g., Camag) with the mobile phase for approximately 25 minutes.[1]
-
Detection and Quantification: After development, air dry the plate. Perform densitometric analysis in absorbance mode at 254 nm. The peak area corresponding to the bmGT standard is used for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: General LC-MS/MS for bmGT Quantification
a. Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed for mycotoxin analysis.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for gliotoxin and its derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for bmGT need to be determined by infusing a pure standard. For gliotoxin, the transition m/z 327.1 → 263.1 has been used.
-
Quantification: A standard curve is generated using a series of known concentrations of purified bmGT to enable absolute quantification in the unknown samples.
-
II. Quantitative Data for In Vivo bmGT Monitoring
The following tables summarize key quantitative data from published studies on bmGT concentrations in various contexts.
Table 1: In Vitro Production of bmGT and GT by Aspergillus Species
| Aspergillus Species | Mean bmGT Concentration (mg/L) | Mean GT Concentration (mg/L) | Reference |
| A. fumigatus | 3.45 ± 0.44 | 2.26 ± 0.40 | [3][4] |
| A. flavus | 0.39 ± 0.31 | 0.14 ± 0.13 | [3][4] |
| A. terreus | 0.07 ± 0.07 | 0.79 ± 0.34 | [3][4] |
Table 2: In Vivo Detection of bmGT in Patients with Invasive Aspergillosis (IA)
| Biological Matrix | Detection Method | Patient Cohort | Detection Rate | bmGT Concentration Range (mg/L) | Reference |
| Serum | HPTLC | Patients at risk of IA | Higher than GT | Not specified | [2] |
| Serum | HPTLC | Probable/Proven IA | 6 out of 7 patients | 0.19 - 13.68 | [5] |
| Serum | UHPLC-QTOF-MS | Proven/Probable IPA | 1 out of 18 patients (5.6%) | Not specified | [6] |
| BALf | UHPLC-QTOF-MS | Proven/Probable IPA | 8 out of 18 patients (44.4%) | Not specified | [6] |
Table 3: In Vivo Detection of GT and bmGT in a Murine Model of Invasive Aspergillosis
| Mouse Model | Biological Matrix | Toxin Detected | Key Finding | Reference |
| Neutropenic | Serum & BALF | GT | GT was detectable in 71% of sera and 50% of BALF. | [7] |
| Chronic Granulomatous Disease (CGD) | Lungs | bmGT | bmGT was persistently detected. | [7] |
III. Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The formation of bmGT is a detoxification pathway for the highly reactive gliotoxin.[1] This biotransformation is catalyzed by the S-adenosylmethionine (SAM)-dependent enzyme, gliotoxin S-methyltransferase (GtmA).[5][8][9]
Caption: Biosynthesis of bmGT from gliotoxin.
Mechanism of Gliotoxin-Induced Cytotoxicity
Understanding the cytotoxic effects of gliotoxin is crucial for appreciating the significance of its detoxification to bmGT. Gliotoxin exerts its toxic effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway, leading to apoptosis.[1][5]
Caption: Simplified pathway of gliotoxin cytotoxicity.
Experimental Workflow for In Vivo bmGT Monitoring
The following diagram outlines the general workflow for monitoring bmGT in a research or clinical setting.
Caption: General workflow for bmGT monitoring.
IV. Conclusion
The in vivo monitoring of this compound serves as a valuable tool in the study of invasive aspergillosis and the development of novel antifungal therapies. The protocols and data presented here provide a comprehensive resource for researchers and clinicians. The choice between HPTLC and LC-MS/MS will depend on the specific requirements for sensitivity, throughput, and available instrumentation. As research in this area progresses, the standardization of these methods will be crucial for the clinical validation of bmGT as a diagnostic and prognostic biomarker.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 3. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host immune status-specific production of gliotoxin and bis-methyl-gliotoxin during invasive aspergillosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Bis(methylthio)gliotoxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing mycotoxin and a derivative of gliotoxin (B1671588) (GT), a potent immunosuppressive agent produced by the fungus Aspergillus fumigatus and other molds. Gliotoxin is known for its wide range of biological activities, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of the NF-κB signaling pathway. These effects are largely attributed to the reactive disulfide bridge in its structure.[1][2] this compound is formed when this disulfide bridge is reduced and subsequently methylated at both sulfur atoms, a reaction catalyzed by the enzyme S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase (GtmA). This process is considered a detoxification mechanism for the producing organism.[1]
The methylation of the thiol groups in bmGT leads to a significant reduction in its biological activity compared to gliotoxin.[1] Derivatives of gliotoxin with methylthio groups exhibit markedly weaker cytotoxicity.[1] In fact, bmGT is often referred to as an inactive derivative of GT.[2][3] While gliotoxin shows antibacterial properties with an IC50 value of approximately 2 µM against S. Typhimurium, this compound displays no growth-inhibitory effects even at concentrations as high as 400 µM.[4]
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess and compare the biological activities of this compound and gliotoxin. The assays focus on key cellular events known to be modulated by gliotoxin: cytotoxicity, apoptosis, oxidative stress, and NF-κB signaling.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays when comparing the activity of Gliotoxin (GT) and this compound (bmGT).
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Gliotoxin | MCF-7 (Human Breast Cancer) | Cell Viability | Not Specified | ~1.56 | |
| Gliotoxin | MDA-MB-231 (Human Breast Cancer) | Cell Viability | Not Specified | ~1.56 | |
| Gliotoxin | S. Typhimurium (Bacteria) | Growth Inhibition | 24 hours | ~2.0 | [4] |
| This compound | Various Mammalian Cell Lines | MTT/XTT | 24-72 hours | >100 (Expected) | [1] |
| This compound | S. Typhimurium (Bacteria) | Growth Inhibition | 24 hours | >400 | [4] |
Table 2: Comparative Effects on Apoptosis, Oxidative Stress, and NF-κB Signaling
| Assay | Parameter Measured | Gliotoxin (GT) Effect | This compound (bmGT) Effect (Expected) |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Dose-dependent increase | Minimal to no increase |
| DCFH-DA Assay | Relative Fluorescence Units (RFU) | Dose-dependent increase in ROS | Minimal to no increase in ROS |
| NF-κB Reporter Assay | Luciferase Activity | Potent, dose-dependent inhibition | Minimal to no inhibition |
Experimental Protocols
Assessment of Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Gliotoxin (GT) and this compound (bmGT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GT and bmGT in complete medium. A suggested concentration range for GT is 0.01 µM to 10 µM, and for bmGT is 1 µM to 200 µM. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GT and bmGT
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of GT and bmGT for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
Serum-free medium
-
GT and bmGT
-
DCFH-DA (5 mM stock in DMSO)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and wash the cells once with warm serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium.
-
Add 100 µL of serum-free medium containing the desired concentrations of GT or bmGT. Include a positive control and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) immediately (for kinetic measurements) or after a specific incubation period (e.g., 1-4 hours).
Assessment of NF-κB Signaling Pathway Inhibition
This protocol uses a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
GT and bmGT
-
NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of GT or bmGT for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) in the continued presence of GT or bmGT. Include unstimulated and stimulated controls.
-
Incubate for 6-8 hours at 37°C and 5% CO₂.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) if significant cytotoxicity is observed.
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the biological activity of this compound in comparison to gliotoxin. Based on existing literature, it is anticipated that bmGT will exhibit significantly attenuated or no activity in assays for cytotoxicity, apoptosis induction, ROS generation, and NF-κB inhibition. These assays are crucial for understanding the structure-activity relationship of gliotoxin and its derivatives and for assessing the potential toxicological relevance of bmGT in various research and drug development contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis of GtmA
For Researchers, Scientists, and Drug Development Professionals
Introduction
GtmA, a gliotoxin (B1671588) thiomethyltransferase, plays a crucial role in the self-protection mechanism of the opportunistic human pathogen Aspergillus fumigatus. It detoxifies gliotoxin, a potent mycotoxin produced by the fungus, by converting it to the less toxic bis(methylthio)gliotoxin.[1] This function makes GtmA a potential target for novel antifungal therapies aimed at sensitizing A. fumigatus to its own toxic secondary metabolites. Understanding the regulation and expression of the gtmA gene is therefore of significant interest. These application notes provide detailed protocols for the analysis of gtmA gene expression at both the mRNA and protein levels.
Data Presentation
Table 1: Quantitative Analysis of gtmA Gene Expression in Aspergillus fumigatus
| Condition/Strain | Method | Fold Change in gtmA Expression (relative to wild-type/control) | Reference |
| Wild-type + Allyl Alcohol (oxidative stress) | RNA-seq | 5.6-fold decrease in ΔrglT mutant | [2] |
| Wild-type in GT-inducing conditions | RT-qPCR | Severely reduced in ΔrglT strain | [2] |
| Wild-type + Exogenous Gliotoxin | RNA-seq | Upregulated | [1][3] |
| ΔrglT mutant + Exogenous Gliotoxin | RNA-seq | Expression significantly decreased | [3] |
| ΔkojR mutant + Exogenous Gliotoxin | RT-qPCR | ~20% decrease | [3] |
| ΔmpkA mutant | Transcriptome Analysis | Altered expression | [4] |
Signaling Pathways
The expression of gtmA is intricately regulated by a network of signaling pathways, primarily in response to cellular stress and the presence of gliotoxin. The transcription factor RglT is a key direct regulator, binding to the promoter region of gtmA.[2] The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving MpkA, also plays a significant role in the broader regulation of secondary metabolism, which includes gliotoxin biosynthesis and detoxification, thereby influencing gtmA expression.[4][5]
Caption: Regulatory pathway of GtmA expression.
Experimental Protocols
Quantitative Real-Time PCR (RT-qPCR) for gtmA mRNA Quantification
This protocol details the steps for quantifying the relative expression of the gtmA gene using a two-step RT-qPCR method.
Workflow:
Caption: Workflow for RT-qPCR analysis of GtmA.
a. RNA Extraction and DNase Treatment:
-
Culture A. fumigatus under desired experimental conditions.
-
Harvest mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for integrity.
b. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
Follow the manufacturer's instructions for the reverse transcription kit.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in subsequent qPCR.
c. qPCR Reaction:
-
Design and validate primers specific to the gtmA gene and a reference gene (e.g., β-tubulin) for normalization.
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 100-500 nM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR instrument with a standard cycling program:
-
Initial denaturation (e.g., 95°C for 5-10 min)
-
40 cycles of:
-
Denaturation (95°C for 15 sec)
-
Annealing/Extension (60°C for 1 min)
-
-
Melt curve analysis to verify product specificity.
-
-
Include no-template controls (NTC) for each primer set to check for contamination.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for gtmA and the reference gene in each sample.
-
Calculate the relative expression of gtmA using the ΔΔCt method.
RNA Sequencing (RNA-Seq) for Transcriptome-Wide Gene Expression Analysis
RNA-Seq provides a comprehensive view of the transcriptome, allowing for the quantification of gtmA expression and the discovery of other differentially expressed genes.
Workflow:
Caption: Workflow for RNA-Seq analysis.
a. RNA Extraction and Quality Control:
-
Follow the same procedure as for RT-qPCR to obtain high-quality total RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) (typically > 7).
b. Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
c. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
d. Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapters and low-quality bases.
-
Align the processed reads to the A. fumigatus reference genome using a splice-aware aligner (e.g., HISAT2, STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene (e.g., using HTSeq).
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify changes in gtmA expression and other genes across different conditions.
Western Blot for GtmA Protein Expression Analysis
Western blotting allows for the detection and semi-quantitative analysis of GtmA protein levels.
Workflow:
Caption: Workflow for Western Blot analysis of GtmA.
a. Protein Extraction and Quantification:
-
Harvest and wash A. fumigatus mycelia.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to GtmA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative abundance of GtmA protein. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
References
- 1. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gliotoxin biosynthesis and protection in Aspergillus species | PLOS Genetics [journals.plos.org]
- 4. The MAP kinase MpkA controls cell wall integrity, oxidative stress response, gliotoxin production and iron adaptation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bis(methylthio)gliotoxin in Fungal Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing mycotoxin and a derivative of gliotoxin (B1671588) (GT), a potent immunosuppressive agent produced by several fungal species, most notably Aspergillus fumigatus. The conversion of the toxic gliotoxin to the less toxic bmGT is a crucial detoxification process in fungi, catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase GtmA.[1][2] This biotransformation plays a significant role in the self-protection of the fungus and the regulation of gliotoxin biosynthesis.[3] The presence and concentration of bmGT can serve as a valuable biomarker in clinical diagnostics, particularly for invasive aspergillosis, and its study provides insights into fungal virulence, secondary metabolism, and drug resistance mechanisms.[4][5][6]
These application notes provide a comprehensive overview of the role of bmGT in fungal metabolomics and detail protocols for its study, including fungal culture, metabolite extraction, and analytical quantification.
Signaling Pathway and Regulatory Role
The formation of bmGT is a key regulatory node in the gliotoxin biosynthetic pathway. Intracellular dithiol gliotoxin, the reduced form of GT, can be either oxidized by the enzyme GliT to produce the active, secreted gliotoxin, or it can be methylated by GtmA to form bmGT.[2] This methylation process consumes SAM and effectively attenuates the production of the more toxic gliotoxin, thus acting as a negative feedback mechanism.[3] The study of bmGT, therefore, provides a window into the intricate regulatory networks governing fungal secondary metabolism and virulence.
Figure 1: Gliotoxin detoxification pathway.
Experimental Protocols
The following protocols are designed for the study of bmGT in the context of fungal metabolomics, with a focus on Aspergillus fumigatus.
Fungal Culture and Metabolite Extraction Workflow
Figure 2: Fungal metabolite extraction workflow.
Protocol 1: Fungal Culture for Metabolomics
-
Inoculation: Inoculate 50 mL of Czapek Dox Broth with Aspergillus fumigatus conidia (wild-type and/or mutant strains, e.g., ΔgtmA) to a final concentration of 1 x 10^6 conidia/mL.
-
Incubation: Incubate the cultures at 37°C for 4-5 days with shaking (200 rpm).
-
Induction of bmGT (Optional): To study the conversion of exogenous gliotoxin, at 45 hours of incubation, add gliotoxin to a final concentration of 2.5 mg/L. A methanol control should be run in parallel.[5][7]
Protocol 2: Metabolite Extraction
-
Separation: Separate the fungal mycelia from the culture broth by filtration through Miracloth.
-
Mycelia Preparation: Wash the mycelia with sterile distilled water, then freeze-dry and record the dry weight.
-
Supernatant Preparation: Filter the culture supernatant through a 0.22 µm syringe filter to remove any remaining fungal cells.
-
Extraction:
-
For Supernatant: Extract the filtered supernatant twice with an equal volume of ethyl acetate or dichloromethane. Shake vigorously for 10 minutes and separate the organic phase.
-
For Mycelia: Homogenize the lyophilized mycelia in methanol. Centrifuge to pellet the cell debris and collect the methanol supernatant.
-
-
Drying: Combine the organic extracts (from supernatant) or the methanol extract (from mycelia) and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for subsequent analysis.
Protocol 3: Quantification of Gliotoxin and this compound by High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60F-254.
-
Sample Application: Apply 5-10 µL of the reconstituted extracts and standards of GT and bmGT onto the HPTLC plate.
-
Mobile Phase: A mixture of tetrahydrofuran/n-heptane/acetonitrile (40:58:2, v/v/v).[5][7]
-
Development: Develop the plate in a horizontal development chamber for approximately 25 minutes.
-
Detection: Visualize the separated bands under UV light at 254 nm.
-
Quantification: Use a densitometer to scan the plate and quantify the peak areas corresponding to GT and bmGT by comparing them to the standard curves.
Protocol 4: Quantification of Gliotoxin and this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or 1 mM ammonium (B1175870) formate.[4]
-
Flow Rate: 0.45 mL/min.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: Can be performed in full scan mode or using tandem mass spectrometry (MS/MS) for higher specificity and sensitivity. For MS/MS, the precursor ion for bmGT is m/z 357.[8]
-
-
Quantification: Generate standard curves for GT and bmGT to quantify their concentrations in the samples.
Data Presentation
Quantitative data from metabolomics studies involving bmGT can be effectively presented in tabular format to facilitate comparison between different fungal strains and culture conditions.
Table 1: Production of Gliotoxin (GT) and this compound (bmGT) by Different Aspergillus Species
| Aspergillus Species | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) | Reference |
| A. fumigatus | 2.26 ± 0.40 | 3.45 ± 0.44 | [5][7] |
| A. flavus | 0.14 ± 0.13 | 0.39 ± 0.31 | [5][7] |
| A. terreus | 0.79 ± 0.34 | 0.07 ± 0.07 | [5][7] |
Table 2: Effect of Exogenous Gliotoxin on the Growth of A. fumigatus Wild-Type and Mutant Strains
| Fungal Strain | Treatment | Growth Inhibition (%) | Reference |
| Wild-Type | 1 µg/mL Gliotoxin | Not significant | [9] |
| ΔgliTΔgtmA | 1 µg/mL Gliotoxin | 67% | [9] |
Conclusion
The study of this compound offers valuable insights into the metabolic capabilities and virulence strategies of pathogenic fungi. The protocols and data presented here provide a framework for researchers to investigate the role of bmGT in their own studies, contributing to a better understanding of fungal secondary metabolism and potentially leading to the development of new antifungal therapies and diagnostic tools.
References
- 1. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-MS/MS method for the early diagnosis of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Resistance is not futile: gliotoxin biosynthesis, functionality and utility. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Bis(methylthio)gliotoxin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)gliotoxin (bmGT) is a sulfur-containing mycotoxin and a key metabolite of the highly toxic compound gliotoxin (B1671588), produced by several fungal species, most notably Aspergillus fumigatus.[1][2] Structurally, it is a derivative of gliotoxin where the reactive disulfide bridge is replaced by two methylthio groups. This modification renders bmGT significantly less toxic than its precursor.[3] In clinical and diagnostic research, bmGT has emerged as a promising biomarker for invasive aspergillosis (IA) because it is more stable in biological matrices compared to gliotoxin, potentially offering a more reliable diagnostic window.[2] These notes provide essential information and protocols for the use of this compound as an analytical standard in research and development.
Physicochemical Properties and Specifications
Proper handling and storage of the analytical standard are critical for maintaining its integrity and ensuring accurate experimental results. The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | (3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione |
| Synonyms | Bisdethiothis compound, BmGT, FR-49175, S,S-Dimethyl gliotoxin |
| CAS Number | 74149-38-5 |
| Molecular Formula | C₁₅H₂₀N₂O₄S₂ |
| Molecular Weight | 356.46 g/mol |
| Appearance | White to Off-White or Yellow Solid |
| Purity (Typical) | ≥90% (LC/MS-ELSD) to ≥99% |
| Solubility | Slightly soluble in Chloroform and Methanol. |
| Storage Conditions | Store at -20°C for long-term stability. Powder can be stable for up to 3 years at this temperature. |
Data compiled from multiple sources.[3][4][5][6][7]
Application Notes
Biomarker for Invasive Aspergillosis (IA)
This compound is a key analytical target in the diagnosis of IA, a severe infection affecting immunocompromised individuals.[8][9] Unlike its parent compound, gliotoxin, which is unstable in whole blood, bmGT exhibits greater stability, making it a more reliable and frequently detected marker in patient serum and bronchoalveolar lavage fluid (BALf).[2][10] The use of a certified bmGT analytical standard is essential for:
-
Developing and validating quantitative assays (e.g., LC-MS/MS) for clinical diagnostics.
-
Serving as a positive control in sample analysis.
-
Establishing limits of detection (LOD) and quantification (LOQ) for diagnostic methods.
Pharmacological and Toxicological Research
BmGT serves as a crucial reference compound in studies exploring the toxicology of Aspergillus metabolites and in pharmacological research. It has been identified as a platelet-activating factor (PAF) antagonist, inhibiting PAF-induced platelet aggregation.[3][5] Researchers use the standard to:
-
Investigate the structure-activity relationship of gliotoxin and its derivatives.
-
Perform comparative toxicology studies to understand detoxification pathways.[3]
-
Screen for novel therapeutic agents targeting PAF-related pathways.
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.
Materials:
-
This compound analytical standard
-
LC-MS grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial containing the bmGT standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of the bmGT standard into a tared amber vial.
-
Record the exact weight.
-
Add LC-MS grade Methanol to achieve a final concentration of 1 mg/mL. For example, if 1.2 mg was weighed, add 1.2 mL of Methanol.
-
Vortex thoroughly until the solid is completely dissolved. This is your Stock Solution .
-
-
Intermediate and Working Solutions:
-
Perform serial dilutions from the Stock Solution using Methanol to prepare a series of working standards. For example, to prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with Methanol.
-
Use the intermediate solution to prepare a calibration curve (e.g., 1-500 ng/mL) by further dilution.
-
-
Storage: Store the stock solution in an amber vial at -20°C. Working solutions should ideally be prepared fresh daily.
Protocol 2: Quantification of bmGT in Serum by UHPLC-MS/MS
This protocol provides a general methodology for the detection and quantification of this compound in human serum. This method is adapted from established procedures for mycotoxin analysis and should be fully validated by the end-user.[1][10][11]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold Methanol (or Acetonitrile) containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex, centrifuge again, and transfer to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol (or Acetonitrile) with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Example: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z 357.1 [M+H]⁺ |
| Product Ions | To be determined by direct infusion of the standard. Likely fragments would involve losses of H₂O, CH₂O, and SCH₃. |
3. System Suitability & Quality Control:
-
Inject a blank (solvent) to ensure no carryover.
-
Run the full calibration curve at the beginning of the sequence.
-
Include Quality Control (QC) samples (spiked matrix at low, medium, and high concentrations) at regular intervals throughout the analytical run to monitor accuracy and precision.[12]
Visualizations
Caption: Quality control workflow for a new analytical standard.
Caption: Biosynthetic conversion of Dithiol Gliotoxin to BmGT.[4][6]
References
- 1. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus | Semantic Scholar [semanticscholar.org]
- 6. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Coverage UHPLC-MS/MS Analysis of 67 Mycotoxins in Plasma for Male Infertility Exposure Studies | MDPI [mdpi.com]
- 12. epa.gov [epa.gov]
Application Notes and Protocols: Clinical Validation of Bis(methylthio)gliotoxin (bmGT) as a Diagnostic Marker for Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive Aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high rates of morbidity and mortality.[1][2] Early and accurate diagnosis is crucial for improving patient outcomes.[1][2] While galactomannan (B225805) (GM) is a widely used biomarker for IA, it has limitations.[3] Bis(methylthio)gliotoxin (bmGT), a derivative of the Aspergillus virulence factor gliotoxin (B1671588) (GT), has emerged as a promising and potentially more stable biomarker for IA.[4] Unlike gliotoxin, which is rapidly cleared from the bloodstream, bmGT is more stable, making it a more reliable marker for in vivo detection.[4] This document provides a comprehensive overview of the clinical validation of bmGT, including quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field. However, it is important to note that some studies have found bmGT to have poor diagnostic performance for invasive pulmonary aspergillosis (IPA).[5]
Data Presentation: Performance of bmGT as a Diagnostic Marker
The clinical utility of a diagnostic marker is determined by its sensitivity, specificity, and predictive values. Several studies have evaluated these parameters for bmGT in the diagnosis of IA, often in comparison to the established galactomannan (GM) assay. The following table summarizes the key quantitative findings from a prospective study involving 79 patients at risk for IA.[1][2]
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| bmGT | Higher than GM | Similar to GM | Higher than GM | Similar to GM |
| GM | Lower than bmGT | Similar to bmGT | Lower than bmGT | Similar to bmGT |
| Combined bmGT + GM | - | - | 100% | 97.5% |
Data synthesized from a study by Vidal-García et al.[1][2]
Another study reported a diagnostic performance with 61.5% sensitivity and 93% specificity for bmGT.[6] The combination of bmGT and GM detection significantly increased the PPV and NPV, suggesting a potential role for bmGT in guiding preemptive antifungal therapy.[1][2][6] In some instances, bmGT was detected in patients before other mycological evidence of infection was available.[4] Importantly, neither GT nor bmGT were detected in serum from healthy donors or neutropenic patients without signs of infection.[4]
Experimental Protocols
The detection of bmGT in clinical samples, primarily serum and bronchoalveolar lavage fluid (BALf), has been accomplished using chromatographic techniques.
High-Performance Thin-Layer Chromatography (HPTLC) for bmGT and GT Detection
This method has been used in several studies for the detection and quantification of bmGT and GT in serum.[1][6][7]
a. Sample Preparation (Serum)
-
Extraction: Extract gliotoxin (GT) and bmGT from serum samples using dichloromethane.[1][6][7]
-
Phase Separation: Agitate the mixture to ensure thorough extraction and allow for the separation of the aqueous and non-aqueous phases.[6][7]
-
Collection: Carefully collect the non-aqueous (dichloromethane) phase containing GT and bmGT.[6][7]
b. HPTLC Analysis
-
Application: Apply the extracted non-aqueous phase onto silica (B1680970) gel HPTLC plates.[1][6][7]
-
Development: Develop the HPTLC plates in a horizontal development chamber.[1][6][7]
-
Mobile Phase: Use a mobile phase consisting of a mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) in a 40:58:2 (v/v/v) ratio.[1][6][7]
-
Quantification: After development, perform ultraviolet (UV) scanning densitometry to measure the peak area for both GT and bmGT for quantification.[1] Any detectable amount of GT or bmGT is considered a positive result.[1]
Ultra High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for bmGT and GT Detection
This method offers high sensitivity and specificity for the detection of bmGT and GT in serum and BALf.[5]
a. Sample Preparation
-
Extraction: Perform a liquid-liquid extraction of the samples (serum or BALf).
-
Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent compatible with the UHPLC system.
b. UHPLC-QTOF-MS Analysis
-
Chromatographic Separation: Inject the prepared sample into a UHPLC system equipped with a suitable column (e.g., C18) to separate bmGT and GT from other matrix components.
-
Mass Spectrometry Detection: Analyze the eluent using a QTOF mass spectrometer to detect and quantify bmGT and GT based on their specific mass-to-charge ratios.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method has also been described for the detection of gliotoxin, which can be adapted for bmGT.[8][9]
a. Sample Preparation (Serum or Tissue Homogenate)
-
Protein Precipitation: Extract the sample with methanol (B129727) to precipitate proteins.[8]
-
Centrifugation: Centrifuge the sample at 10,000 x g to pellet the precipitated proteins.[8]
-
Supernatant Collection: Collect the supernatant for analysis.[8]
b. LC-MS/MS Analysis
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Mode: Operate in negative ion mode.[8]
-
Ion Pairs: For gliotoxin, monitor the transition of m/z 324.9 to 260.8.[8] A similar approach would be used for bmGT, requiring the determination of its specific parent and daughter ions.
-
Internal Standard: Use an appropriate internal standard, such as 3-nitrophenol (B1666305) (m/z 137.9 to 107.9), for accurate quantification.[8]
-
Quantification: Generate a standard curve using purified bmGT to quantify its concentration in unknown samples.[8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed pathway of gliotoxin conversion to bmGT.
Caption: Experimental workflow for bmGT clinical validation.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 8. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bis(methylthio)gliotoxin (bmGT) Detection Assays
Welcome to the technical support center for Bis(methylthio)gliotoxin (bmGT) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is it important to detect?
A1: this compound (bmGT) is a stable, inactive metabolite of gliotoxin (B1671588) (GT), a potent mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2] GT is highly reactive due to its disulfide bridge, making it unstable and difficult to detect reliably in biological samples.[3] bmGT, formed by the methylation of the disulfide bond, is more stable and has been proposed as a more reliable biomarker for invasive aspergillosis (IA), a life-threatening fungal infection.[1][4] Detecting bmGT can therefore provide a more dependable indication of the presence of GT-producing fungi.
Q2: Which detection methods are most commonly used for bmGT analysis?
A2: The most prevalent and sensitive methods for bmGT detection are chromatographic techniques coupled with mass spectrometry. These include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF).[5][6]
-
High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully used for the quantification of bmGT in serum and culture supernatants.[3][4][7]
Q3: How can I improve the sensitivity of my bmGT detection assay?
A3: To enhance the sensitivity of your bmGT detection, consider the following strategies:
-
Optimize Sample Preparation: Efficient extraction of bmGT from the sample matrix is critical. Liquid-liquid extraction with solvents like dichloromethane (B109758) has proven effective.[3][4] Solid-phase extraction (SPE) or immunoaffinity chromatography can also be employed to concentrate the analyte and remove interfering substances.[8]
-
Utilize Highly Sensitive Instrumentation: Employing UHPLC coupled with a sensitive mass spectrometer (e.g., triple quadrupole or QTOF) can significantly lower the limits of detection (LOD) and quantification (LOQ).[5][9]
-
Develop an Immunoassay: While less common for bmGT directly, developing a sensitive immunoassay, such as an ELISA, can be a powerful strategy for high-throughput screening. Immunoassays can be enhanced with signal amplification techniques using nanomaterials or enzymatic reporters to improve sensitivity.[10][11]
-
Focus on bmGT over GT: Given the inherent instability of gliotoxin, focusing detection efforts on the more stable bmGT is a practical approach to improve the reliability and effective sensitivity of detecting the presence of the parent compound.[1]
Q4: What are the key differences in detecting bmGT in culture supernatant versus clinical samples like serum?
A4: The primary difference lies in the complexity of the sample matrix.
-
Culture Supernatant: Generally a cleaner matrix, requiring less stringent sample cleanup. However, in vitro culture conditions can affect the production levels of bmGT.[12]
-
Serum/Plasma: A complex biological matrix containing proteins, lipids, and other small molecules that can interfere with the analysis (matrix effects). This necessitates more rigorous sample preparation, such as protein precipitation followed by extraction, to ensure accurate quantification.[3][5] Some studies have shown poor detection rates of bmGT in serum compared to other biomarkers like galactomannan, highlighting the challenges of clinical sample analysis.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No bmGT Signal | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and protocol. For serum, ensure complete protein precipitation. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[8] |
| Degradation of bmGT during sample processing or storage. | Ensure samples are stored properly (e.g., at -20°C or lower).[7] Minimize freeze-thaw cycles. Process samples promptly after collection. | |
| Low production of bmGT by the fungal isolate. | Verify the isolate's ability to produce bmGT. Some species or strains produce lower amounts.[4][12] Ensure optimal in vitro culture conditions for mycotoxin production. | |
| Insufficient sensitivity of the analytical method. | Switch to a more sensitive detection method, such as UHPLC-MS/MS.[5] Check instrument parameters (e.g., ionization source settings, collision energy) for optimal bmGT detection. | |
| High Background Noise or Matrix Effects | Interference from co-eluting compounds in the sample matrix. | Improve the chromatographic separation by modifying the mobile phase gradient or using a different column. |
| Inadequate sample cleanup. | Incorporate additional cleanup steps like SPE or use immunoaffinity columns to specifically isolate bmGT.[8] | |
| Contamination of the LC-MS system. | Perform a system flush and check for any sources of contamination. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, including volumes, incubation times, and mixing procedures. Use an internal standard to account for variations. |
| Variability in instrument performance. | Regularly calibrate and maintain the LC-MS system. Monitor system suitability parameters throughout the analytical run. | |
| Inherent biological variability. | Analyze a sufficient number of biological replicates to account for natural variations in bmGT production. |
Data Presentation
Table 1: Comparison of bmGT and Gliotoxin (GT) Production in Aspergillus Species
| Aspergillus Species | % of Isolates Producing GT | % of Isolates Producing bmGT | Mean GT Concentration (mg/L) ± SEM | Mean bmGT Concentration (mg/L) ± SEM |
| A. fumigatus (non-cryptic) | 77.23% | 84.16% | 2.26 ± 0.40 | 3.45 ± 0.44 |
| A. flavus | - | - | 0.14 ± 0.13 | 0.39 ± 0.31 |
| A. terreus | - | - | 0.79 ± 0.34 | 0.07 ± 0.07 |
| Data adapted from a study on 252 Aspergillus isolates.[4] |
Table 2: Diagnostic Performance of bmGT vs. Galactomannan (GM) for Invasive Aspergillosis
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| bmGT | 85.7% | 90.9% | 66.7% | 96.8% |
| GM (OD Index ≥ 0.5) | 64.3% | 95.5% | 75.0% | 92.6% |
| Combination (bmGT + GM) | - | - | 100% | 97.5% |
| Data from a prospective study comparing bmGT and GM in patients at risk of IA.[3][13] |
Experimental Protocols
Method 1: HPTLC for bmGT Quantification in Serum [3]
-
Extraction: Extract 1 mL of serum with 1 mL of dichloromethane. Vortex vigorously and centrifuge to separate the phases.
-
Application: Apply the non-aqueous (lower) phase onto an HPTLC silica (B1680970) gel plate.
-
Development: Develop the plate in a horizontal development chamber using a mobile phase mixture of tetrahydrofuran/n-heptane/acetonitrile (40:58:2, v/v/v) for 25 minutes.
-
Quantification: Perform ultraviolet scanning densitometry and measure the peak area for bmGT quantification against a standard curve.
Method 2: UHPLC-QTOF MS for bmGT and GT Detection [5]
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., serum, BAL fluid) with an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatography:
-
System: UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
-
Mass Spectrometry:
-
System: Quadrupole Time-of-Flight Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire data in full scan mode to detect precursor ions and in targeted MS/MS mode for fragmentation and confirmation.
-
Visualizations
Signaling and Biosynthetic Pathways
The production of bmGT is a detoxification and regulatory pathway for the toxic compound gliotoxin.
Caption: Biosynthetic and detoxification pathway of gliotoxin to bmGT.
Experimental Workflow
A generalized workflow for sensitive bmGT detection using LC-MS/MS.
Caption: General experimental workflow for bmGT detection by LC-MS/MS.
Logical Relationship: Improving Assay Sensitivity
This diagram illustrates the key decision points and strategies for enhancing the sensitivity of bmGT detection assays.
Caption: Decision tree for improving bmGT detection assay sensitivity.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. mdpi.com [mdpi.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Bis(methylthio)gliotoxin quantification in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Bis(methylthio)gliotoxin (bmGT) in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for bmGT quantification.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low bmGT Signal in LC-MS/MS | 1. bmGT Instability: Although more stable than its precursor, gliotoxin (B1671588) (GT), bmGT can still degrade under certain conditions.[1][2] 2. Inefficient Extraction: The extraction solvent or method may not be optimal for recovering bmGT from the specific matrix. 3. Ion Suppression: Co-eluting matrix components can suppress the ionization of bmGT in the mass spectrometer source. 4. Sub-optimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters. | 1. Sample Handling: Keep samples on ice during processing and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. 2. Extraction Optimization: Test different organic solvents (e.g., dichloromethane (B109758), ethyl acetate, acetonitrile) to determine the best recovery for your matrix. Consider solid-phase extraction (SPE) for cleaner extracts. 3. Mitigate Matrix Effects: Improve chromatographic separation to resolve bmGT from interfering compounds. Dilute the sample extract if sensitivity allows. Use a matrix-matched calibration curve or an isotopically labeled internal standard. 4. MS Tuning: Infuse a pure bmGT standard to optimize all mass spectrometry parameters for maximum signal intensity. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in extraction volumes, mixing times, or evaporation steps. 2. Matrix Effects: Differential ion suppression or enhancement across samples. 3. Instrument Instability: Fluctuations in the LC pump flow rate or MS source stability. | 1. Standardize Protocol: Use calibrated pipettes and ensure consistent timing for all sample preparation steps. Consider automating liquid handling steps if possible. 2. Internal Standard: Use a stable isotope-labeled internal standard for bmGT to normalize for variations in sample preparation and matrix effects. 3. System Suitability: Run system suitability tests before each batch of samples to ensure the LC-MS/MS system is performing consistently. |
| Poor Peak Shape in HPLC/UPLC (e.g., Tailing, Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Incompatible Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for bmGT. 3. Column Overload: Injecting too high a concentration of the analyte or matrix components. | 1. Column Maintenance: Use a guard column and flush the analytical column with a strong solvent after each batch. If the problem persists, the column may need to be replaced. 2. Mobile Phase Adjustment: Ensure the mobile phase is properly degassed. Experiment with small adjustments to the mobile phase composition or pH. 3. Dilution: Dilute the sample extract to reduce the amount of material injected onto the column. |
| Low Recovery of bmGT | 1. Sub-optimal Extraction: The chosen solvent may not be efficiently extracting bmGT from the sample matrix. 2. Analyte Adsorption: bmGT may be adsorbing to plasticware or glassware during sample processing. 3. Inefficient Phase Separation: In liquid-liquid extractions, incomplete separation of the aqueous and organic layers can lead to loss of analyte. | 1. Method Development: Test various extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to find the most efficient method for your matrix. 2. Use Low-Binding Materials: Utilize low-binding microcentrifuge tubes and pipette tips. 3. Improve Separation: Centrifuge at a higher speed or for a longer duration to ensure a clean separation of phases. |
Frequently Asked Questions (FAQs)
Q1: Why is bmGT considered a better biomarker for invasive aspergillosis than gliotoxin (GT)?
A1: this compound is an inactive derivative of gliotoxin.[3] The key advantage of bmGT is its enhanced stability compared to the highly reactive GT.[1][2] GT is rapidly taken up by tissues and circulating cells, making it difficult to detect reliably in body fluids.[2] In contrast, bmGT is more stable and has been found more frequently in serum samples from patients at risk of invasive aspergillosis, making it a more reliable diagnostic marker.[1]
Q2: What are the most common analytical methods for bmGT quantification?
A2: The most frequently cited methods are High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS).[3][4][5] HPTLC offers a simpler, lower-cost option, while LC-MS/MS provides higher sensitivity and selectivity, which is crucial for detecting the low concentrations of bmGT often found in clinical samples.[4][6]
Q3: How can I minimize matrix effects when quantifying bmGT in serum or plasma using LC-MS/MS?
A3: Matrix effects, particularly ion suppression, are a significant challenge in complex biological matrices. To minimize their impact, you can:
-
Optimize Sample Clean-up: Use techniques like liquid-liquid extraction with a solvent such as dichloromethane, or employ solid-phase extraction (SPE) cartridges to remove interfering substances like phospholipids (B1166683) before injection.
-
Improve Chromatographic Separation: A longer gradient or a UPLC system can help separate bmGT from co-eluting matrix components.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for bmGT. If this is not available, a structurally similar compound can be used, but with careful validation.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples to ensure that the standards and samples are affected by the matrix in the same way.
Q4: What are typical validation parameters I should assess for a bmGT quantification method?
A4: A robust analytical method for bmGT should be validated for several key parameters, including:
-
Selectivity and Specificity: The ability to detect bmGT without interference from other components in the matrix.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: How close the measured values are to the true value and the reproducibility of the measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of bmGT that can be reliably detected and quantified.[7]
-
Recovery: The efficiency of the extraction process from the matrix.[8]
-
Stability: The stability of bmGT in the matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[9][10]
Q5: Can bmGT be detected in matrices other than serum?
A5: Yes, studies have investigated the presence of bmGT in other complex matrices. For instance, it has been detected in bronchoalveolar lavage fluid (BALf).[4] However, its diagnostic performance can vary between sample types.[4] The choice of matrix will depend on the specific research question and the nature of the study.
Quantitative Data Summary
The following tables summarize quantitative data for bmGT from various studies. Note that performance metrics like LOD and LOQ are highly method- and matrix-dependent.
Table 1: In Vitro Production of bmGT by Aspergillus Species
| Aspergillus Species | Mean bmGT Concentration (mg/L) |
| A. fumigatus | 3.45 ± 0.44 |
| A. flavus | 0.39 ± 0.31 |
| A. terreus | 0.07 ± 0.07 |
| Data from in vitro culture supernatants.[3] |
Table 2: Method Performance for bmGT/GT Quantification
| Parameter | Value | Method | Matrix | Reference |
| Minimum Detection Level | 3 ng/mL | LC-MS/MS | Avian Plasma | [11] |
| LLOQ (for Gliotoxin) | <10 ng/mL | HPLC-MS/MS | Human Serum | [6] |
| Linearity Range (for Baricitinib (B560044) - example) | 1.0 - 3000 ng/mL | UPLC-MS/MS | Human Liver Microsomes | [12] |
| Recovery (General Mycotoxins) | 74.0 - 106.0% | LC-MS | Maize | [7] |
LLOQ: Lower Limit of Quantification. Data for bmGT is limited; related compound data is provided for context.
Experimental Protocols
Protocol 1: Extraction of bmGT from Serum for HPTLC Analysis
This protocol is based on the methodology described by Domingo et al. (2012) and Vidal-García et al. (2016).[2][3]
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
-
Liquid-Liquid Extraction:
-
To 200 µL of serum in a microcentrifuge tube, add 200 µL of dichloromethane.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (dichloromethane) containing bmGT and transfer it to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and HPTLC Application:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a suitable solvent like methanol.
-
Apply the reconstituted sample onto the HPTLC plate.
-
Protocol 2: General Workflow for LC-MS/MS Quantification of bmGT from Plasma
This is a generalized workflow based on common practices for mycotoxin analysis.
-
Protein Precipitation & Extraction:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (containing an internal standard, if available).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile, both typically containing a modifier like formic acid or ammonium (B1175870) formate.
-
Monitor the specific precursor-to-product ion transitions for bmGT in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Caption: Figure 1: HPTLC Experimental Workflow for bmGT Quantification.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 4. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 7. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed | MDPI [mdpi.com]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming instability issues of Bis(methylthio)gliotoxin during analysis
Welcome to the technical support center for the analysis of Bis(methylthio)gliotoxin (bmGT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to bmGT analysis, particularly concerning its stability.
Frequently Asked Questions (FAQs)
Q1: I am analyzing both gliotoxin (B1671588) (GT) and this compound (bmGT). Why are my bmGT results more consistent and reproducible?
A1: this compound is the S-methylated, inactive derivative of gliotoxin. The reactive disulfide bridge present in gliotoxin, which is responsible for its biological activity and instability, is absent in bmGT. This structural difference makes bmGT an inherently more stable molecule. Consequently, it is less prone to degradation during sample collection, storage, and analysis, leading to more reliable and reproducible results.[1][2] Several studies have noted that bmGT is a more stable and reliable marker for in vivo detection compared to gliotoxin.[1]
Q2: What are the optimal storage conditions for my bmGT standards and biological samples?
A2: While specific degradation kinetics for bmGT are not extensively published, general best practices for mycotoxin analysis should be followed to ensure analyte integrity. For long-term storage, it is recommended to store both analytical standards and biological samples (e.g., serum, plasma, culture supernatant) at -80°C. For short-term storage (up to one week), -20°C is acceptable. Samples should be stored in amber vials or tubes to protect them from light, and freeze-thaw cycles should be minimized.
Q3: I am observing low recovery of bmGT from serum samples. What could be the cause?
A3: Low recovery of bmGT can stem from several factors during the sample preparation and extraction phase. Common causes include:
-
Inefficient Extraction: The choice of extraction solvent is critical. Dichloromethane has been successfully used for extracting bmGT from serum.[3] Ensure that the solvent is of high purity and that the extraction procedure, including agitation and phase separation, is performed thoroughly.
-
Matrix Effects: Complex biological matrices like serum can interfere with extraction and ionization in the mass spectrometer. A thorough sample clean-up or the use of matrix-matched calibrants can help mitigate these effects.
-
Adsorption to Surfaces: bmGT, like many analytes, can adsorb to the surfaces of glassware and plasticware. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can minimize this issue.
Q4: Can I use the same analytical method for both gliotoxin and bmGT?
A4: While it is possible to develop a single chromatographic method to detect both compounds, the optimal conditions may differ. Given the significant difference in stability, sample handling procedures must be stringent enough to preserve the highly unstable gliotoxin. Analytical methods, such as UHPLC, have been developed to measure both compounds simultaneously.[4] However, if your primary analyte is bmGT, your method can be simplified as extreme precautions for instability are less critical.
Troubleshooting Guides
Issue 1: High Variability in bmGT Quantification Between Replicates
-
Potential Cause: Inconsistent sample extraction.
-
Solution: Ensure a standardized and vigorous extraction protocol. Use a consistent volume of extraction solvent and a fixed time for vortexing or shaking to ensure uniform extraction efficiency across all samples.
-
-
Potential Cause: Analyte degradation due to improper handling.
-
Solution: Although bmGT is relatively stable, it is good practice to keep samples on ice during preparation and to minimize their exposure to light and ambient temperatures. Process samples in a timely manner after thawing.
-
-
Potential Cause: Instrument variability.
-
Solution: Run a system suitability test before your analytical batch to ensure the LC-MS/MS system is performing optimally. Check for stable spray in the ESI source and consistent peak areas for your quality control samples.
-
Issue 2: No Detectable bmGT Signal in Samples Where It Is Expected
-
Potential Cause: Insufficient concentration in the original sample.
-
Potential Cause: Suboptimal mass spectrometry parameters.
-
Solution: Optimize the MS/MS parameters for bmGT. This includes selecting the most abundant and stable precursor and product ions, and optimizing the collision energy and other source parameters. Infuse a pure standard of bmGT to determine the optimal settings for your specific instrument.
-
-
Potential Cause: Degradation during sample processing.
-
Solution: Review your entire workflow for potential sources of degradation. While bmGT is stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided.
-
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of bmGT under various analytical conditions is not widely available in the literature. However, its stability relative to gliotoxin is well-established. The provided table summarizes the recommended best practices for handling and storage to maintain bmGT integrity.
Table 1: Recommended Handling and Storage Conditions for bmGT Analysis
| Condition | Recommendation | Rationale |
| Long-Term Storage | -80°C in amber, airtight containers. | Minimizes potential for chemical degradation and protects from light. |
| Short-Term Storage | -20°C for up to one week. | Prevents short-term degradation. |
| Freeze-Thaw Cycles | Minimize to less than three cycles. | Repeated freezing and thawing can degrade analytes and alter matrix composition. |
| Working Solutions | Prepare fresh from a stock solution. Store on ice during use. | Ensures accuracy of quantification and minimizes degradation during analytical runs. |
| Extraction Solvents | Use high-purity, HPLC/MS-grade solvents (e.g., dichloromethane, acetonitrile, methanol). | Prevents introduction of contaminants that could interfere with analysis or degrade the analyte. |
| pH of Solutions | Maintain near-neutral pH unless required for chromatographic separation. | Avoids potential acid or base-catalyzed degradation. |
Experimental Protocols
Protocol 1: Extraction of bmGT from Human Serum
This protocol is a general guideline based on methods described in the literature.[3]
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: Once thawed, vortex the sample gently and transfer 200 µL of serum to a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled bmGT) to the serum to correct for extraction variability.
-
Protein Precipitation & Extraction: Add 800 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and extract bmGT.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Suggested LC-MS/MS Parameters for bmGT Quantification
These are starting parameters and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from ~20% B to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): m/z for [M+H]⁺ of bmGT (C₁₅H₂₀N₂O₄S₂).
-
Product Ions (Q3): Optimize by infusing a pure standard. Select at least two stable product ions for quantification and qualification.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal bmGT signal.
Visualizations
Caption: Biochemical pathway from unstable gliotoxin to the analytically more stable bmGT.
Caption: A recommended workflow to ensure the integrity of bmGT during analysis.
Caption: A decision tree to troubleshoot issues of low bmGT analytical signal.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis(methylthio)gliotoxin Extraction
Welcome to the technical support center for the efficient extraction of Bis(methylthio)gliotoxin (bmGT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is its efficient extraction important?
A1: this compound is a derivative of gliotoxin (B1671588), a mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2][3] Efficient and reliable extraction is crucial for accurate quantification in research and clinical settings, as bmGT has been investigated as a potential biomarker for invasive aspergillosis.[4]
Q2: What are the most common solvents used for bmGT extraction?
A2: Based on available literature for gliotoxin and related compounds, dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used solvents for extraction from fungal cultures and biological matrices.[5] Chloroform (B151607) has also been shown to be effective for the extraction of gliotoxin from soil and manure.[6]
Q3: How does pH affect the stability and extraction of bmGT?
A3: While specific studies on the effect of pH on bmGT are limited, the stability of many mycotoxins is pH-dependent. For some phenolic compounds, an acidic pH (around 4.0) has been shown to be optimal for extraction, as it can inhibit enzymatic oxidation and maintain the stability of the extracted compounds.[7] It is recommended to empirically determine the optimal pH for your specific sample matrix.
Q4: What is the optimal temperature for bmGT extraction?
A4: There is limited direct evidence on the optimal temperature for bmGT extraction. For gliotoxin production, 37°C has been identified as an optimal temperature.[2] For the extraction of some phenolic compounds, 60°C has been found to be effective.[7] However, higher temperatures can potentially lead to the degradation of thermolabile compounds.[8] Therefore, it is advisable to start with room temperature extractions and optimize as needed, monitoring for any degradation of the target molecule.
Q5: How can I purify bmGT after extraction?
A5: Post-extraction purification can be achieved using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC). The choice of the purification method will depend on the complexity of the extract and the desired purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate solvent selection: The polarity of the solvent may not be optimal for bmGT extraction from your specific matrix. | Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, chloroform, methanol). A study on gliotoxin showed chloroform to be effective for soil and manure, while ethyl acetate was better for plant material.[6] |
| Incomplete cell lysis (for intracellular bmGT): Physical or chemical barriers may be preventing the release of the metabolite. | Employ mechanical disruption methods (e.g., sonication, bead beating) or enzymatic lysis prior to solvent extraction. | |
| Insufficient solvent-to-sample ratio: The volume of solvent may be too low to effectively extract the bmGT present. | Increase the solvent-to-sample ratio. A common starting point is 10:1 (v/w). | |
| Inadequate extraction time or agitation: The contact time between the solvent and the sample may be too short, or mixing may be insufficient. | Increase the extraction time and/or the intensity of agitation (e.g., vortexing, shaking). | |
| Co-extraction of Impurities | Complex sample matrix: Biological samples and culture media contain numerous compounds that can be co-extracted with bmGT.[9] | Implement a sample clean-up step after the initial extraction. This can include liquid-liquid partitioning or solid-phase extraction (SPE). |
| Non-specific solvent: The chosen solvent may have a high affinity for a wide range of compounds in your sample. | Consider using a more selective solvent system or a multi-step extraction with solvents of different polarities. | |
| Degradation of bmGT | Harsh extraction conditions: High temperatures or extreme pH values can lead to the degradation of the target molecule. | Use moderate temperatures (e.g., room temperature) and avoid strongly acidic or basic conditions unless optimized. Store extracts at low temperatures (-20°C or below) and protected from light. |
| Enzymatic activity: Residual enzymes in the sample matrix may degrade bmGT after cell lysis. | Heat-inactivate enzymes prior to extraction (if bmGT is heat-stable) or use extraction buffers containing enzyme inhibitors. | |
| Inconsistent/Irreproducible Results | Sample heterogeneity: Mycotoxins are often unevenly distributed in solid samples, leading to variability between replicates.[9][10] | Homogenize the sample thoroughly before taking a subsample for extraction. For large batches, a representative sampling strategy is critical.[10] |
| Matrix effects in analysis: Co-extracted compounds can interfere with the detection and quantification of bmGT by analytical instruments (e.g., LC-MS).[11] | Perform a matrix effect study and, if necessary, use matrix-matched standards for calibration or implement a more rigorous clean-up procedure. |
Experimental Protocols
Protocol 1: Solvent Extraction of bmGT from Fungal Culture Supernatant
This protocol is adapted from methods used for gliotoxin and bmGT extraction.[5]
Materials:
-
Fungal culture supernatant
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Conical tubes
-
Vortex mixer
Procedure:
-
Centrifuge the fungal culture to pellet the mycelia.
-
Collect the supernatant.
-
To 10 mL of supernatant in a conical tube, add 10 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (dichloromethane) using a Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction of the aqueous phase (steps 3-6) two more times with fresh dichloromethane.
-
Pool the organic extracts.
-
Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.
Protocol 2: Extraction of bmGT from Solid Samples (e.g., Soil, Mycelial Mass)
This protocol is a general guideline based on mycotoxin extraction principles.
Materials:
-
Homogenized solid sample (e.g., lyophilized mycelia, soil)
-
Extraction solvent (e.g., chloroform:methanol 2:1 v/v)
-
Sonication bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.22 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the homogenized solid sample into a suitable container.
-
Add 10 mL of the extraction solvent.
-
Sonicate the mixture for 15 minutes in a sonication bath, ensuring the sample does not overheat.
-
Agitate on a shaker for 1 hour at room temperature.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Decant the supernatant and filter it through filter paper or a syringe filter into a clean flask.
-
Repeat the extraction of the solid residue (steps 2-6) two more times with fresh solvent.
-
Pool the filtered extracts.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent for analysis.
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low extraction yield of bmGT.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 10. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 11. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
Technical Support Center: Synthesis of Bis(methylthio)gliotoxin
Welcome to the technical support center for the synthesis of Bis(methylthio)gliotoxin (bmGT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of bmGT from its precursor, gliotoxin (B1671588) (GT).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is very low. What are the most critical steps to scrutinize?
A: The synthesis of this compound from gliotoxin is a two-step process: 1) reduction of the disulfide bridge in gliotoxin to form dithiol gliotoxin (dtGT), and 2) S-methylation of the dithiol intermediate. Low yield can arise from inefficiencies in either step. The most critical point is the stability and handling of the dithiol intermediate (dtGT), which can be prone to re-oxidation back to gliotoxin.
Q2: I suspect the initial reduction of gliotoxin is incomplete. How can I improve this step?
A: Incomplete reduction is a common cause of low yield. The choice of reducing agent and reaction conditions are crucial.
-
Issue: Insufficient reducing agent or suboptimal reaction time.
-
Troubleshooting:
-
Ensure you are using a sufficient molar excess of the reducing agent.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting gliotoxin has been consumed.
-
Consider extending the reaction time or gently increasing the temperature, but be mindful of potential side reactions.
-
-
Issue: The chosen reducing agent is not effective for this substrate.
-
Troubleshooting:
-
While various reducing agents can cleave disulfide bonds, their effectiveness can be substrate-dependent. Consider switching to a different reducing agent as detailed in the table below.
-
| Parameter | Option A | Option B | Option C |
| Reducing Agent | Dithiothreitol (DTT) | Sodium Borohydride (NaBH₄) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Conditions | 1-10 mM in buffer (pH 7-8) | 50 mM in aqueous solution | Neutral pH buffer |
| Advantages | Mild, effective for proteins | Avoids introducing extra thiols | Odorless, effective over a wider pH range |
| Potential Issues | Can be difficult to remove | Can reduce other functional groups | Can react with some alkylating agents |
Q3: The second step, methylation of the dithiol, seems to be the problem. What can go wrong here?
A: The S-methylation step is sensitive to the reactivity of the thiol and the choice of methylating agent and base.
-
Issue: The dithiol intermediate re-oxidized before methylation.
-
Troubleshooting:
-
This is a significant challenge. To minimize re-oxidation, perform the methylation step immediately after the reduction is complete, in the same reaction vessel if possible (a "one-pot" procedure).
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Issue: Incomplete methylation or side reactions with the methylating agent.
-
Troubleshooting:
-
Use a sufficient excess of the methylating agent, like methyl iodide.
-
The choice of base is important to deprotonate the thiol to the more nucleophilic thiolate. A non-nucleophilic base is preferred to avoid competition with the thiolate.
-
Be aware of potential side reactions. Methyl iodide is a potent alkylating agent and could potentially react with other nucleophilic sites on the molecule if the conditions are too harsh.
-
| Parameter | Option A | Option B |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Base | Mild non-nucleophilic base (e.g., K₂CO₃) | Mild non-nucleophilic base |
| Advantages | Highly reactive | Cost-effective |
| Potential Issues | Highly toxic, can cause over-methylation | Highly toxic, can react with other nucleophiles |
Q4: I am having difficulty purifying the final this compound product. What are the best practices?
A: Purification can be challenging due to the potential for a mixture of starting material, the dithiol intermediate, mono-methylated product, and the desired di-methylated product.
-
Issue: Co-elution of products during chromatography.
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating these closely related compounds.[1][2] A reversed-phase column (e.g., C18) with a suitable gradient of organic solvent (like acetonitrile (B52724) or methanol) and water is a good starting point.
-
Flash column chromatography on silica (B1680970) gel can also be used, but may require careful optimization of the solvent system to achieve good separation.
-
Monitor fractions carefully by TLC or HPLC to identify the desired product.
-
-
Issue: Degradation of the product during purification.
-
Troubleshooting:
-
This compound is generally more stable than gliotoxin.[1] However, it is still advisable to avoid prolonged exposure to harsh conditions (strong acids or bases) during workup and purification.
-
Keep samples cold when possible to minimize degradation.
-
Experimental Protocols
The synthesis of this compound from gliotoxin is a two-step process. The following protocols are based on established methods for disulfide reduction and S-methylation.[3]
Step 1: Reduction of Gliotoxin to Dithiol Gliotoxin
-
Preparation: In a round-bottom flask, dissolve gliotoxin in a suitable solvent (e.g., a buffered aqueous solution or an alcohol/water mixture) under an inert atmosphere (nitrogen or argon).
-
Reduction: Add a solution of the chosen reducing agent (e.g., Dithiothreitol - DTT) in a molar excess to the gliotoxin solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all the gliotoxin has been consumed.
-
Proceed Immediately: The resulting dithiol gliotoxin solution should be used directly in the next step without isolation to prevent re-oxidation.
Step 2: S-methylation of Dithiol Gliotoxin
-
Base Addition: To the solution of dithiol gliotoxin from Step 1, add a suitable non-nucleophilic base (e.g., potassium carbonate) to deprotonate the thiol groups.
-
Methylation: Add an excess of a methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Reaction: Continue stirring under an inert atmosphere at room temperature. Monitor the formation of this compound by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding a suitable reagent to consume excess methyl iodide (e.g., a dilute solution of sodium thiosulfate). Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or HPLC to obtain pure this compound.
Visualizations
Caption: Chemical synthesis pathway of this compound from gliotoxin.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Bis(methylthio)gliotoxin by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bis(methylthio)gliotoxin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These can include salts, lipids, proteins, and other metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal. This can significantly impact the accuracy, precision, and sensitivity of the analysis.
Q2: Why is this compound considered a better biomarker than gliotoxin (B1671588) in some biological samples?
A2: Research has shown that this compound (bmGT) is more stable than its precursor, gliotoxin (GT), in certain biological matrices, particularly whole blood. While both compounds can be recovered from serum or plasma, only bmGT is consistently retained in whole blood, suggesting it may be a more reliable marker for in vivo detection of Aspergillus fumigatus infections.[1]
Q3: What are the common sample preparation techniques to reduce matrix effects for mycotoxin analysis, including this compound?
A3: Common sample preparation techniques to mitigate matrix effects for mycotoxins like this compound include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples by selectively isolating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. Dichloromethane has been used for the extraction of gliotoxin and its derivatives.[2]
-
Protein Precipitation: This is a simpler method often used for plasma or serum samples to remove proteins, which are a major source of matrix interference.
-
"Dilute and Shoot": In some cases, especially with highly sensitive instruments, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they do not significantly impact the analysis.
Q4: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A4: To compensate for residual matrix effects, the following strategies are recommended:
-
Use of Internal Standards: The most robust method is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a SIL-IS is not commercially available, a structural analog with similar physicochemical properties that co-elutes with the analyte can be used.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effects.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts. By analyzing the response at different concentrations, the original concentration in the sample can be determined, accounting for the matrix effect in that specific sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or peak splitting for this compound | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate this compound from co-eluting matrix components.- Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE).- Reduce the injection volume to lower the amount of matrix introduced onto the column. |
| Low signal intensity or high signal variability for this compound | Significant ion suppression due to matrix effects. | - Evaluate and improve the sample preparation method to remove more interfering compounds.- Use a stable isotope-labeled internal standard if available, or a suitable analog internal standard.- Prepare calibration curves using matrix-matched standards to compensate for the signal suppression. |
| Inconsistent quantification results across different sample batches | Variability in the matrix composition between samples. | - Implement the standard addition method for calibration, as it accounts for matrix effects on a per-sample basis.- If using matrix-matched calibration, ensure the blank matrix is representative of all samples being analyzed. |
| Instrument contamination and carryover | Buildup of non-volatile matrix components in the LC system and mass spectrometer. | - Incorporate a divert valve to direct the highly concentrated matrix components at the beginning and end of the chromatographic run to waste.- Implement a robust column washing step between injections.- Perform regular cleaning and maintenance of the ion source. |
Experimental Protocols
General Sample Preparation Workflow for Biological Fluids (e.g., Serum, Plasma)
This protocol outlines a general workflow that can be adapted for the analysis of this compound in biological fluids.
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile (B52724) (containing an appropriate internal standard, if available).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining insoluble material.
-
-
LC-MS Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS system.
-
Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
For more complex matrices or when higher sensitivity is required, an SPE step can be incorporated after protein precipitation.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described above before LC-MS analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction of this compound.
Caption: A logical troubleshooting flowchart for addressing matrix effects.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Culture Conditions for Enhanced Bis(methylthio)gliotoxin (bmGT) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of culture conditions for enhanced Bis(methylthio)gliotoxin (bmGT) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and how is it produced?
A1: this compound (bmGT) is an inactive derivative of the mycotoxin gliotoxin (B1671588) (GT). It is produced by the methylation of gliotoxin, a process catalyzed by the S-adenosylmethionine-dependent bis-thiomethyltransferase enzyme, GtmA. This conversion serves as a negative feedback regulatory system for gliotoxin biosynthesis.[1][2][3]
Q2: Which fungal species are known to produce bmGT?
A2: Aspergillus fumigatus is the most prolific producer of both gliotoxin and bmGT.[4][5] Other species such as Aspergillus flavus and Aspergillus terreus can also produce bmGT, though typically at lower frequencies and concentrations.[4][5][6] Some species like Aspergillus niger can convert exogenous gliotoxin to bmGT even if they do not produce gliotoxin themselves.[4][5]
Q3: What are the general culture conditions for bmGT production?
A3: bmGT production is closely linked to the conditions that favor gliotoxin production. Optimal conditions often involve using a nutrient-rich medium like Czapek-Dox broth or Yeast Extract Sucrose (YES) medium, with an incubation temperature of around 37°C.[7][8] Aeration is also a critical factor, with highly aerated conditions promoting faster production.
Q4: How is bmGT production regulated within the fungus?
A4: The biosynthesis of gliotoxin, the precursor to bmGT, is regulated by a complex network of transcription factors, including GliZ (a positive regulator within the gli gene cluster) and other regulators like RglT and KojR.[1][2] The conversion of gliotoxin to bmGT is catalyzed by the enzyme GtmA, which is not part of the gli gene cluster.[1][3] The presence of bmGT can, in turn, attenuate the production of gliotoxin.[3]
Troubleshooting Guides
Issue 1: Low or No Production of bmGT
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Medium | Ensure the use of a suitable medium. Czapek-Dox broth and Yeast Extract Sucrose (YES) medium have been shown to support gliotoxin (and thus bmGT) production.[8] Consider optimizing the carbon and nitrogen sources. Sucrose and glucose are effective carbon sources, while yeast extract can be a beneficial nitrogen source.[9][10] |
| Incorrect Incubation Temperature | The optimal temperature for gliotoxin production by Aspergillus fumigatus is generally 37°C.[7][8] Deviations from this temperature can significantly reduce yield. |
| Inadequate Aeration | Insufficient oxygen supply can limit fungal growth and secondary metabolite production. Ensure adequate aeration of your cultures through vigorous shaking or use of a bioreactor with controlled dissolved oxygen levels. |
| Incorrect Incubation Time | The production of gliotoxin and its conversion to bmGT are dynamic processes.[11] Sample at multiple time points (e.g., daily) to determine the optimal harvest time for bmGT. Gliotoxin production may peak earlier, followed by a rise in bmGT concentration.[11] |
| Fungal Strain Variation | Not all strains of a particular Aspergillus species produce bmGT with the same efficiency. If possible, screen different isolates to identify a high-producing strain. |
| Presence of Gliotoxin but No bmGT | This suggests an issue with the GtmA enzyme activity. Ensure the culture conditions are not inhibiting this enzyme. If working with a species other than A. fumigatus, it may lack a functional gtmA gene.[4] |
Issue 2: Batch-to-Batch Variability in bmGT Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a consistent spore concentration and ensure the spores are of similar age and viability for each fermentation batch. |
| Variations in Media Preparation | Precisely control the composition and pH of the culture medium for each batch. Minor variations in component concentrations can impact secondary metabolite production. |
| Fluctuations in Physical Parameters | Maintain consistent temperature, agitation speed, and aeration rates across all batches. Use a calibrated incubator or bioreactor to ensure reproducibility. |
| Contamination | Microbial contamination can compete for nutrients and produce inhibitory compounds, affecting bmGT production. Implement strict aseptic techniques and regularly check for contamination. |
| Genetic Instability of the Fungal Strain | High-producing fungal strains can sometimes lose their productivity over successive subcultures. It is advisable to go back to a frozen stock of the original high-producing isolate periodically. |
Issue 3: Difficulties in Extraction and Quantification of bmGT
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure complete extraction of bmGT from the culture broth and/or mycelium. Dichloromethane is a commonly used solvent for extracting both gliotoxin and bmGT.[4][6] Thoroughly mix the solvent with the sample. |
| Matrix Effects in HPLC/HPTLC Analysis | Components in the culture medium or cellular debris can interfere with chromatographic analysis, leading to issues like peak tailing, poor resolution, or ion suppression in mass spectrometry.[12] Clean up the sample extract using solid-phase extraction (SPE) if necessary. |
| Degradation of bmGT Standard | Ensure the purity and stability of your bmGT analytical standard. Store it under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. |
| Inappropriate Chromatographic Conditions | Optimize the mobile phase composition, column type, and gradient to achieve good separation of bmGT from other metabolites, particularly gliotoxin. |
Quantitative Data on Gliotoxin and bmGT Production
The following table summarizes reported production levels of gliotoxin (GT) and this compound (bmGT) by different Aspergillus species under specific in vitro culture conditions.
| Fungal Species | Medium | Incubation Time | Mean GT Concentration (mg/L) | Mean bmGT Concentration (mg/L) | Reference |
| Aspergillus fumigatus | Not Specified | 4 days | 2.26 ± 0.40 | 3.45 ± 0.44 | [4][6] |
| Aspergillus flavus | Not Specified | 4 days | 0.14 ± 0.13 | 0.39 ± 0.31 | [4][6] |
| Aspergillus terreus | Not Specified | 4 days | 0.79 ± 0.34 | 0.07 ± 0.07 | [4][6] |
| Aspergillus fumigatus | Yeast Extract Sucrose (YES) | 3 days | 4.06 | Not Reported | [8] |
| Aspergillus fumigatus | Czapek-Dox (CZA) | 3 days | 1.07 | Not Reported | [8] |
Experimental Protocols
Protocol 1: General Culture of Aspergillus for bmGT Production
-
Inoculum Preparation:
-
Grow the Aspergillus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 37°C for 5-7 days until sporulation is observed.
-
Harvest the conidia by flooding the plate with a sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^6 conidia/mL).
-
-
Fermentation:
-
Inoculate a liquid medium (e.g., Czapek-Dox Broth supplemented with glutamine and HEPES) in a flask with the prepared conidial suspension.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 4-7 days).[4]
-
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration.
-
The supernatant can be used directly for extraction, or both the supernatant and mycelium can be analyzed.
-
Protocol 2: Extraction of bmGT for Analysis
-
To 1 mL of culture supernatant, add an equal volume of dichloromethane.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a low speed to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (dichloromethane) containing the extracted metabolites.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPTLC or HPLC analysis.
Protocol 3: Quantification of bmGT by High-Performance Thin-Layer Chromatography (HPTLC)
-
Spot the reconstituted extract onto a silica (B1680970) gel HPTLC plate alongside a known concentration of a bmGT standard.
-
Develop the plate in a horizontal development chamber using a mobile phase such as tetrahydrofuran/n-heptane/acetonitrile (40:58:2 v/v/v).[4][6]
-
After development, dry the plate and visualize the spots under UV light.
-
Quantify the bmGT in the sample by comparing the spot intensity to that of the standard using a densitometer.
Visualizations
Signaling and Biosynthetic Pathway for bmGT Production
Caption: Regulatory and biosynthetic pathway of this compound (bmGT) production.
Experimental Workflow for Optimizing bmGT Production
Caption: A typical experimental workflow for the optimization of bmGT production.
References
- 1. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gliotoxin biosynthesis and protection in Aspergillus species | PLOS Genetics [journals.plos.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of media and temperature on gliotoxin production in Aspergillus fumigatus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated-batch production of kojic acid in a cell-retention fermenter using Aspergillus oryzae M3B9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
addressing cross-reactivity in immunoassays for Bis(methylthio)gliotoxin
Technical Support Center: Bis(methylthio)gliotoxin Immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for this compound (bmGT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is it important?
A1: this compound (bmGT) is a methylated derivative of gliotoxin (B1671588) (GT), a potent immunosuppressive mycotoxin produced by the fungus Aspergillus fumigatus.[1][2] GT is highly reactive due to its internal disulfide bridge, which is responsible for its toxic effects.[1][2] The fungus can methylate the sulfur atoms of a precursor, dithiol gliotoxin, to form the more stable and less toxic bmGT.[1][2] This process is considered a detoxification and regulatory mechanism for the fungus.[1][2] Because bmGT is more stable in biological samples than the highly reactive gliotoxin, it has been proposed as a more reliable biomarker for diagnosing invasive aspergillosis, a severe infection caused by Aspergillus fumigatus.[3][4][5][6]
Q2: What is cross-reactivity in an immunoassay?
A2: Cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the target analyte. In the context of a bmGT immunoassay, an antibody designed to detect bmGT might also bind to related molecules like gliotoxin (GT) or other metabolites. This can lead to inaccurate quantification and false-positive results.[7] The degree of cross-reactivity depends on the antibody's specificity and the structural resemblance of the interfering substance to the target analyte.[7]
Q3: Why is cross-reactivity a major concern for bmGT immunoassays?
A3: Cross-reactivity is a significant concern because bmGT and its precursor, gliotoxin (GT), often coexist in biological samples.[8] As seen in the diagram below, bmGT and GT share the same core diketopiperazine scaffold, making it challenging to produce antibodies that can distinguish between them with absolute specificity.[9][10] If an anti-bmGT antibody cross-reacts significantly with GT, the assay will overestimate the amount of bmGT, compromising the reliability of the results. Given that bmGT is being investigated as a specific biomarker for invasive aspergillosis, distinguishing it from GT is critical for diagnostic accuracy.[5][6]
Troubleshooting Guide
Q4: My assay shows a high background signal. Could this be due to cross-reactivity?
A4: A high background signal can be caused by several factors, including cross-reactivity.[11][12] If components in your sample matrix are structurally similar to bmGT, they may bind to the detection antibody, causing a false signal.[11] However, other common causes include:
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies to the plate surface.[11][12]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[11]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies, leading to a high background.[11]
-
Contaminated Reagents: Substrate solution or other reagents may be contaminated.[11]
To determine if cross-reactivity is the issue, test a matrix blank (a sample identical to your test samples but known to be free of bmGT and potential cross-reactants). If the blank shows a high signal, non-specific binding or cross-reactivity is likely.
Q5: I suspect my anti-bmGT antibody is cross-reacting with Gliotoxin (GT). How can I confirm this?
A5: The most direct way to confirm and quantify cross-reactivity is to perform a competitive ELISA experiment.[7] You will need purified standards of both bmGT and GT. The experiment involves generating a standard curve for bmGT and then running separate inhibition curves for GT and other potential cross-reactants.
The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of bmGT at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q6: My immunoassay results are inconsistent or show high variability. What should I do?
A6: High variability in an ELISA can stem from several procedural issues.[12] Before suspecting cross-reactivity, it's crucial to systematically check your experimental technique. The following workflow can help you troubleshoot the problem.
Data Presentation
While specific cross-reactivity data for commercial anti-bmGT antibodies is often proprietary, a hypothetical dataset from the development of a new monoclonal antibody is presented below for illustrative purposes. This demonstrates how such data should be structured.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Anti-bmGT Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (bmGT) | Target Analyte | 15 | 100% |
| Gliotoxin (GT) | Key Cross-Reactant | 2,500 | 0.6% |
| Dithiol Gliotoxin | Reduced Precursor | 5,000 | 0.3% |
| Fumagillin | Unrelated Mycotoxin | > 10,000 | < 0.15% |
IC50: The concentration of analyte required to inhibit 50% of the maximum signal in a competitive ELISA.
Experimental Protocols
Protocol 1: Determining Antibody Cross-Reactivity via Competitive ELISA
This protocol outlines the steps to assess the specificity of an anti-bmGT antibody against potential cross-reactants like gliotoxin (GT).
Objective: To quantify the percentage of cross-reactivity of the primary antibody with structurally related molecules.
Materials:
-
Microtiter plates coated with a bmGT-protein conjugate (e.g., bmGT-BSA).
-
Purified standards of bmGT, GT, and other potential cross-reactants.
-
Primary antibody against bmGT.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer/diluent.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat microtiter plates with bmGT-protein conjugate and incubate overnight at 4°C. Wash the plates 3 times with wash buffer and block with blocking buffer for 1-2 hours at room temperature.[13]
-
Standard/Cross-Reactant Preparation: Prepare serial dilutions of the bmGT standard (e.g., from 0.1 to 1000 ng/mL) in assay buffer. Separately, prepare serial dilutions of gliotoxin (and other potential cross-reactants) over a broad concentration range (e.g., from 1 to 100,000 ng/mL).
-
Competitive Reaction:
-
Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the diluted primary anti-bmGT antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Decant the contents of the wells and wash the plate 5 times with wash buffer.[13]
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Repeat the washing step (Step 4).
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[13]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation:
-
Plot the absorbance versus the log of the concentration for bmGT and each cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for bmGT and for each cross-reactant.
-
Calculate the % cross-reactivity using the formula mentioned in Q5.
-
References
- 1. Gliotoxin - Wikipedia [en.wikipedia.org]
- 2. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 13. hygiena.com [hygiena.com]
improving the reproducibility of Bis(methylthio)gliotoxin measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bis(methylthio)gliotoxin (bmGT) measurements. The information is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the quantification of bmGT, covering the entire experimental workflow from sample handling to data analysis.
Sample Collection and Handling
Q1: What is the best sample type to use for bmGT measurement in biological systems?
A1: While both serum and plasma can be used, bmGT appears to be more stable and is retained in whole blood, unlike its precursor gliotoxin (B1671588) (GT).[1] For this reason, serum or plasma are generally recommended for bmGT analysis. If whole blood is used, immediate processing is crucial to minimize analyte degradation.
Q2: How should I store my samples before analysis to ensure bmGT stability?
A2: For short-term storage (up to 24-72 hours), refrigeration at 4°C is generally acceptable for most analytes in serum or plasma.[2] For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation. It is crucial to avoid repeated freeze-thaw cycles. One study on fungal metabolites froze supernatant samples at -20°C prior to analysis.[3][4]
Q3: My bmGT concentrations are lower than expected or undetectable. Could sample handling be the issue?
A3: Yes, improper sample handling can lead to analyte loss. Key factors to consider are:
-
Delayed Processing: Prolonged storage of uncentrifuged blood at room temperature can lead to changes in the concentration of many analytes.[5] It is best to separate serum or plasma from blood cells as soon as possible.
-
Analyte Stability: Although bmGT is more stable than GT, it can still degrade.[6][7] Ensure proper storage conditions are maintained throughout the process.
-
Contamination: Ensure all tubes and equipment are free from contaminants that could interfere with the analysis or promote degradation.
Sample Preparation and Extraction
Q4: What is a reliable method for extracting bmGT from serum or culture supernatant?
A4: Liquid-liquid extraction (LLE) with an organic solvent is a commonly cited method for bmGT. Dichloromethane (B109758) has been successfully used to extract both GT and bmGT from serum and culture supernatants.[3][4][7]
Q5: My extraction recovery is low and inconsistent. How can I improve it?
A5: Low and variable recovery is a common issue in natural product analysis. To troubleshoot this:
-
Optimize Solvent Choice: While dichloromethane is reported, other organic solvents or mixtures could be tested to see if they improve extraction efficiency for your specific matrix.
-
pH Adjustment: The pH of the sample can influence the charge state of bmGT and its solubility in the extraction solvent. Experiment with adjusting the pH of your sample prior to extraction.
-
Emulsion Formation: Emulsions can form at the solvent interface, trapping the analyte. Centrifugation at higher speeds or for longer durations can help to break these emulsions.
-
Internal Standards: The use of a stable isotope-labeled internal standard for bmGT, if available, is the best way to correct for extraction inefficiency and matrix effects.
Q6: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do?
A6: Matrix effects are a major challenge in quantifying analytes in complex biological samples. To mitigate them:
-
Improve Sample Cleanup: Consider using solid-phase extraction (SPE) for a more thorough cleanup after the initial extraction.[8]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix-induced signal suppression or enhancement.[9]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to better separate bmGT from co-eluting matrix components.
LC-MS/MS Analysis
Q7: What are the typical LC-MS/MS parameters for bmGT analysis?
A7: While specific parameters vary between instruments, here are some general guidelines based on mycotoxin analysis literature:
-
Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is common. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used. For quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode.
Q8: I am having trouble with peak shape and retention time variability. What are the likely causes?
A8: Poor peak shape (e.g., fronting, tailing, or split peaks) and shifting retention times can compromise reproducibility. Common causes include:
-
Column Issues: The analytical column may be overloaded, contaminated, or nearing the end of its lifespan.
-
Mobile Phase Problems: Inconsistent mobile phase composition, improper degassing, or pH fluctuations can all affect chromatography.
-
Injector Problems: Issues with the autosampler, such as a clogged needle or an incorrect injection volume, can lead to poor peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the final extract in the initial mobile phase.[10]
Quantitative Data Summary
The following table summarizes in vitro production of bmGT by various Aspergillus species, as reported in the literature. This data highlights the variability in production levels, which can be a source of variation in experimental measurements.
| Aspergillus Species | Mean bmGT Concentration (mg/L) | Standard Error of the Mean (mg/L) | Reference |
| A. fumigatus | 3.45 | 0.44 | [3][4] |
| A. flavus | 0.39 | 0.31 | [3][4] |
| A. terreus | 0.07 | 0.07 | [3][4] |
Experimental Protocols
Protocol: Extraction of bmGT from Serum/Culture Supernatant
This protocol is a generalized procedure based on methodologies described in the literature.[3][4][7] Researchers should optimize this protocol for their specific application and instrumentation.
-
Sample Collection: Collect serum or culture supernatant. If not analyzing immediately, store at -20°C or below.
-
Aliquoting: Thaw samples on ice. Aliquot a defined volume (e.g., 500 µL) into a clean extraction tube.
-
Internal Standard: If available, spike the sample with an internal standard at a known concentration.
-
Extraction:
-
Add an equal volume of dichloromethane to the sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a sufficient speed and duration to separate the aqueous and organic layers (e.g., 3000 x g for 10 minutes).
-
-
Collection of Organic Layer: Carefully collect the lower organic layer (dichloromethane) containing the extracted bmGT and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Overview of the experimental workflow for bmGT measurement.
Caption: A logical troubleshooting guide for low bmGT signal.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Navigating the Challenges of Bis(methylthio)gliotoxin (bmGT) Detection in Clinical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the low abundance of Bis(methylthio)gliotoxin (bmGT) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is it considered a potential biomarker for invasive aspergillosis (IA)?
A1: this compound (bmGT) is a stable, inactive metabolite of gliotoxin (B1671588) (GT), a virulence factor produced by fungi of the Aspergillus genus, particularly Aspergillus fumigatus.[1][2] The fungus appears to use the conversion of GT to bmGT as a self-protection mechanism and to regulate GT biosynthesis.[2][3] Because bmGT is more stable in body fluids compared to the highly reactive GT, it has been proposed as a more reliable biomarker for detecting invasive aspergillosis in patients.[1][2]
Q2: Why is bmGT often found in low abundance or is undetectable in clinical samples?
A2: The low abundance of bmGT in clinical samples like serum can be attributed to several factors. The production of bmGT is dynamic; its precursor, GT, is produced early in an infection, and the conversion to bmGT may occur at a later stage.[4] Furthermore, some studies have shown very poor detection rates. For instance, one study detected bmGT in the serum of only one out of 18 patients (5.6%) with proven or probable invasive pulmonary aspergillosis (IPA).[5] The host's immune response and the specific Aspergillus species, as not all species produce bmGT efficiently, can also influence its concentration.[6][7]
Q3: Which clinical samples are most suitable for bmGT detection?
A3: Serum is the most commonly studied sample type for bmGT detection.[2][8] However, detection rates can be low. Some research indicates that bronchoalveolar lavage fluid (BALf) may yield higher detection rates than serum. In one study, bmGT was detected in 44.4% of BALf samples compared to 5.6% of serum samples from the same patient cohort.[5] While bmGT is more stable than GT in whole blood, choosing the right sample type remains a critical consideration for maximizing detection probability.[1]
Q4: How does the stability of bmGT compare to its precursor, gliotoxin (GT)?
A4: bmGT is significantly more stable than GT. GT has a highly reactive disulfide bridge, which makes it unstable and rapidly removed from body fluids.[2] In contrast, bmGT is formed by the methylation of this disulfide bond, resulting in a more stable molecule that is better retained in whole blood and serum, making it a more dependable marker for in vivo detection.[1][2]
Q5: What are the primary analytical methods used for bmGT detection and what are their challenges?
A5: The primary methods are chromatographic techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][9] The main challenge is achieving the required sensitivity and specificity to detect the very low concentrations present in clinical samples.[10] Matrix effects from complex biological samples like serum can interfere with quantification, necessitating robust sample preparation and cleanup procedures.[11][12]
Troubleshooting Guide
Problem 1: No bmGT signal detected in samples from patients with confirmed invasive aspergillosis.
| Possible Cause | Suggested Solution |
| Timing of Sample Collection | The production of bmGT is dynamic and may peak at different times during the infection.[4] Collect serial samples from patients to increase the probability of detection during peak production. |
| Inadequate Sample Preparation | Inefficient extraction can lead to the loss of the analyte. Ensure the extraction solvent (e.g., dichloromethane) is of high purity and that the extraction protocol is followed precisely.[6] Consider optimizing extraction volumes and mixing times. |
| Low Analytical Sensitivity | The concentration of bmGT may be below the limit of detection (LOD) of your instrument. Use a highly sensitive analytical platform like a triple quadrupole mass spectrometer (LC-MS/MS) and optimize parameters for Multiple Reaction Monitoring (MRM).[9][11] |
| Infecting Aspergillus Species | Not all Aspergillus species produce bmGT. For example, A. terreus produces GT more frequently than bmGT.[6][7] If possible, culture the infecting organism to confirm its potential for bmGT production. |
Problem 2: Poor sensitivity or a high limit of detection (LOD).
| Possible Cause | Suggested Solution |
| Sample Dilution | While "dilute and shoot" methods can reduce matrix effects, excessive dilution can lower the analyte concentration below the LOD.[11] Minimize the dilution factor as much as possible while still managing matrix interference. A highly sensitive instrument is required for this approach.[11] |
| Suboptimal MS Parameters | Incorrect precursor/product ion selection or collision energy will result in a weak signal. Optimize MS parameters using a pure bmGT standard. For LC-Tandem MS, m/z 356.60 has been used as a precursor ion for a related compound.[13] |
| Inefficient Ionization | The choice of ionization source (e.g., ESI, APCI) can significantly impact signal intensity. Evaluate different sources and optimize source parameters (e.g., gas flow, temperature) for bmGT. |
Problem 3: High background noise or matrix interference in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | Co-eluting matrix components can suppress or enhance the bmGT signal. Incorporate a solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup step after the initial solvent extraction to remove interfering substances.[11][12] |
| Poor Chromatographic Separation | If bmGT co-elutes with interfering compounds, the signal quality will be poor. Optimize the LC gradient, flow rate, and column chemistry (e.g., C18, Phenyl-Hexyl) to achieve better separation from matrix components.[10] |
| Use of Internal Standards | Matrix effects can vary between samples. Use a stable isotope-labeled internal standard for bmGT to normalize for variations in extraction efficiency and ion suppression/enhancement, which improves quantitative accuracy.[11] |
Quantitative Data Summary
Table 1: Comparison of bmGT Detection Rates and Diagnostic Performance in Clinical Samples
| Study Cohort & Sample Type | Analytical Method | bmGT Positive Rate | Comparison Marker | Comparison Positive Rate | Key Finding |
| 18 Hematology Patients (Serum)[5] | UHPLC-QTOF-MS | 5.6% (1/18) | Galactomannan (GM) | 61.1% (11/18) | bmGT had very poor performance for diagnosing IPA compared to GM in serum.[5] |
| 18 Hematology Patients (BALf)[5] | UHPLC-QTOF-MS | 44.4% (8/18) | Galactomannan (GM) | 100% (18/18) | bmGT detection was higher in BALf than serum but still significantly lower than GM.[5] |
| 79 Patients at risk of IA (Serum)[8] | HPTLC | Higher Sensitivity & PPV than GM | Galactomannan (GM) | Lower Sensitivity & PPV than bmGT | bmGT showed higher sensitivity and Positive Predictive Value (PPV) than GM. Combining both markers increased PPV to 100%.[8] |
Note: The conflicting findings on diagnostic performance highlight the ongoing challenges and the need for standardized, highly sensitive assays.
Table 2: Mean Concentrations of bmGT and GT in Aspergillus spp. Culture Supernatants after 96 hours
| Aspergillus Species | Mean bmGT Concentration (mg/L) | Mean GT Concentration (mg/L) |
| A. fumigatus | 3.45 ± 0.44 | 2.26 ± 0.40 |
| A. flavus | 0.39 ± 0.31 | 0.14 ± 0.13 |
| A. terreus | 0.07 ± 0.07 | 0.79 ± 0.34 |
Source: Data from Vidal-García et al., 2018.[6][14] These in vitro results show that bmGT production varies significantly between species.
Experimental Protocols
Protocol 1: Serum Sample Preparation via Dichloromethane (B109758) Extraction
This protocol is adapted from methods described for bmGT analysis.[2][6][7]
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Solvent Addition: To 1 mL of serum in a glass tube, add 2 mL of dichloromethane.
-
Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of bmGT into the organic phase.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase (dichloromethane) using a glass Pasteur pipette, avoiding the upper aqueous layer and the protein interface.
-
Drying: Evaporate the collected dichloromethane to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., methanol (B129727) or mobile phase) for subsequent analysis by HPTLC or LC-MS/MS.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for bmGT Detection
This method provides a semi-quantitative approach for bmGT detection.[2][6]
-
Sample Application: Apply the reconstituted extracts onto an HPTLC silica (B1680970) gel plate.
-
Development: Place the plate in a horizontal development chamber.
-
Mobile Phase: Develop the plate using a mobile phase mixture of tetrahydrofuran/n-heptane/acetonitrile (40:58:2 v/v/v).
-
Development Time: Allow the separation to proceed for approximately 25 minutes.
-
Detection and Quantification: After development, dry the plate and scan it using a UV densitometer. Measure the peak area for bmGT quantification against a standard curve.
Diagrams and Workflows
Caption: Workflow for bmGT analysis from clinical serum samples.
Caption: Biosynthetic pathway from Gliotoxin to bmGT.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 8. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
validation of Bis(methylthio)gliotoxin detection in non-neutropenic patients
Welcome to the technical support center for the validation of Bis(methylthio)gliotoxin (bmGT) detection. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly for studies involving non-neutropenic patients.
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is it a potential biomarker for invasive aspergillosis (IA)?
A1: this compound (bmGT) is a methylated derivative of gliotoxin (B1671588) (GT), a secondary metabolite produced by Aspergillus species, most notably Aspergillus fumigatus.[1][2] GT is a potent virulence factor, but it is highly reactive and unstable in biological samples.[3] bmGT is a more stable compound, making it a more reliable biomarker for detecting the presence of Aspergillus in vivo.[1][4] Its detection in patient serum can serve as an indicator of invasive aspergillosis.[3][5]
Q2: Is bmGT detection suitable for non-neutropenic patients?
A2: Yes, bmGT has been identified in both neutropenic and non-neutropenic patients, suggesting its potential as a biomarker across different patient populations.[6] While much of the initial research has been in hematology patients who are often neutropenic, the stability of bmGT makes it a promising candidate for broader applications.
Q3: How does bmGT detection compare to the galactomannan (B225805) (GM) assay?
A3: Studies have shown that bmGT detection may offer advantages over the widely used galactomannan (GM) assay. Some research indicates that bmGT has a higher sensitivity and positive predictive value (PPV) than GM, with similar specificity and negative predictive value (NPV).[3][5] Importantly, the combination of bmGT and GM detection has been shown to significantly increase both PPV and NPV, suggesting a complementary role for these biomarkers in the diagnosis of IA.[3][5] However, it is important to note that other studies have reported poor performance of bmGT detection compared to GM, indicating that further validation is necessary.[7][8]
Q4: What are the common methods for detecting bmGT in clinical samples?
A4: The primary methods described in the literature for the detection and quantification of bmGT in serum and other clinical samples are chromatographic techniques. These include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra High-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF-MS).[3][7][9]
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) for bmGT Detection
This protocol is based on methodologies described in published studies.[3][9]
-
Sample Preparation:
-
Extract bmGT and GT from serum samples using dichloromethane (B109758).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the aqueous and non-aqueous phases.
-
-
HPTLC Analysis:
-
Apply the non-aqueous (dichloromethane) phase onto a silica (B1680970) gel HPTLC plate.
-
Develop the plate in a horizontal development chamber.
-
Use a mobile phase consisting of a mixture of tetrahydrofuran, n-heptane, and acetonitrile (B52724) (e.g., in a 40:58:2 v/v/v ratio).
-
-
Quantification:
-
Perform ultraviolet scanning densitometry to measure the peak area corresponding to bmGT.
-
Quantify the concentration by comparing the peak area to a standard curve of known bmGT concentrations.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of bmGT detection as reported in a prospective study comparing it to the galactomannan assay in patients at risk for invasive aspergillosis.
Table 1: Diagnostic Performance of bmGT vs. Galactomannan (GM)
| Biomarker | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| bmGT | 85.7 | 95.4 | 75.0 | 97.5 |
| GM | 57.1 | 96.9 | 72.7 | 94.1 |
Data adapted from a study involving 79 patients at risk of IA.[3][5]
Table 2: Combined Performance of bmGT and GM
| Biomarker Combination | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| bmGT + GM | Not Reported | Not Reported | 100 | 97.5 |
Data adapted from the same study, highlighting the improved PPV and NPV when both markers are considered.[3][5]
Troubleshooting Guides
General Troubleshooting for Chromatographic bmGT Detection (HPTLC, LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| No or Low bmGT Signal | Inefficient extraction from serum. | Optimize the dichloromethane extraction protocol. Ensure vigorous mixing and complete phase separation. |
| Degradation of bmGT standard. | Prepare fresh standards and store them under appropriate conditions (e.g., protected from light and at a low temperature). | |
| Incorrect mobile phase composition. | Carefully prepare the mobile phase with high-purity solvents and verify the ratios. | |
| Mass spectrometer sensitivity issues (for LC-MS/MS). | Calibrate the mass spectrometer and ensure it is operating within specifications. Optimize ionization source parameters for bmGT. | |
| High Background Noise | Contaminated solvents or glassware. | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. |
| Matrix effects from serum components. | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. | |
| Non-specific binding in the chromatographic column. | Use a guard column and ensure the analytical column is appropriate for the analysis. | |
| Poor Peak Shape or Resolution | Inappropriate mobile phase. | Adjust the mobile phase composition or gradient to improve peak shape. |
| Column degradation. | Replace the analytical column if it has exceeded its lifetime or shows signs of degradation. | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Inconsistent Results | Pipetting or dilution errors. | Calibrate pipettes regularly and double-check all calculations for standard and sample dilutions. |
| Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis to minimize variability. | |
| Fluctuation in instrument performance. | Run quality control samples at regular intervals to monitor instrument performance. |
Visualizations
Enzymatic Conversion of Gliotoxin to this compound
Caption: Enzymatic conversion of gliotoxin to the more stable this compound.
General Experimental Workflow for bmGT Detection
Caption: A generalized workflow for the detection and quantification of bmGT from serum samples.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. scispace.com [scispace.com]
- 5. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
Technical Support Center: Enhancing the Stability of Bis(methylthio)gliotoxin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Bis(methylthio)gliotoxin (bmGT). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your bmGT samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C as a solid.[1] Several suppliers of bmGT recommend this temperature to ensure its stability.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is also slightly soluble in chloroform (B151607) and methanol (B129727). When preparing stock solutions, it is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q3: How should I prepare stock solutions of this compound for long-term storage?
A3: While specific long-term stability data for bmGT in various solvents is limited, general best practices for mycotoxin standards suggest preparing stock solutions in organic solvents like acetonitrile (B52724) or methanol and storing them at -20°C or lower in tightly sealed vials to prevent evaporation.[2] For aqueous solutions, acidification with a small amount of a weak acid like formic acid may help prevent degradation, a common practice for some mycotoxins.[2] It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment.
Q4: Should I protect this compound from light and air?
Q5: What are the potential degradation pathways for this compound?
A5: this compound belongs to the epipolythiodioxopiperazine (ETP) class of toxins, which are known for their reactive disulfide bridge.[3][4] Although bmGT is a more stable derivative where the disulfide bridge of gliotoxin (B1671588) has been reduced and methylated, potential degradation could still occur through hydrolysis of the diketopiperazine ring, oxidation of the sulfur atoms, or photolytic degradation.[5][6] However, specific degradation products of bmGT under various storage conditions have not been extensively documented in the literature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of bmGT in solution upon storage, especially at low temperatures. | The solvent may be saturated, or the solubility of bmGT decreases significantly at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Ensure the solvent is of high purity. |
| Inconsistent or unexpected results in biological assays. | The bmGT may have degraded, leading to a lower effective concentration or the presence of interfering degradation products. | Prepare fresh working solutions from a solid sample or a recently prepared stock solution stored under recommended conditions. It is advisable to periodically check the purity of your stock solution using a suitable analytical method like HPLC. |
| Loss of solvent from stock solution vials over time. | Improperly sealed vials or the use of vials with non-inert caps (B75204) can lead to solvent evaporation, thereby increasing the concentration of bmGT. | Use high-quality vials with PTFE-lined caps to ensure a tight seal. Parafilm can be used as an additional measure to seal the cap-vial interface. Store solutions at low temperatures to minimize solvent vapor pressure. |
| Discoloration of the solid bmGT or its solutions. | This could be an indication of degradation or contamination. | Do not use a discolored sample. If possible, assess the purity of the sample by an analytical method. If the purity is compromised, a fresh batch of bmGT should be procured. |
Data on Storage and Solubility
| Parameter | Recommendation/Data | Source |
| Storage Temperature (Solid) | -20°C | [1] |
| Form | Solid | |
| Solubility | Water: SolubleDMSO: 25 mg/mlEthanol: 25 mg/mlMethanol: Slightly SolubleChloroform: Slightly Soluble | [1] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound
This protocol outlines a general procedure for conducting a long-term stability study of bmGT. It is a representative method and should be validated for your specific experimental conditions.
1. Preparation of Stock Solutions:
-
Accurately weigh a precise amount of solid bmGT.
-
Dissolve the solid in the desired high-purity solvent (e.g., acetonitrile, methanol, or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple aliquots in amber HPLC vials with PTFE-lined caps to avoid repeated freeze-thaw cycles of the same sample.
2. Storage Conditions:
-
Store the aliquots under a range of conditions to be tested. Recommended conditions to evaluate include:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
Room temperature (with and without light protection)
-
3. Time Points for Analysis:
-
Establish a schedule for analyzing the samples over time. Suggested time points could be:
-
Time 0 (immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
-
4. Analytical Method (Stability-Indicating HPLC Method):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. The gradient should be optimized to separate bmGT from any potential degradation products.
-
Detection: Monitor at a wavelength where bmGT has maximum absorbance.
-
Method Validation: The HPLC method should be validated to be "stability-indicating." This involves performing forced degradation studies (see below) to ensure that the degradation products are resolved from the parent bmGT peak.
5. Forced Degradation Study (for Method Validation):
-
Acidic Hydrolysis: Treat a solution of bmGT with a mild acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat a solution of bmGT with a mild base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of bmGT with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of bmGT to UV light.
-
Thermal Degradation: Heat a solid sample of bmGT at an elevated temperature.
-
Analyze the stressed samples by the developed HPLC method to demonstrate the separation of degradation peaks from the intact bmGT peak.
6. Data Analysis:
-
At each time point, analyze the stored samples by the validated HPLC method.
-
Calculate the percentage of bmGT remaining relative to the Time 0 sample.
-
Plot the percentage of bmGT remaining versus time for each storage condition to determine the degradation rate.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigation of the Degradation Pathways of α-β/α-α Bridged Epipolythiodioxopiperazines (ETPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Bis(methylthio)gliotoxin from its Isomers
Welcome to the technical support center for the analytical refinement of Bis(methylthio)gliotoxin (bmGT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to accurately identify and differentiate bmGT from its common isomers and related biosynthetic precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers and related compounds of this compound (bmGT) that I should be aware of?
In a typical biological or synthetic sample, the most relevant compounds to differentiate from bmGT are its biosynthetic precursors. The methylation of dithiol gliotoxin (B1671588) (dtGT) to bmGT is a sequential process catalyzed by the S-methyltransferase GtmA enzyme.[1][2] This results in key related compounds that can be considered isomers or precursors:
-
Dithiol gliotoxin (dtGT): The reduced, unmethylated precursor.
-
Mono(methylthio)gliotoxin (MmGT): The intermediate compound with a single methylthio (-SCH3) group.[1]
-
Positional Isomers: Depending on the synthesis method or biological system, positional isomers with the methylthio groups on different atoms of the core structure could theoretically exist.
-
Oxidized Derivatives: Dehydrogliotoxin is an oxidized derivative of gliotoxin that may also be present in samples.[3]
Q2: Why is it critical to accurately differentiate bmGT from these other compounds?
Accurate differentiation is crucial for several reasons:
-
Biomarker Accuracy: bmGT has been investigated as a potentially more stable biomarker for invasive aspergillosis than gliotoxin itself.[3] For a biomarker to be reliable, its detection must be highly specific and not confounded by signals from its less stable precursors or other derivatives.[5]
-
Quantitative Accuracy: The presence of co-eluting isomers or precursors can interfere with accurate quantification, leading to over- or under-estimation of the true bmGT concentration in a sample.
Q3: What is the gold-standard method for differentiating bmGT from its isomers and precursors?
The most powerful and widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[6][7]
-
Chromatography (LC) provides physical separation of the compounds based on their chemical properties (e.g., polarity) before they enter the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS) provides two levels of mass analysis. The first stage selects the precursor ion (based on its mass-to-charge ratio), and the second stage fragments it and analyzes the resulting product ions. Isomers with the same mass can often be distinguished by their unique fragmentation patterns.[8] For definitive structural confirmation, especially for novel isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of bmGT and its related compounds.
Q1: My LC-MS data shows co-eluting or poorly resolved peaks for compounds with the same precursor mass as bmGT. How can I improve the chromatographic separation?
Co-elution is a common challenge when dealing with structurally similar isomers.[10] A systematic approach to optimizing your liquid chromatography method is the first step.
Initial Checks:
-
Confirm Method Parameters: Ensure that the mobile phase composition, pH, and column temperature are exactly as specified in your method. Small deviations can significantly impact retention and resolution.
-
Assess Column Health: A loss of performance in an old or contaminated column can lead to peak broadening and loss of resolution. Try flushing the column according to the manufacturer's instructions or replace it if necessary.
Optimization Strategy:
-
Modify the Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of your target compounds. A slower increase in the organic solvent percentage gives the molecules more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
Adjust Mobile Phase Composition:
-
Solvent Choice: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. The different solvent properties can alter selectivity.
-
pH Modification: Small changes to the mobile phase pH (e.g., ± 0.2 units) can change the ionization state of your analytes, affecting their interaction with the stationary phase.
-
-
Evaluate the Stationary Phase: If mobile phase optimization is not sufficient, the column chemistry may not be suitable.
-
Orthogonal Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. A pentafluorophenyl (PFP) column is an excellent alternative for separating structurally similar compounds, including those with aromatic rings and sulfur atoms, due to its unique electronic and steric interactions.
-
Q2: I have the correct precursor ion mass for bmGT ([M+H]⁺ ≈ 357.09), but I am unsure if it's the correct compound. How can I use MS/MS to confirm its identity?
Confirmation Steps:
-
Acquire a High-Quality MS/MS Spectrum: Ensure you are using sufficient collision energy to induce fragmentation. It is often useful to acquire spectra at several different collision energies to observe the full range of product ions.
-
Look for Diagnostic Fragment Ions: The fragmentation of bmGT is expected to involve losses of the methylthio groups (-SCH₃) and cleavages of the diketopiperazine ring. Key fragmentations to look for would include:
-
Neutral loss of a methylthio radical (•SCH₃, ~47 Da).
-
Neutral loss of thiomethane (CH₃SH, ~48 Da).
-
Losses of water (H₂O, ~18 Da) and carbon monoxide (CO, ~28 Da) from the core structure are also common in similar molecules.[11]
-
-
Compare to Related Compounds: The fragmentation of gliotoxin (precursor [M+H]⁺ ≈ 327.05) is known to produce key fragments at m/z 263.1 and 245.1.[12] Your bmGT spectrum should be distinct from this. The fragmentation of the MmGT intermediate should show features of both gliotoxin and bmGT. By comparing the spectra of all co-eluting peaks, you can often assign identities based on logical fragmentation pathways.
Q3: My MS/MS data is still ambiguous. What other techniques can provide definitive structural confirmation?
When MS/MS is insufficient, more advanced techniques are required for unambiguous identification.
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap to measure the mass of your precursor ion with very high accuracy (e.g., < 5 ppm) allows you to determine its elemental formula (e.g., C₁₅H₂₀N₂O₄S₂ for bmGT).[13] This can help rule out other elemental compositions that may have the same nominal mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise 3D structure of a molecule. For bmGT, ¹H NMR would confirm the presence and chemical environment of the two -SCH₃ groups (appearing as singlets) and the protons on the core structure. Advanced 2D NMR experiments like HMBC and ROESY can reveal connectivity between atoms and their spatial proximity, providing definitive proof of the structure and distinguishing it from any positional isomers.[9]
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Properties of bmGT and Related Precursors
| Compound | Abbreviation | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| Dithiol gliotoxin | dtGT | C₁₃H₁₆N₂O₄S₂ | 332.0551 | 333.0624 |
| Mono(methylthio)gliotoxin | MmGT | C₁₄H₁₈N₂O₄S₂ | 346.0708 | 347.0781 |
| This compound | bmGT | C₁₅H₂₀N₂O₄S₂ | 356.0864 | 357.0937[13] |
| Gliotoxin | GT | C₁₃H₁₄N₂O₄S₂ | 326.0395 | 327.0468[12] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the separation of bmGT and related compounds based on published methodologies.[2][13]
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Acetic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Acetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 25.0 95 30.0 95 30.1 10 | 35.0 | 10 |
-
Detection: UV detector at 254 nm, followed by mass spectrometer.
-
Expected Elution: Under these conditions, bmGT is expected to elute slightly earlier than gliotoxin.[2] The retention time for gliotoxin has been reported at approximately 8.5 minutes under similar conditions.[13]
Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion for each compound of interest (see Table 1).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize between 10-40 eV to achieve a good balance of precursor ion signal and product ion formation.
-
Data Acquisition: Scan for product ions in a mass range of m/z 50 up to the precursor mass.
Visualizations
Caption: A flowchart illustrating the complete process from sample preparation to confident identification of bmGT.
Caption: A decision tree for systematically troubleshooting and resolving co-eluting peaks.
Caption: The sequential enzymatic methylation pathway from dtGT to bmGT.
References
- 1. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method Package for Reactive Sulfur Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Assignment of Structural Isomers of Sulfur-Containing Metabolites in Garlic by Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Gliotoxin, a Known Virulence Factor in the Major Human Pathogen Aspergillus fumigatus, Is Also Biosynthesized by Its Nonpathogenic Relative Aspergillus fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence | PLOS Pathogens [journals.plos.org]
strategies to increase the signal-to-noise ratio for Bis(methylthio)gliotoxin detection
Welcome to the technical support center for the detection of Bis(methylthio)gliotoxin (bmGT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the detection of this compound (bmGT)?
A1: The most common and effective methods for bmGT detection involve liquid chromatography coupled with mass spectrometry (LC-MS). Techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are used for separation, followed by detection with a tandem mass spectrometer (MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, which are crucial for detecting bmGT in complex biological matrices.
Q2: What are the primary sources of noise and signal suppression in bmGT analysis?
A2: The primary sources of noise and signal suppression in bmGT analysis, particularly with LC-MS, are chemical noise and matrix effects.
-
Chemical Noise: This can originate from contaminated solvents, reagents, or improperly cleaned instrument components. Using high-purity, LC-MS grade solvents and reagents is essential to minimize this type of noise.[4][5][6]
-
Matrix Effects: These occur when co-eluting compounds from the sample matrix (e.g., serum, plasma, cell culture media) interfere with the ionization of bmGT in the mass spectrometer's source.[7][8][9] This can lead to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.
Q3: How can I improve the extraction efficiency of bmGT from my samples?
A3: Improving extraction efficiency is a key step in increasing the signal of your target analyte. The choice of extraction solvent and method is critical and depends on the sample matrix.
-
Solvent Selection: For mycotoxins like bmGT, a mixture of organic solvent and water is often used. Acetonitrile/water or methanol/water mixtures are common choices.[1][10] The optimal ratio should be determined empirically for your specific sample type.
-
Extraction Techniques:
-
Solid-Liquid Extraction (SLE): This is a common first step where the sample is homogenized with an extraction solvent.[10]
-
Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after initial extraction to remove interfering compounds and concentrate the analyte.[1][10]
-
Immunoaffinity Columns (IAC): For highly specific cleanup, IACs that use antibodies against the target analyte or a related compound can be very effective in reducing matrix effects and improving signal-to-noise.[1][2]
-
Q4: What are the key parameters to optimize on my LC-MS system for bmGT detection?
A4: Optimizing your LC-MS system is crucial for maximizing the signal-to-noise ratio. Key areas for optimization include the electrospray ionization (ESI) source and the liquid chromatography method.
-
ESI Source Optimization:
-
Sprayer Voltage: This should be optimized to ensure stable spray and efficient ionization of bmGT.[11][12]
-
Gas Flow Rates (Nebulizing and Drying Gas): These gases are critical for desolvation. Their flow rates should be adjusted to maximize the signal for bmGT.[11][13]
-
Gas Temperature: The temperature of the drying gas affects desolvation efficiency. It should be high enough for efficient solvent evaporation but not so high as to cause thermal degradation of bmGT.[4][13]
-
-
Liquid Chromatography Method:
-
Column Chemistry: The choice of a suitable C18 column is common for reversed-phase separation of mycotoxins.
-
Mobile Phase: Using high-purity, LC-MS grade solvents and volatile additives (e.g., formic acid, ammonium (B1175870) formate) is critical. Non-volatile salts should be avoided as they can cause ion suppression and contaminate the mass spectrometer.[5]
-
Gradient Profile: Optimizing the gradient elution can improve the separation of bmGT from matrix components, thereby reducing ion suppression.[8]
-
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
| Possible Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.[4][5] |
| System Contamination | Perform a system flush or "steam clean" overnight with a high organic mobile phase to clean the LC system and MS source.[13] |
| Leaks in the LC System | Check all fittings for leaks, as this can introduce air and cause pressure fluctuations and baseline instability.[14] |
| Non-Volatile Buffers | Ensure that only volatile buffers (e.g., ammonium formate, ammonium acetate) are used in the mobile phase.[5] |
Issue 2: Low Signal Intensity for bmGT
| Possible Cause | Recommended Solution |
| Poor Extraction Recovery | Optimize the extraction solvent and method. Consider a more effective cleanup step like SPE or IAC.[1][10] |
| Suboptimal ESI Source Parameters | Systematically optimize the sprayer voltage, nebulizer and drying gas flows, and drying gas temperature.[11][15] |
| Ion Suppression from Matrix Effects | Improve chromatographic separation to resolve bmGT from co-eluting matrix components. Dilute the sample extract if the bmGT concentration is high enough.[7][8] |
| Inefficient Ionization | Adjust the mobile phase pH with a volatile additive like formic acid or ammonium hydroxide (B78521) to promote the formation of the desired ion species of bmGT. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard for bmGT to compensate for variations in matrix effects between samples. If not available, use matrix-matched calibration standards.[7][9] |
| Sample Heterogeneity | Ensure thorough homogenization of the initial sample before extraction, as mycotoxins can be unevenly distributed.[16] |
| Instrument Drift | Allow the LC-MS system to equilibrate fully before starting a run. Regularly check the mass calibration of the instrument.[13] |
| Inconsistent Sample Preparation | Follow a standardized and validated sample preparation protocol for all samples to minimize variability. |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction (SLE) for bmGT
-
Objective: To extract bmGT from a solid or semi-solid matrix (e.g., fungal culture, tissue).
-
Materials:
-
Homogenizer
-
Centrifuge
-
Extraction Solvent (e.g., Acetonitrile/Water 80:20, v/v)
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add the extraction solvent at a specific ratio (e.g., 5 mL per gram of sample).
-
Vortex vigorously for 1-2 minutes.
-
Homogenize the sample using a suitable homogenizer for 3-5 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Objective: To clean up the initial extract and concentrate bmGT.
-
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water/Methanol mixture)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
-
Procedure:
-
Condition the SPE cartridge by passing the conditioning solvent through it.
-
Equilibrate the cartridge with the equilibration solvent.
-
Load the filtered extract from Protocol 1 onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with the wash solvent to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute bmGT with the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
Visualizations
References
- 1. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ruokavirasto.fi [ruokavirasto.fi]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. publications.iarc.who.int [publications.iarc.who.int]
Technical Support Center: Bis(methylthio)gliotoxin (bmGT) Analytical Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures and troubleshooting for the analytical methods used to quantify Bis(methylthio)gliotoxin (bmGT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (bmGT) and why is its accurate quantification important?
A1: this compound (bmGT) is a stable, inactive metabolite of gliotoxin (B1671588), a mycotoxin produced by the fungus Aspergillus fumigatus. Accurate quantification of bmGT is crucial as it is being investigated as a potential biomarker for invasive aspergillosis, a life-threatening fungal infection, particularly in immunocompromised patients.[1][2] Due to its greater stability compared to gliotoxin, bmGT may serve as a more reliable indicator of infection.[1]
Q2: What are the common analytical methods for bmGT quantification?
A2: The most common analytical methods for bmGT quantification are High-Performance Liquid Chromatography (HPLC) coupled with either a Photodiode Array (PDA) detector or, more frequently, Tandem Mass Spectrometry (MS/MS).[3] LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting the low concentrations of bmGT typically found in biological matrices like serum.[4]
Q3: What are "matrix effects" and how do they impact bmGT analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., serum, plasma).[5] These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification of bmGT. Biological samples are complex and, therefore, prone to significant matrix effects in LC-MS/MS analysis.[5]
Q4: How can matrix effects be minimized or compensated for in bmGT analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) help remove interfering components from the sample matrix.[5]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects, as the standards and samples will be similarly affected.
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of bmGT as an internal standard is a highly effective way to correct for matrix effects, as it will behave almost identically to the analyte during sample preparation and ionization.
-
Chromatographic Separation: Optimizing the HPLC method to separate bmGT from interfering matrix components is a critical step.
Quality Control Measures
Ensuring the reliability and accuracy of bmGT analytical methods requires stringent quality control. The following tables summarize key quality control parameters and their acceptance criteria, based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value for all standards, except for the Lower Limit of Quantification (LLOQ), which should be within ±20% |
| LLOQ Identification | Clearly defined as the lowest standard on the calibration curve with acceptable precision and accuracy. |
Table 2: Quality Control (QC) Sample Acceptance Criteria
| Parameter | Acceptance Criteria |
| QC Levels | At least three levels: Low, Medium, and High |
| Accuracy | The mean concentration should be within ±15% of the nominal value for each level. |
| Precision (CV%) | The coefficient of variation should not exceed 15% for each level. |
| Run Acceptance | At least 67% of the QC samples and at least 50% at each concentration level must be within the acceptance criteria. |
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) for bmGT
-
Question: My bmGT peak is showing significant tailing/fronting. What are the possible causes and solutions?
-
Answer:
-
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak fronting.[6]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material, causing peak tailing.[7]
-
Column Contamination: Buildup of matrix components on the column can distort peak shape.[8]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]
-
-
Solutions:
-
Reduce Sample Load: Dilute the sample or reduce the injection volume.[7]
-
Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase to minimize secondary interactions.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
-
Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase.[7]
-
-
Problem 2: Inconsistent or Drifting Retention Times for bmGT
-
Question: The retention time for my bmGT peak is shifting between injections. What should I check?
-
Answer:
-
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can cause retention time shifts.
-
Fluctuations in Column Temperature: Inconsistent column temperature can affect retention.
-
Pump Issues: An improperly functioning HPLC pump can lead to an unstable flow rate.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate preparation and adequate degassing of the mobile phase.
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.
-
Monitor Column Performance: Track column performance over time and replace it when necessary.
-
-
Problem 3: Low Signal Intensity or No bmGT Peak Detected
-
Question: I am not seeing a bmGT peak, or the signal is much lower than expected. What could be the issue?
-
Answer:
-
Possible Causes:
-
Sample Degradation: bmGT, while more stable than gliotoxin, can still degrade under certain conditions.
-
Inefficient Extraction: The extraction procedure may not be effectively recovering bmGT from the sample matrix.
-
Ion Suppression: Significant matrix effects could be suppressing the bmGT signal in the mass spectrometer.
-
Instrumental Issues: Problems with the mass spectrometer settings, such as incorrect ion transitions or collision energy, can lead to a loss of signal.
-
-
Solutions:
-
Optimize Storage and Handling: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Validate Extraction Method: Perform recovery experiments to ensure the extraction procedure is efficient.
-
Address Matrix Effects: Implement strategies to mitigate ion suppression, such as improved sample cleanup or the use of an internal standard.
-
Optimize MS Parameters: Infuse a bmGT standard directly into the mass spectrometer to optimize the instrument parameters for maximum sensitivity.[9]
-
-
Experimental Protocols
Detailed Methodology for bmGT Quantification in Serum by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and laboratory conditions.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled bmGT).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Parameters
Table 3: Illustrative LC-MS/MS Parameters for bmGT Analysis
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions for bmGT and internal standard need to be optimized) |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Workflow for bmGT analysis in serum.
Caption: Troubleshooting decision tree for bmGT analysis.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Validation & Comparative
A Comparative Analysis of Bis(methylthio)gliotoxin and Gliotoxin as Biomarkers for Invasive Aspergillosis
A detailed guide for researchers and drug development professionals on the relative merits of Bis(methylthio)gliotoxin (bmGT) and its precursor, gliotoxin (B1671588) (GT), in the diagnosis of Invasive Aspergillosis (IA).
In the critical landscape of invasive fungal infections, early and accurate diagnosis of Invasive Aspergillosis (IA) remains a significant challenge, directly impacting patient outcomes. While galactomannan (B225805) (GM) and beta-D-glucan assays are the current standards, their limitations have spurred the search for more specific and reliable biomarkers. Among the candidates are the secondary metabolites produced by Aspergillus fumigatus, the primary causative agent of IA. This guide provides a comparative analysis of two such metabolites: gliotoxin (GT), a potent virulence factor, and its derivative, this compound (bmGT), as potential biomarkers for IA.
Performance and Stability: bmGT Shows Greater Promise in Serum
Clinical and laboratory evidence suggests that bmGT may be a more stable and reliable biomarker for IA in blood-based assays compared to its highly reactive precursor, GT.[1][2] Gliotoxin is known for its immunosuppressive and pro-apoptotic effects, mediated by its reactive disulfide bridge.[3][4] This reactivity, however, contributes to its instability in biological matrices. In contrast, bmGT, a detoxified metabolite of GT, exhibits greater stability, making it more readily detectable in patient samples.[1][2]
One study found that while both GT and bmGT could be recovered from spiked serum or plasma, only bmGT was retained in whole blood, indicating it may be a better marker for in vivo detection.[1] Consequently, bmGT was detected more frequently than GT in serum samples from patients at risk for IA.[1][2] Importantly, neither compound was found in the serum of healthy donors or neutropenic patients without signs of infection, suggesting good specificity.[1][2]
However, the diagnostic utility of both markers has been a subject of debate. A study comparing their performance against the established galactomannan (GM) assay in hematology patients found a very poor performance for both GT and bmGT in serum.[5] In this study, bmGT was detected in only 5.6% of serum samples from patients with proven or probable IA, whereas GM was positive in 61.1% of cases.[5] In bronchoalveolar lavage fluid (BALf), the detection rates were higher for bmGT (44.4%) and GT (50%), but still significantly lower than GM, which was detected in 100% of patients.[5]
Another prospective study presented more promising results for bmGT, suggesting it has a higher sensitivity and positive predictive value (PPV) than GM, with similar specificity and negative predictive value (NPV).[6][7] This study also highlighted that the combination of bmGT and GM detection significantly increased the PPV and NPV, potentially offering a more robust diagnostic strategy.[6][7]
Quantitative Data Summary
The following tables summarize the comparative performance of bmGT and GT from key studies.
Table 1: Detection of bmGT and GT in Patient Samples (Domingues et al., 2012)
| Analyte | Sample Type | Detection Frequency in Patients at Risk of IA |
| bmGT | Serum | More frequently detected than GT |
| GT | Serum | Less frequently detected than bmGT |
| bmGT & GT | Serum | Not detected in healthy or control neutropenic patients |
Table 2: Diagnostic Performance of bmGT, GT, and Galactomannan (GM) in Invasive Pulmonary Aspergillosis (IPA) (Lagrou et al., 2019)
| Biomarker | Sample Type | Sensitivity |
| bmGT | Serum | 5.6% |
| GT | Serum | 0% |
| GM | Serum | 61.1% |
| bmGT | BALf | 44.4% |
| GT | BALf | 50% |
| GM | BALf | 100% |
Table 3: Diagnostic Accuracy of bmGT vs. Galactomannan (GM) (Vidal-García et al., 2016)
| Biomarker | Sensitivity | Specificity | PPV | NPV |
| bmGT | Higher than GM | Similar to GM | Higher than GM | Similar to GM |
| GM | Lower than bmGT | Similar to bmGT | Lower than bmGT | Similar to bmGT |
| bmGT + GM | - | - | 100% | 97.5% |
Biosynthesis and Signaling
Gliotoxin is a secondary metabolite produced by several fungal species, most notably Aspergillus fumigatus.[8] Its biosynthesis is orchestrated by the gli gene cluster.[9] Within the fungal cell, GT can be detoxified through a process of S-methylation, catalyzed by the enzyme gliotoxin S-methyltransferase (GtmA), to form bmGT.[9][10] This conversion is considered a self-protection mechanism for the fungus against the toxic effects of GT.[9] The presence of bmGT in patient samples is therefore indicative of active fungal metabolism and detoxification processes.
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Metabolomics of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gliotoxin - Wikipedia [en.wikipedia.org]
- 10. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bis(methylthio)gliotoxin and Galactomannan for the Diagnosis of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive aspergillosis (IA) is critical for improving patient outcomes. This guide provides an objective comparison of two key biomarkers used in the diagnosis of IA: Bis(methylthio)gliotoxin (bmGT), a secondary metabolite of Aspergillus, and galactomannan (B225805) (GM), a component of the fungal cell wall. This document summarizes their diagnostic performance based on experimental data, details the methodologies for their detection, and outlines their respective roles in the clinical setting.
Quantitative Data Summary
The diagnostic accuracy of bmGT and galactomannan has been evaluated in several studies, with some conflicting results. The following tables summarize the reported performance metrics for each biomarker.
Table 1: Diagnostic Performance of this compound (bmGT) vs. Galactomannan (GM) in Serum
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study |
| bmGT | Higher than GM | Similar to GM | Higher than GM | Similar to GM | Vidal-García et al. (2016)[1][2] |
| GM | Lower than bmGT | Similar to bmGT | Lower than bmGT | Similar to bmGT | Vidal-García et al. (2016)[1][2] |
| bmGT + GM | - | - | 100% | 97.5% | Vidal-García et al. (2016)[1][2] |
| bmGT | 5.6% | - | - | - | Eigl et al. (2019)[3] |
| GM (OD ≥ 0.5) | 61.1% | - | - | - | Eigl et al. (2019)[3] |
Note: Specific percentage values for sensitivity, specificity, PPV, and NPV from the Vidal-García et al. study were not provided in the abstract.
Table 2: Diagnostic Performance of bmGT and GM in Bronchoalveolar Lavage Fluid (BALf)
| Biomarker | Sensitivity | Specificity | Study |
| bmGT | 44.4% | - | Eigl et al. (2019)[3] |
| Gliotoxin (B1671588) (GT) | 50% | - | Eigl et al. (2019)[3] |
| GM (OD ≥ 1.0) | 100% | - | Eigl et al. (2019)[3] |
| GM (at cut-off of 0.8) | 61% | 93% | Slaven et al. (2015)[4] |
Key Findings from the Data:
-
A 2016 prospective study suggested that bmGT has a higher sensitivity and PPV than GM in serum, with similar specificity and NPV. The combination of both markers significantly improved PPV and NPV.[1][2]
-
Conversely, a 2019 study found that bmGT and its precursor, gliotoxin (GT), had very poor performance for diagnosing IA in both serum and BALf compared to galactomannan.[3] In this study, serum bmGT was only detected in one of 18 patients with proven or probable IA.[3]
-
Galactomannan detection in BALf is generally more sensitive than in serum.[5]
-
The stability of the biomarker is a key consideration. bmGT is reported to be more stable than gliotoxin in whole blood, suggesting it may be a more reliable marker for in vivo detection.[6]
Experimental Protocols
This compound (bmGT) Detection
The detection of bmGT is typically performed using advanced analytical chemistry techniques.
Methodology: Ultra High-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF-MS)[3]
-
Sample Preparation: Serum or bronchoalveolar lavage fluid (BALf) is collected from patients at risk for IA.
-
Extraction: The sample is processed to extract small molecule metabolites, including bmGT.
-
Chromatographic Separation: The extracted sample is injected into a UHPLC system. The various components of the mixture are separated based on their chemical properties as they pass through a chromatography column.
-
Mass Spectrometry Analysis: The separated components are introduced into a QTOF mass spectrometer. This instrument measures the mass-to-charge ratio of the ions, allowing for the precise identification and quantification of bmGT.
Galactomannan (GM) Detection
The most common method for detecting galactomannan is a commercially available enzyme-linked immunosorbent assay (ELISA).
Methodology: Platelia™ Aspergillus EIA (Bio-Rad)[7][8]
-
Sample Preparation: Serum or BALf is collected. For serum samples, a pretreatment step with a provided solution is performed, followed by heating to dissociate immune complexes and degrade interfering substances.[9]
-
Assay Procedure:
-
The pretreated samples, along with controls, are added to microplate wells coated with a monoclonal antibody directed against galactomannan.
-
The plate is incubated, allowing the galactomannan in the sample to bind to the antibody.
-
The wells are washed to remove unbound components.
-
A second monoclonal antibody, conjugated to an enzyme (peroxidase), is added. This antibody also binds to the captured galactomannan, forming a "sandwich".
-
After another incubation and wash step, a substrate solution is added. The enzyme catalyzes a colorimetric reaction.
-
The reaction is stopped, and the optical density (OD) of each well is read using a microplate reader.
-
-
Result Interpretation: The OD values of the samples are compared to the OD of the controls to calculate an index.
Visualizing the Diagnostic Workflow
The following diagram illustrates a typical workflow for the diagnosis of invasive aspergillosis, incorporating both bmGT and galactomannan testing.
Caption: Diagnostic workflow for Invasive Aspergillosis.
Discussion and Conclusion
Galactomannan has been a cornerstone of non-culture-based diagnosis for IA for many years, with well-established protocols and interpretation guidelines.[7][8] Its utility in both serum and BALf is supported by a large body of evidence, and it is incorporated into the diagnostic criteria for IA.[11] Serial monitoring of GM levels can also be valuable for assessing therapeutic response.[12]
This compound is a newer biomarker with a more complex detection method. While one study presents compelling evidence for its high sensitivity and PPV, particularly when combined with GM, another study directly contradicts these findings, reporting very poor diagnostic performance.[1][3] This discrepancy highlights the need for further large-scale validation studies to clarify the clinical utility of bmGT. The finding that bmGT is more stable than its parent compound, gliotoxin, is a significant advantage for its potential as a reliable biomarker.[6]
For researchers and drug development professionals, the current evidence suggests that galactomannan remains the more established and reliable biomarker for routine clinical use. However, bmGT shows potential, and its different biological nature as a secondary metabolite rather than a structural component may offer complementary diagnostic information. Further research into standardizing the bmGT assay and validating its performance across different patient populations is warranted. The combination of both markers could potentially lead to a more robust and earlier diagnosis of invasive aspergillosis.[1][2]
References
- 1. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical utility of Aspergillus galactomannan and PCR in bronchoalveolar lavage fluid for the diagnosis of invasive pulmonary aspergillosis in patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Existing tests vs. novel non-invasive assays for detection of invasive aspergillosis in patients with respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
Bis(methylthio)gliotoxin vs. Gliotoxin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of bis(methylthio)gliotoxin and its precursor, gliotoxin (B1671588). The central finding, supported by numerous studies, is that this compound is a significantly less toxic, largely inactive derivative of gliotoxin. This difference is attributed to a key structural modification: the methylation of the reactive disulfide bridge present in gliotoxin. This guide will delve into the specific differences in their mechanisms of action, supported by available experimental data, and provide detailed experimental protocols for further investigation.
Key Differences in Biological Activity at a Glance
The primary determinant of gliotoxin's potent biological effects is its internal disulfide bridge. This feature is absent in this compound, where the sulfur atoms are methylated. This structural alteration effectively neutralizes the molecule's reactivity, leading to a stark contrast in their biological impact.
| Biological Activity | Gliotoxin | This compound | Reference |
| Cytotoxicity | Potent, with IC50 values in the nanomolar to low micromolar range across various cell lines. | Significantly lower to no cytotoxicity observed. | [1][2] |
| Immunosuppression | Strong immunosuppressive effects via inhibition of NF-κB and induction of immune cell apoptosis. | Considered inactive; lacks the immunosuppressive properties of gliotoxin. | [3][4] |
| Apoptosis Induction | A potent inducer of apoptosis through multiple pathways, including the activation of Bak and the JNK signaling pathway. | Does not induce apoptosis. | [5] |
| Antibacterial Activity | Exhibits antibacterial properties. | Lacks antibacterial activity. | |
| Mechanism of Action | The reactive disulfide bridge interacts with cellular thiols, leading to oxidative stress and enzyme inhibition. | The methylated sulfur groups prevent interaction with cellular thiols, rendering the molecule inactive. | [1] |
Quantitative Analysis of Cytotoxicity
Gliotoxin has demonstrated significant cytotoxicity across a range of cell lines. In contrast, this compound is consistently reported to have much weaker or no cytotoxic effects.
| Cell Line | Compound | IC50 Value | Reference |
| HT-29 (colorectal cancer) | Gliotoxin | 0.6 µg/mL | [1] |
| A549/ADR (adriamycin-resistant non-small-cell lung cancer) | Gliotoxin | 0.24 µM | [4] |
| MCF-7 (breast cancer) | Gliotoxin | 1.5625 µM | [2] |
| MDA-MB-231 (breast cancer) | Gliotoxin | 1.5625 µM | [2] |
| Nerve cells | Gliotoxin | Induces apoptosis at 300 nM after 12h | [1] |
| Various Cell Lines | This compound | Much weaker cytotoxicity than gliotoxin and its dithiol derivatives. | [1] |
Mechanistic Differences: Signaling Pathways
The profound differences in biological activity stem from their distinct interactions with cellular signaling pathways. Gliotoxin actively modulates key pathways involved in inflammation and cell survival, while this compound does not.
NF-κB Signaling Pathway
Gliotoxin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[3][6] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. The disulfide bridge is essential for this activity.[6] this compound, lacking this bridge, does not inhibit NF-κB.
Apoptosis Induction Pathway
Gliotoxin is a known inducer of apoptosis. One of its mechanisms involves the activation of the pro-apoptotic Bcl-2 family member, Bak.[3] Furthermore, gliotoxin can activate the JNK signaling pathway, which in turn leads to the phosphorylation of Bim, another pro-apoptotic protein, ultimately triggering caspase-dependent apoptosis.[4][5][7] This pro-apoptotic activity is not observed with this compound.
Experimental Protocols
For researchers wishing to verify these findings, the following experimental outlines are provided.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of gliotoxin and this compound.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of gliotoxin and this compound on a selected cell line.
Materials:
-
Adherent cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
Gliotoxin and this compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of gliotoxin and this compound in DMSO. Create a series of dilutions of each compound in the complete medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of gliotoxin or this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a method to compare the apoptosis-inducing capabilities of the two compounds.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with gliotoxin and this compound.
Materials:
-
Cell line of interest
-
Gliotoxin and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of gliotoxin, this compound, a positive control for apoptosis, and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The available evidence strongly indicates that this compound is a biologically inactive detoxification product of gliotoxin. The methylation of the disulfide bridge abrogates its ability to interact with cellular targets and trigger downstream signaling events that lead to cytotoxicity, immunosuppression, and apoptosis. This clear distinction in biological activity underscores the critical role of the disulfide bridge in the potent effects of gliotoxin and highlights bis-thiomethylation as a key detoxification mechanism. Researchers studying the effects of gliotoxin should consider this compound as an essential negative control to ensure that observed effects are directly attributable to the reactive disulfide bridge of gliotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches [frontiersin.org]
- 3. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Gliotoxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by the fungal pathogen gliotoxin requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards understanding the gliotoxin detoxification mechanism: in vivo thiomethylation protects yeast from gliotoxin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Bis(methylthio)gliotoxin: A Head-to-Head Comparison of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Bis(methylthio)gliotoxin (bmGT) is a methylated derivative of gliotoxin (B1671588), a mycotoxin produced by various fungi, most notably Aspergillus fumigatus. As a stable and specific biomarker for invasive aspergillosis, the sensitive and accurate detection of bmGT is crucial for early diagnosis and monitoring of this life-threatening infection. This guide provides a head-to-head comparison of the primary analytical methods used for bmGT detection, supported by available experimental data and detailed protocols.
At a Glance: Comparison of Detection Methods
The selection of an appropriate detection method for bmGT depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key quantitative performance parameters of the most common techniques.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Chromatographic separation followed by mass analysis of fragmented ions. | High (ng/mL to pg/mL range) | High (ng/mL to pg/mL range) | Wide | Moderate | High sensitivity and specificity, structural confirmation. | High instrument cost, requires skilled operators. |
| HPTLC (High-Performance Thin-Layer Chromatography) | Planar chromatographic separation and densitometric quantification. | Moderate (ng/band) | Moderate (ng/band) | Moderate | High | Cost-effective, high sample throughput, simple sample preparation. | Lower sensitivity and specificity compared to LC-MS/MS. |
| UHPLC-PDA (Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection) | High-resolution chromatographic separation with UV-Vis spectral analysis. | Moderate | Moderate | Moderate | Moderate | Good resolution and quantification, provides spectral information. | Lower sensitivity than mass spectrometry, potential for matrix interference. |
| HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | Chromatographic separation with detection at a single UV wavelength. | Lower | Lower | Moderate | Moderate | Widely available, relatively low cost. | Lower sensitivity and specificity, susceptible to co-eluting interferences. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunoassay based on antigen-antibody recognition. | Potentially High | Potentially High | Narrow | High | High throughput, no complex instrumentation required, suitable for screening. | Cross-reactivity, development of specific antibodies for bmGT is required.[1] |
In-Depth Analysis and Experimental Protocols
This section provides detailed experimental methodologies for the key detection techniques, offering insights into their practical application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantitative analysis of mycotoxins due to its exceptional sensitivity and specificity.[2] While specific validation reports for bmGT are not widely published, methods developed for gliotoxin can be adapted. A liquid chromatography-tandem mass spectrometry method for detecting gliotoxin (GT) and the secondary metabolite bis(methyl)gliotoxin (bmGT) has been validated.[3] The minimum detection level for both was determined to be 3 ng/ml.
Experimental Protocol (Adapted from Gliotoxin Detection Methods)
-
Sample Preparation (Serum):
-
To 100 µL of serum, add an internal standard.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for bmGT would need to be optimized.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and high-throughput technique that has been successfully applied to the detection of bmGT in clinical samples.[4] It offers a cost-effective alternative to LC-MS/MS for screening large numbers of samples.
Experimental Protocol [1]
-
Sample Preparation (Serum):
-
Extract 200 µL of serum with 200 µL of dichloromethane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic layer (dichloromethane).
-
Evaporate the solvent and reconstitute the residue in a small volume of dichloromethane.
-
-
HPTLC Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Mobile Phase: Tetrahydrofuran/n-heptane/acetonitrile (40:58:2, v/v/v).
-
Development: Develop the plate in a horizontal chamber.
-
Detection: Quantify the bands using a densitometer at a specific wavelength (e.g., 254 nm).
-
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
UHPLC-PDA offers faster analysis times and better resolution compared to conventional HPLC. The PDA detector provides spectral information, which can aid in peak identification and purity assessment. This method has been used to measure both gliotoxin and bmGT.[5]
Experimental Protocol (General for Mycotoxin Analysis)
-
Sample Preparation: Similar extraction procedures as for LC-MS/MS can be used.
-
UHPLC-PDA Conditions:
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both with a suitable modifier like formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Detection: PDA detector scanning a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for bmGT detection and to check for peak purity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible chromatographic technique. While less sensitive than LC-MS/MS, it can be suitable for applications where bmGT concentrations are relatively high. No dedicated HPLC-UV method for bmGT was found, but the general principles for mycotoxin analysis are applicable.
Experimental Protocol (General for Mycotoxin Analysis)
-
Sample Preparation: Similar to LC-MS/MS and UHPLC-PDA.
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a single wavelength corresponding to the absorbance maximum of bmGT.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that could be a valuable tool for rapid screening of bmGT.[6] However, the development of a specific ELISA for bmGT requires the production of high-affinity monoclonal or polyclonal antibodies, and currently, no commercial kits are available. One research group has mentioned they are working on the development of an immunochemical method like ELISA for bmGT detection.[1]
General ELISA Protocol (Competitive Format for Mycotoxins)
-
Coating: Microtiter plates are coated with bmGT-protein conjugate.
-
Competition: Sample extract and a known amount of enzyme-labeled anti-bmGT antibody are added to the wells. bmGT in the sample competes with the coated bmGT for antibody binding.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound antibody to produce a color.
-
Detection: The color intensity, which is inversely proportional to the bmGT concentration in the sample, is measured using a plate reader.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for bmGT detection and its biological synthesis.
Caption: A generalized experimental workflow for the detection of this compound.
The biosynthesis of bmGT is a detoxification pathway for the highly reactive gliotoxin.[7] This process is catalyzed by the S-adenosylmethionine-dependent methyltransferase, GtmA.[8]
Caption: Biosynthesis pathway of this compound from Gliotoxin.
Conclusion
The detection of this compound can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for confirmation and accurate quantification at low concentrations. HPTLC and UHPLC-PDA offer viable alternatives, particularly for high-throughput screening and in settings with limited access to mass spectrometry. While HPLC-UV is a more accessible technique, its lower sensitivity may not be suitable for all applications. The development of a specific ELISA for bmGT would provide a valuable tool for rapid and widespread screening. The choice of the optimal method will ultimately be guided by the specific research or clinical question, the nature of the samples, and the available resources.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. lcms.cz [lcms.cz]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 7. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of bisdethiothis compound, a new metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Bis(methylthio)gliotoxin Production Across Aspergillus Species
For researchers, scientists, and drug development professionals, understanding the distribution and production levels of fungal secondary metabolites is crucial for diagnostics, drug discovery, and elucidating virulence mechanisms. This guide provides a comparative overview of bis(methylthio)gliotoxin (bmGT) production among different Aspergillus species, supported by quantitative data and detailed experimental protocols.
This compound, an inactive derivative of the potent mycotoxin gliotoxin (B1671588) (GT), has emerged as a potential biomarker for invasive aspergillosis, a life-threatening fungal infection.[1][2][3] The conversion of GT to bmGT is a detoxification mechanism within the fungus, catalyzed by the S-adenosylmethionine-dependent bis-thiomethyltransferase, GtmA.[1][2][4] This process not only regulates the toxicity of gliotoxin but also signifies the metabolic activity of the producing organism.[1][2][4] This comparison focuses on the differential capacity of various Aspergillus species to produce bmGT.
Quantitative Comparison of bmGT and GT Production
A significant study involving 252 Aspergillus isolates from the species complexes A. fumigatus, A. flavus, A. terreus, A. niger, and A. nidulans revealed substantial differences in their ability to produce bmGT and its precursor, GT.[1][2] Aspergillus fumigatus stands out as the most prolific and frequent producer of both compounds.[1][2][5]
| Aspergillus Species Complex | % of bmGT Producing Isolates | Mean bmGT Concentration (mg/L) ± SD | % of GT Producing Isolates | Mean GT Concentration (mg/L) ± SD |
| A. fumigatus (n=101) | 84.16% | 3.45 ± 0.44 | 77.23% | 2.26 ± 0.40 |
| A. flavus (n=12) | Not specified | 0.39 ± 0.31 | Not specified | 0.14 ± 0.13 |
| A. terreus (n=9) | Not specified | 0.07 ± 0.07 | Not specified | 0.79 ± 0.34 |
| A. niger (n=8) | 0% | 0 | 0% | 0 |
| A. nidulans (n=6) | 0% | 0 | 0% | 0 |
Data sourced from Baldin et al. (2018).[1][2]
The data clearly indicates that A. fumigatus isolates produce bmGT and GT at significantly higher concentrations and frequencies compared to A. flavus and A. terreus.[1][2] Notably, none of the tested A. niger or A. nidulans isolates were found to endogenously produce either GT or bmGT.[1][2][3]
Conversion of Exogenous Gliotoxin to bmGT
To further investigate the metabolic capabilities of these species, the production of bmGT from an external source of GT was assessed. This experiment helps determine if the absence of endogenous bmGT production is due to a lack of the precursor (GT) or the inability to perform the methylation step.
Interestingly, when GT was added to the cultures, species that do not endogenously produce bmGT, such as A. niger, demonstrated the ability to convert it to bmGT.[1][2][3] This suggests the presence and activity of a methyltransferase, like GtmA, even in the absence of the complete gliotoxin biosynthesis pathway.[1] There were no significant differences in the mean concentration of bmGT produced from exogenous GT among the tested species (A. flavus, A. terreus, A. niger, and A. nidulans), indicating a similar methylating capacity under these conditions.[2]
Experimental Protocols
The following methodologies were employed to obtain the comparative data on bmGT production.
Fungal Culture for Toxin Production
-
Inoculum Preparation: Aspergillus isolates were grown on potato dextrose agar (B569324) (PDA) for 5-7 days at 37°C. Conidia were harvested by flooding the plates with sterile saline containing 0.01% Tween 80 and adjusting the concentration to 1 x 10^7 conidia/mL.
-
Culture Conditions: 200 µL of the conidial suspension was added to 50 mL of Czapek Dox Broth supplemented with L-glutamine and HEPES in culture flasks.
-
Incubation: The cultures were incubated at 37°C for 4 days.[1][2]
-
Sample Collection: After incubation, the culture supernatants were collected for toxin extraction and analysis.
bmGT and GT Quantification by HPLC
-
Extraction: An equal volume of chloroform (B151607) was added to the culture supernatant. The mixture was vortexed and centrifuged. The organic (lower) phase was collected and evaporated to dryness. The residue was then redissolved in methanol.
-
Chromatographic Analysis: The extracted samples were analyzed using a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Separation: A C18 reverse-phase column was used for the separation of bmGT and GT.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water was typically used as the mobile phase.
-
Detection: The toxins were detected by their characteristic UV absorbance spectra and retention times, and quantified by comparing the peak areas to those of known standards.
bmGT Production from Exogenous Gliotoxin
-
Initial Culture: Isolates were cultured in Czapek Dox Broth for 45 hours at 37°C.[1]
-
Gliotoxin Addition: After 45 hours, exogenous gliotoxin was added to a final concentration of 2.5 mg/L. A solvent control (methanol) was added to parallel cultures.[1]
-
Time-Course Analysis: Samples were collected at different time points (e.g., 0, 3, and 6 hours) after GT addition to measure the concentrations of both GT and bmGT and observe the conversion process.[2]
Biosynthetic Pathway and Regulation
The production of bmGT is intrinsically linked to the gliotoxin biosynthetic pathway. Gliotoxin is synthesized by a suite of enzymes encoded by the gli gene cluster. The final step in the detoxification of excess gliotoxin is the methylation of its dithiol form (dtGT) by the GtmA enzyme, which is not located within the gli cluster, to produce bmGT.[4] This acts as a negative feedback mechanism to regulate GT levels.[1][2]
Caption: Workflow for comparing bmGT production in Aspergillus spp.
Caption: Simplified pathway of bmGT formation from gliotoxin.
Conclusion
The comparative analysis reveals a clear hierarchy in bmGT production among common Aspergillus species. A. fumigatus is the primary producer, both in terms of the quantity of bmGT synthesized and the prevalence of producing isolates.[1][2] While other species like A. flavus and A. terreus can produce bmGT, they do so at significantly lower levels.[1][2] The inability of A. niger and A. nidulans to produce bmGT endogenously, despite possessing the enzymatic machinery for its conversion from exogenous GT, highlights the absence of the upstream gliotoxin biosynthetic pathway in these species.[1][2][3] These findings are critical for the development of bmGT as a specific biomarker for A. fumigatus infections and for understanding the complex regulatory networks governing mycotoxin production in the genus Aspergillus.
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of gliotoxin biosynthesis and protection in Aspergillus species | PLOS Genetics [journals.plos.org]
- 5. Host immune status-specific production of gliotoxin and bis-methyl-gliotoxin during invasive aspergillosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
validation of GtmA as the sole enzyme for Bis(methylthio)gliotoxin synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The fungal secondary metabolite gliotoxin (B1671588) is a potent immunosuppressive agent produced by Aspergillus fumigatus. Its activity is largely dependent on a disulfide bridge, which can be modified by the S-methyltransferase GtmA to form bis(methylthio)gliotoxin (BmGT), a significantly less toxic derivative. This guide provides a comprehensive comparison of experimental data to validate GtmA as the sole enzyme responsible for BmGT synthesis in A. fumigatus.
Comparative Analysis of GtmA Functionality
Evidence from gene knockout studies in Aspergillus fumigatus compellingly supports the role of GtmA as the exclusive enzyme for BmGT production. A comparison between wild-type A. fumigatus and a ∆gtmA mutant strain reveals a complete cessation of BmGT synthesis in the absence of a functional gtmA gene.[1][2][3] This finding is a cornerstone in validating GtmA's unique role. While other enzymes like GliT, an oxidoreductase, compete for the same substrate (dithiol gliotoxin), their functions are distinct and do not lead to BmGT formation.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from biochemical and genetic studies on GtmA.
| Parameter | Wild-Type A. fumigatus | ∆gtmA Mutant | GtmA (in vitro) | Reference |
| BmGT Production | Present | Completely Abrogated | Catalyzes BmGT formation | [1][2][3] |
| Gliotoxin Accumulation | Regulated | Increased | - | [5] |
| Km for dithiol gliotoxin | - | - | 38.62 µM | [6] |
| Km for monomethylated gliotoxin (MmGT) | - | - | 184.5 µM | [6] |
| Vmax | - | - | 1.2 µmol/min/mg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize GtmA.
Gene Knockout and Mutant Generation
The targeted deletion of the gtmA gene in A. fumigatus is a fundamental experiment to establish its function in vivo.
-
Construct Generation: A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the gtmA open reading frame.
-
Protoplast Transformation: The deletion cassette is introduced into A. fumigatus protoplasts.
-
Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Southern blot analysis or PCR is then used to confirm the homologous recombination and successful deletion of the gtmA gene.
-
Phenotypic Analysis: The resulting ∆gtmA mutant is cultured under gliotoxin-producing conditions, and the culture supernatant is analyzed for the presence or absence of BmGT using techniques like HPLC-MS.
In Vitro Enzyme Assays
Biochemical assays using purified GtmA protein are essential to determine its specific activity and kinetic parameters.
-
Protein Expression and Purification: The gtmA gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The recombinant GtmA protein is then purified using affinity chromatography.
-
Reaction Mixture: A typical reaction mixture contains purified GtmA, the substrate (dithiogliotoxin), and the methyl donor S-adenosylmethionine (SAM) in a suitable buffer.
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Product Detection and Quantification: The reaction is stopped, and the products (monomethylated gliotoxin and BmGT) are detected and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Kinetic Analysis: To determine Km and Vmax values, the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[6][7]
Visualizing the Role of GtmA
Diagrams are provided to illustrate the key pathways and experimental logic.
Caption: Competitive pathways for dithiol gliotoxin metabolism.
Caption: Experimental workflow for validating GtmA's function.
Caption: Logical framework for GtmA validation.
Conclusion
The collective evidence from genetic, biochemical, and analytical studies unequivocally establishes GtmA as the sole enzyme responsible for the conversion of dithiol gliotoxin to this compound in Aspergillus fumigatus. The complete abrogation of BmGT production in ∆gtmA mutants serves as definitive proof of its non-redundant role. This understanding is critical for researchers studying the regulation of gliotoxin biosynthesis and for professionals in drug development exploring the manipulation of this pathway for therapeutic purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Nonribosomal Peptide Synthesis: bis-Thiomethylation Attenuates Gliotoxin Biosynthesis in Aspergillus fumigatus - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. Regulation of nonribosomal peptide synthesis: bis-thiomethylation attenuates gliotoxin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interplay between Gliotoxin Resistance, Secretion, and the Methyl/Methionine Cycle in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Stability Showdown: Bis(methylthio)gliotoxin Emerges as a More Robust Biomarker Than Gliotoxin in Blood Samples
For researchers in drug development and diagnostics, the stability of an analyte in biological matrices is a critical parameter. In the context of invasive aspergillosis, a life-threatening fungal infection, the detection of fungal metabolites like gliotoxin (B1671588) (GT) and its derivative, bis(methylthio)gliotoxin (bmGT), in blood has been a significant area of investigation. Emerging evidence strongly indicates that bmGT possesses superior stability in blood compared to its precursor, GT, making it a more reliable biomarker for the disease.
Gliotoxin is a potent mycotoxin produced by Aspergillus fumigatus, and its detection in patient samples could serve as a direct indicator of infection. However, GT is a highly reactive molecule, characterized by an internal disulfide bridge that is crucial for its biological activity. This reactivity, unfortunately, also contributes to its instability in biological environments. In contrast, bmGT, a methylated and less toxic metabolite of GT, demonstrates greater chemical stability, leading to its increased detectability in clinical samples.
Multiple studies have highlighted that while both GT and bmGT can be recovered from serum and plasma, only bmGT is consistently retained in whole blood.[1][2] This suggests that GT is rapidly degraded or sequestered by blood cells, diminishing its utility as a reliable systemic biomarker.[2][3] The superior stability of bmGT makes it a more dependable analyte for tracking the course of infection and for diagnostic purposes.[1][2][3][4]
Quantitative Stability Data
While qualitative observations consistently favor the stability of bmGT, detailed quantitative data directly comparing the degradation kinetics of both compounds in blood at physiological temperatures is limited in the current literature. However, one study investigated the stability of gliotoxin in human serum under typical laboratory storage and handling conditions, providing valuable insights into its behavior.
Table 1: Stability of Gliotoxin in Human Serum Under Various Conditions [2]
| Condition | Duration | Temperature | Mean Recovery (%) |
| Short-Term (Bench-Top) | 6 hours | Room Temp. | 95.2 |
| Freeze-Thaw Cycles | 3 cycles | -40°C to RT | 92.8 |
| Post-Preparative | 24 hours | 4°C | 98.1 |
| Long-Term | 30 days | -40°C | 94.5 |
Data presented as the percentage of the initial concentration remaining after the specified condition.
The data indicates that gliotoxin is relatively stable in serum when subjected to common laboratory processing and storage conditions.[2] However, these conditions do not fully replicate the dynamic enzymatic and cellular environment of fresh whole blood at body temperature, where the disparity in stability between GT and bmGT is reported to be most significant. Further studies are warranted to quantitatively determine and compare the half-lives of both compounds in whole blood at 37°C.
Experimental Protocols
To assess the comparative stability of this compound and gliotoxin in blood samples, a detailed experimental protocol is essential. The following is a generalized methodology based on established practices for analyte stability testing in biological matrices, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
Protocol: Comparative In Vitro Stability Assay of Gliotoxin and this compound in Human Blood
1. Materials and Reagents:
-
Gliotoxin (GT) and this compound (bmGT) analytical standards
-
Human whole blood, serum, and plasma (from healthy donors)
-
Anticoagulant (e.g., EDTA, Heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of GT or a structurally similar compound)
-
Protein precipitation solvent (e.g., ice-cold ACN or MeOH with 1% FA)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of GT, bmGT, and the IS in a suitable organic solvent (e.g., DMSO or MeOH) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare intermediate and working standard solutions by serial dilution in ACN/water (50:50, v/v) to create a calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Incubation and Sampling:
-
Pre-warm blood, serum, and plasma samples to 37°C.
-
Spike the biological matrices with GT and bmGT to achieve a final concentration within the analytical range. A separate set of samples should be prepared for each compound.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), draw an aliquot from each sample.
-
Immediately quench the metabolic activity in the collected aliquots by adding them to the protein precipitation solvent containing the IS.
4. Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the simultaneous detection and quantification of GT, bmGT, and the IS. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Analyze the prepared samples alongside the calibration curve and QC samples.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of GT and bmGT in the samples from each time point using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining against time to visualize the degradation profile and determine the half-life (t½) of each compound in the different blood matrices.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the comparative stability assay.
Caption: Workflow for the comparative stability assay of gliotoxin and this compound.
Conclusion
References
Assessing the Diagnostic Specificity of Bis(methylthio)gliotoxin for Aspergillus fumigatus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive aspergillosis (IA), primarily caused by Aspergillus fumigatus, remains a significant challenge in clinical practice, contributing to high mortality rates. While galactomannan (B225805) (GM) antigen detection is a widely used biomarker, its diagnostic performance can be variable. This has spurred research into alternative biomarkers, such as Bis(methylthio)gliotoxin (bmGT), a secondary metabolite of A. fumigatus. This guide provides a comprehensive comparison of bmGT with other diagnostic methods for IA, supported by experimental data, to aid researchers and clinicians in evaluating its potential utility.
Comparative Diagnostic Performance
The diagnostic accuracy of a biomarker is paramount for its clinical utility. Below is a summary of the performance of bmGT compared to other commonly used diagnostic markers for invasive aspergillosis. The data is compiled from various studies and may vary depending on the patient population and the diagnostic criteria used.
| Biomarker/Method | Sample Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| This compound (bmGT) | Serum | 5.6 - 83 | 92 - 100 | 75 - 100 | 95 - 97.5 |
| Galactomannan (GM) | Serum | 38 - 66 | 89 - 95 | ~71 | ~98 |
| Galactomannan (GM) | BAL Fluid | 81 - 86 | 87 - 94 | - | - |
| (1,3)-β-D-Glucan (BDG) | Serum | ~80 | ~82 | - | - |
| Aspergillus PCR | Blood | ~88 (single positive) | ~75 (single positive) | - | - |
| Aspergillus PCR | Blood | ~75 (two consecutive) | ~87 (two consecutive) | - | - |
Note: The performance of these biomarkers can be influenced by factors such as the host's immune status, antifungal therapy, and the specific cutoff values used for positivity.
Specificity of this compound
A critical aspect of a diagnostic marker is its specificity for the target pathogen. While bmGT is predominantly produced by A. fumigatus, other Aspergillus species have also been shown to produce this metabolite.[1][2]
-
A. fumigatus : The most frequent and abundant producer of bmGT.[1]
-
A. flavus : Can produce bmGT, but at lower concentrations than A. fumigatus.[1]
-
A. terreus : Capable of producing bmGT, though less frequently and at lower levels than A. fumigatus.[1]
-
A. niger and A. nidulans : Generally do not produce bmGT de novo but may be able to convert exogenous gliotoxin (B1671588) to bmGT.[2]
This indicates that while the detection of bmGT is highly suggestive of an Aspergillus infection, and most likely one caused by A. fumigatus, it is not entirely specific to this species.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the key experimental protocols for the detection of bmGT and the widely used GM antigen.
Detection of this compound (bmGT) by UHPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of bmGT in biological matrices.
1. Sample Preparation (Serum):
- To a 500 µL serum sample, add an internal standard (e.g., a deuterated form of bmGT).
- Perform protein precipitation by adding 1 mL of chilled acetone (B3395972) or acetonitrile (B52724).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
2. UHPLC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bmGT and the internal standard.
Detection of Galactomannan (GM) using Platelia™ Aspergillus EIA
This is a commercially available enzyme immunoassay for the detection of GM antigen.
1. Sample and Reagent Preparation:
- Bring all reagents and patient samples (serum or BAL fluid) to room temperature.
- Prepare the wash solution and other working reagents as per the manufacturer's instructions.
2. Assay Procedure:
- Add 300 µL of serum or BAL fluid to a pretreatment tube containing EDTA.
- Heat the tubes at 100°C for 3 minutes to dissociate immune complexes.
- Centrifuge the tubes at 10,000 x g for 10 minutes.
- Add 50 µL of the supernatant (treated sample), controls, and conjugate to the microplate wells coated with the anti-GM monoclonal antibody.
- Incubate the plate at 37°C for 90 minutes.
- Wash the wells to remove unbound components.
- Add the substrate solution and incubate for 30 minutes at room temperature in the dark.
- Stop the reaction with the stopping solution.
- Read the optical density at 450 nm.
3. Interpretation of Results:
- Calculate the GM index by dividing the optical density of the sample by the mean optical density of the cut-off controls.
- An index of ≥0.5 in serum or ≥1.0 in BAL fluid is typically considered positive, though this can vary by institution and patient population.[3]
Visualizing Key Pathways and Workflows
Understanding the biological context and the diagnostic workflow is essential. The following diagrams illustrate the A. fumigatus cell wall integrity signaling pathway and a comparative experimental workflow for the diagnosis of invasive aspergillosis.
References
The Double-Edged Sword of Fungal Infection: Unraveling the Correlation Between Bis(methylthio)gliotoxin Levels and Fungal Burden
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of fungal burden is a critical challenge in the diagnosis and management of invasive fungal infections, particularly those caused by Aspergillus species. Traditional diagnostic methods often lack the required sensitivity and specificity, leading to delays in treatment and increased mortality. In the quest for more reliable biomarkers, the fungal metabolite Bis(methylthio)gliotoxin (bmGT) has emerged as a promising candidate. This guide provides a comprehensive comparison of bmGT with other established biomarkers, supported by experimental data and detailed protocols to aid researchers in their evaluation of this novel diagnostic tool.
This compound: A Stable Footprint of Fungal Presence
This compound is a stable, inactive derivative of gliotoxin (B1671588), a potent immunosuppressive mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2][3] Unlike its highly reactive parent compound, bmGT is more readily detectable in clinical samples, making it a more reliable indicator of in vivo fungal activity.[1][4] Several studies have explored the correlation between bmGT levels and the presence of invasive aspergillosis (IA), a life-threatening infection in immunocompromised individuals.
While some research suggests that bmGT is a more dependable marker for IA than gliotoxin, its overall diagnostic performance is a subject of ongoing investigation.[1][4] There is conflicting evidence regarding its sensitivity and specificity, with some studies indicating a high predictive value, especially when used in conjunction with other markers, while others report a poorer performance compared to established methods.[4][5][6]
Comparative Analysis of Fungal Burden Biomarkers
The clinical utility of bmGT as a biomarker for fungal burden is best understood in the context of existing diagnostic methods. The following tables present a comparative overview of bmGT against the most commonly used alternatives: galactomannan (B225805) (GM), (1,3)-β-D-glucan (BDG), and Polymerase Chain Reaction (PCR).
Table 1: Performance Characteristics of Fungal Burden Biomarkers
| Biomarker | Method | Sample Type(s) | Reported Sensitivity | Reported Specificity | Key Advantages | Key Limitations |
| This compound (bmGT) | LC-MS/MS, HPTLC | Serum, Plasma, Bronchoalveolar Lavage Fluid (BALF) | Variable (conflicting reports)[4][6] | Variable (conflicting reports)[4][6] | High stability, potential for early detection.[1][4] | Lack of standardized assays, conflicting clinical data.[6] |
| Galactomannan (GM) | ELISA | Serum, Plasma, BALF | 60% - 100%[7] | 81% - 95%[7][8] | Commercially available standardized kits, established clinical utility.[5][8] | False-positives from various sources (e.g., diet, other fungi, antibiotics), lower sensitivity in non-neutropenic patients.[8] |
| (1,3)-β-D-glucan (BDG) | Colorimetric, Turbidimetric | Serum, Plasma | ~77%[8] | ~85%[8] | Broad-range marker for many invasive fungal infections.[9] | Not specific to Aspergillus, false-positives from various sources (e.g., bacterial infections, dialysis membranes).[9][10] |
| Aspergillus DNA | PCR | Whole Blood, Serum, Plasma, BALF | 78% - 100%[7][11] | 79% - 85%[7][11] | High sensitivity, potential for species identification. | Lack of standardization, risk of contamination leading to false-positives.[8] |
Table 2: Quantitative Data from Selected Studies
| Study | Sample Type | Fungal Species | bmGT Concentration | Corresponding Fungal Burden/Infection Status |
| Vidal-Garcia et al. (2018)[12] | In vitro culture supernatant | Aspergillus fumigatus | Mean: 3.45 ± 0.44 mg/L | - |
| Vidal-Garcia et al. (2018)[12] | In vitro culture supernatant | Aspergillus flavus | Mean: 0.39 ± 0.31 mg/L | - |
| Vidal-Garcia et al. (2018)[12] | In vitro culture supernatant | Aspergillus terreus | Mean: 0.07 ± 0.07 mg/L | - |
| Lewis et al. (2005)[13] | Mouse lung tissue | Aspergillus fumigatus | Mean: 3,976 ± 1,662 ng/g | Invasive Pulmonary Aspergillosis |
| Lewis et al. (2005)[13] | Mouse serum | Aspergillus fumigatus | Mean: 36.5 ± 30.28 ng/ml | Invasive Pulmonary Aspergillosis |
| Cray et al. (2022)[14] | Avian plasma | Aspergillus spp. | Not detected | Confirmed and probable aspergillosis |
Experimental Protocols
Detailed and standardized methodologies are paramount for the reproducible and reliable measurement of fungal biomarkers. Below are outlines of the key experimental protocols for the detection of bmGT and its alternatives.
Protocol 1: this compound (bmGT) Detection by LC-MS/MS
This protocol provides a general framework for the detection and quantification of bmGT in serum or plasma.
1. Sample Preparation (Protein Precipitation & Extraction):
- To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography (LC) Separation:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Gradient: A linear gradient from a low to high percentage of Solvent B is used to elute bmGT.
3. Tandem Mass Spectrometry (MS/MS) Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for bmGT need to be determined and optimized.
Protocol 2: Galactomannan (GM) Detection by ELISA
This protocol is based on commercially available sandwich ELISA kits (e.g., Platelia™ Aspergillus EIA).[5][15]
1. Sample Pre-treatment:
- Serum or BAL fluid samples are heat-treated in the presence of EDTA to dissociate immune complexes and precipitate interfering proteins.[15]
2. ELISA Procedure:
- Add the treated samples and a peroxidase-linked monoclonal anti-GM antibody (conjugate) to the wells of a microplate pre-coated with the same monoclonal antibody.[15]
- Incubate to allow the formation of a "sandwich" complex (antibody-GM-antibody-peroxidase).[15]
- Wash the wells to remove unbound components.
- Add a chromogenic substrate (e.g., TMB). The peroxidase enzyme catalyzes a color reaction.[16]
- Stop the reaction with an acid solution.[15]
- Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[2]
3. Data Interpretation:
- The optical density (OD) of the sample is compared to that of a cut-off control to determine a GM index. An index above a certain threshold (e.g., ≥ 0.5 or ≥ 1.0) is considered positive.[5]
Protocol 3: (1,3)-β-D-Glucan (BDG) Detection Assay
This protocol is based on commercially available assays (e.g., Fungitell®).[9][17]
1. Principle:
- The assay utilizes a modified Limulus Amebocyte Lysate (LAL) pathway. BDG activates Factor G, a serine protease zymogen, which in turn activates a proclotting enzyme.[9]
- The activated enzyme cleaves a chromogenic substrate, resulting in a color change that is proportional to the amount of BDG present.[13]
2. Assay Procedure:
- Patient serum or plasma is pre-treated to inactivate inhibitors.
- The treated sample is incubated with the LAL reagent containing Factor G, the proclotting enzyme, and the chromogenic substrate.
- The rate of color change is measured kinetically using a microplate reader.[13]
3. Data Interpretation:
- The concentration of BDG is calculated from a standard curve. Results are typically reported in pg/mL, with established cut-off values for negative, indeterminate, and positive results (e.g., <60 pg/mL is negative, ≥80 pg/mL is positive).[6][13]
Visualizing the Molecular and Diagnostic Pathways
Biosynthesis of this compound
The formation of bmGT from its precursor, gliotoxin, is a crucial step in the fungal secondary metabolism, potentially as a detoxification mechanism. This pathway involves the enzymatic methylation of gliotoxin.[3][18]
References
- 1. Gliotoxin and this compound are not reliable as biomarkers of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human galactomannan (GM) Elisa Kit – AFG Scientific [afgsci.com]
- 3. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. Comparison of PCR-ELISA and galactomannan detection for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Real-Time PCR, Galactomannan Enzyme-Linked Immunosorbent Assay (ELISA), and a Novel Lateral-Flow Device for Diagnosis of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. (1,3)-Beta-D-Glucan (Fungitell) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. Clinical utility of Aspergillus galactomannan and PCR in bronchoalveolar lavage fluid for the diagnosis of invasive pulmonary aspergillosis in patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetechindia.com [lifetechindia.com]
- 16. gadia.ch [gadia.ch]
- 17. Fungitell® Assay [fungitell.com]
- 18. zaguan.unizar.es [zaguan.unizar.es]
Evaluating the Prognostic Potential of Bis(methylthio)gliotoxin in Aspergillosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of invasive aspergillosis (IA) diagnostics and prognostics, the quest for reliable biomarkers is paramount for improving patient outcomes. While galactomannan (B225805) (GM) and (1,3)-β-D-glucan (BDG) are established markers, emerging interest has focused on Bis(methylthio)gliotoxin (bmGT), a stable metabolite of the potent immunosuppressive mycotoxin, gliotoxin (B1671588) (GT). This guide provides a comparative analysis of the prognostic value of bmGT against established biomarkers, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a derivative of gliotoxin, a key virulence factor produced by Aspergillus fumigatus.[1] Unlike the highly reactive gliotoxin, bmGT is more stable, making it a potentially more reliable biomarker for in vivo detection.[1] While research into its prognostic value is ongoing, initial studies suggest a potential correlation with mortality in invasive aspergillosis. This guide will delve into the current evidence, comparing its performance with galactomannan and (1,3)-β-D-glucan, and provide insights into the underlying biological pathways and detection methodologies.
Comparative Analysis of Biomarkers
The prognostic value of a biomarker is its ability to predict the likely course and outcome of a disease. Here, we compare bmGT with the current standards of care, galactomannan and (1,3)-β-D-glucan.
Data Presentation
| Biomarker | Sample Type | Prognostic Value | Diagnostic Performance | Key Findings |
| This compound (bmGT) | Serum, Bronchoalveolar Lavage Fluid (BALF) | Emerging: One study found a significant correlation between the presence of bmGT and 30-day mortality (OR, 3.2), a correlation not observed for galactomannan in the same study.[2] | Variable: Some studies suggest higher sensitivity and positive predictive value (PPV) than GM, especially when used in combination, leading to a PPV of 100% and a negative predictive value (NPV) of 97.5%.[3][4] Other research indicates poor performance compared to GM in both serum and BALF. | bmGT is a more stable derivative of the virulence factor gliotoxin, potentially reflecting active fungal growth and toxin production.[1][5] Its presence may indicate a more advanced stage of infection.[6] |
| Galactomannan (GM) | Serum, BALF | Established: Elevated and rising serum GM levels are associated with treatment failure and higher mortality rates.[7] Dual positivity in both serum and BALF is linked to reduced treatment response and higher IA-attributable mortality.[7] | Well-established: Considered a gold standard for IA diagnosis. BALF GM testing is generally more sensitive than serum GM.[8][9] Sensitivity and specificity vary depending on the patient population and cutoff values used. | A polysaccharide component of the Aspergillus cell wall released during fungal growth. |
| (1,3)-β-D-glucan (BDG) | Serum | Established: A declining BDG level at week 2 of therapy has been shown to correlate with survival at weeks 6 and 12.[10] It has a very high negative predictive value, making it useful for ruling out invasive fungal infections.[11] | Broad-spectrum: Detects a range of fungal pathogens, not specific to Aspergillus. It is a sensitive marker for invasive fungal disease.[12] | A cell wall component of most pathogenic fungi, including Candida and Aspergillus.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and comparison of these biomarkers.
This compound (bmGT) Detection
Method: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) or Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol Outline:
-
Sample Preparation (Serum):
-
Proteins are precipitated from the serum sample using an organic solvent such as methanol (B129727) or acetonitrile (B52724).[14][15]
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing small molecules like bmGT, is collected for analysis.[14]
-
-
Chromatographic Separation (UPLC):
-
The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
A gradient elution with a mobile phase, typically consisting of water and acetonitrile with additives like formic acid, is used to separate bmGT from other components in the sample.
-
-
Mass Spectrometric Detection (QTOF-MS or MS/MS):
-
The eluent from the UPLC is ionized, commonly using electrospray ionization (ESI).
-
The mass spectrometer detects and quantifies bmGT based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.
-
Galactomannan (GM) Detection
Method: Platelia™ Aspergillus Ag Immunoenzymatic Sandwich Microplate Assay.[16][17][18]
Protocol Outline:
-
Sample Preparation:
-
Immunoassay:
-
Detection:
-
A substrate solution is added, which reacts with the peroxidase to produce a color change.
-
The optical density is measured, and the result is expressed as a galactomannan index (GMI).
-
(1,3)-β-D-glucan (BDG) Detection
Method: Fungitell® Assay.[12][13][19]
Protocol Outline:
-
Sample Preparation:
-
Serum samples are pre-treated to denature interfering substances.
-
-
Enzymatic Reaction:
-
The treated sample is mixed with a reagent containing a modified Limulus Amebocyte Lysate (LAL) pathway.
-
(1,3)-β-D-glucan in the sample activates Factor G, a serine protease, initiating an enzymatic cascade.
-
-
Detection:
-
The activated enzyme cleaves a chromogenic substrate, releasing p-nitroaniline (pNA).
-
The color change is measured kinetically at 405 nm, and the concentration of BDG is determined by comparison to a standard curve.[19]
-
Signaling Pathways and Prognostic Implications
The prognostic value of bmGT is intrinsically linked to the pathogenic role of its precursor, gliotoxin. Gliotoxin is a potent virulence factor that contributes to the establishment of infection by inducing apoptosis in immune cells, thereby helping the fungus to evade the host's defense mechanisms.[20]
Gliotoxin-Induced Apoptosis Signaling Pathway
Gliotoxin triggers programmed cell death in host immune cells through a complex signaling cascade. A key mechanism involves the activation of the JNK (c-Jun N-terminal kinase) pathway, which leads to the triple phosphorylation of the pro-apoptotic protein Bim.[21][22] This phosphorylation event enhances Bim's stability and its ability to activate Bak, a crucial step in initiating the mitochondrial pathway of apoptosis.[21] This ultimately results in the release of cytochrome c and the activation of caspases, leading to cell death.[23]
References
- 1. Bis(methyl)gliotoxin proves to be a more stable and reliable marker for invasive aspergillosis than gliotoxin and suitable for use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical validity of this compound for the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of gliotoxin and this compound production during the course of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct comparison of galactomannan performance in concurrent serum and bronchoalveolar lavage samples in immunocompromised patients at risk for invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A prospective comparison of galactomannan in bronchoalveolar lavage fluid for the diagnosis of pulmonary invasive aspergillosis in medical patients under intensive care: comparison with the diagnostic performance of galactomannan and of (1→ 3)-β-d-glucan chromogenic assay in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. miravistalabs.com [miravistalabs.com]
- 13. Fungitell® Assay [fungitell.com]
- 14. organomation.com [organomation.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad.com [bio-rad.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. acciusa.com [acciusa.com]
- 20. Aspergillus fumigatus: virulence genes in a street-smart mold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis induced by the fungal pathogen gliotoxin requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention [mdpi.com]
- 23. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: exacerbation by caspase and serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Production of Bis(methylthio)gliotoxin: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the production of Bis(methylthio)gliotoxin (bmGT), a key biomarker for invasive aspergillosis, in both laboratory (in vitro) and living organism (in vivo) settings. This document synthesizes experimental data to offer a clear understanding of the methodologies and expected outcomes in each environment.
Quantitative Data Summary
The production of this compound varies significantly between controlled laboratory cultures and the complex environment of a living host. The following tables summarize the quantitative data gathered from various studies.
Table 1: In Vitro Production of this compound by Aspergillus Species
| Aspergillus Species | Percentage of bmGT-Producing Isolates (%) | Mean Concentration of bmGT (mg/L) |
| Aspergillus fumigatus | 84.16 | 3.45 ± 0.44 |
| Aspergillus flavus | 11.11 | 0.39 ± 0.31 |
| Aspergillus terreus | 2.86 | 0.07 ± 0.07 |
| Aspergillus niger | 0 | 0 |
| Aspergillus nidulans | 0 | 0 |
Table 2: In Vivo Detection of this compound
| Host | Sample Type | Detection Status | Concentration Range (mg/L) |
| Human (Invasive Aspergillosis Patients) | Serum | Positive | 0.19 – 13.68[1] |
| Mouse (Chronic Granulomatous Disease Model) | Lungs | Persistently Detected | Not Quantified[2] |
| Human (Probable/Proven Invasive Aspergillosis) | Serum | Positive in 5 of 6 patients | Not specified[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the literature for both in vitro and in vivo studies.
In Vitro Production and Quantification of this compound
This protocol outlines the steps for culturing Aspergillus species and quantifying their bmGT production.
1. Fungal Culture:
-
Aspergillus isolates are cultured on a suitable medium, such as RPMI 1640 broth, supplemented with L-glutamine and buffered with HEPES.[1]
-
Cultures are incubated at 37°C for 4 days.[3]
-
A 2 mL sample of the supernatant is collected for analysis.[1]
2. Extraction of bmGT:
-
This compound and its precursor, gliotoxin (B1671588), are extracted from the culture supernatant using dichloromethane.[1]
-
The mixture is agitated to ensure thorough mixing, and the phases are allowed to separate.
-
The non-aqueous (organic) phase containing bmGT is carefully collected.
3. Quantification by HPTLC:
-
The extracted sample is applied to a High-Performance Thin-Layer Chromatography (HPTLC) silica (B1680970) gel plate.
-
The plate is developed in a horizontal chamber with a mobile phase consisting of tetrahydrofuran, n-heptane, and acetonitrile (B52724) (40:58:2 v/v/v).[1]
-
The concentration of bmGT is determined by comparing the sample to a standard curve.
In Vivo Induction of Invasive Aspergillosis and Detection of bmGT in Mice
This protocol provides a general framework for studying bmGT production in a murine model of invasive aspergillosis.
1. Immunosuppression of Mice:
-
To mimic the conditions of human invasive aspergillosis, mice are often immunosuppressed. This can be achieved through the administration of agents like hydrocortisone (B1673445) or by using genetically modified strains such as those with chronic granulomatous disease (CGD).[2]
2. Inoculation with Aspergillus fumigatus:
-
Mice are infected with a suspension of A. fumigatus conidia. The route of administration can vary depending on the desired site of infection, with intranasal or intravenous injections being common.[2]
3. Sample Collection:
-
At specific time points post-infection, biological samples such as serum, bronchoalveolar lavage fluid (BALF), and lung tissue are collected.[2]
4. Extraction and Analysis:
-
The extraction of bmGT from serum or tissue homogenates follows a similar principle to the in vitro protocol, utilizing an organic solvent like dichloromethane.
-
Quantification is typically performed using sensitive analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the low concentrations often present in biological samples.
Visualizing the Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and biosynthetic pathways.
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host immune status-specific production of gliotoxin and bis-methyl-gliotoxin during invasive aspergillosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis [frontiersin.org]
Unveiling the Safety Profile: Bis(methylthio)gliotoxin Demonstrates a Lack of Cytotoxicity Compared to Gliotoxin
For researchers and drug development professionals, understanding the cytotoxic profile of a compound is paramount. This guide provides a comparative analysis of Bis(methylthio)gliotoxin (bmGT) and its precursor, gliotoxin (B1671588) (GT), with a focus on their respective cytotoxic effects. Experimental data clearly indicates that this compound is a significantly less toxic derivative, offering a safer alternative for various research applications.
The key to the differential cytotoxicity lies in the chemical structure of these two fungal metabolites. Gliotoxin possesses a redox-active disulfide bridge, which is central to its toxic effects.[1] This disulfide bridge can interact with cellular proteins and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] In contrast, this compound is a derivative where this disulfide bond is methylated. This structural modification renders the molecule inactive, thereby mitigating its cytotoxic potential.[1] This methylation process is a natural detoxification pathway employed by the producing fungus, Aspergillus fumigatus.
Comparative Cytotoxicity Data
The profound difference in the cytotoxic profiles of gliotoxin and this compound is evident in the quantitative data from various studies. While direct comparative studies in the same cell line are limited, the available data consistently demonstrates the significantly lower toxicity of this compound.
| Compound | Cell Line / Organism | Metric | Value | Reference |
| This compound | HCT116 (Colon Cancer) | IC50 | 23.56 μM | [3] |
| Salmonella Typhimurium | IC50 | > 400 μM | [4] | |
| Mice | LD50 | > 500 mg/kg | [3] | |
| Gliotoxin | MCF-7 & MDA-MB-231 (Breast Cancer) | IC50 | 1.5625 µM | [5] |
| Salmonella Typhimurium | IC50 | ~ 2 μM | [4] | |
| A549 (Lung Cancer) | IC50 | 2.7 μM | [6] | |
| L132 (Lung Epithelial) | IC50 | 4.25 μM | [6] |
Table 1: Comparative cytotoxic and toxicological data for this compound and Gliotoxin. IC50 represents the half-maximal inhibitory concentration, and LD50 represents the median lethal dose.
The data unequivocally shows that this compound exhibits substantially weaker cytotoxic effects across different cell types and organisms compared to gliotoxin.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or gliotoxin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the compound concentration.
Apoptosis Detection: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then resuspend them in the same buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Signaling Pathways and Experimental Workflow
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for assessing cytotoxicity.
Figure 2: Gliotoxin-induced apoptosis signaling pathway.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 74149-38-5 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 6. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bis(methylthio)gliotoxin with Other Fungal Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of bis(methylthio)gliotoxin, a derivative of the well-known fungal secondary metabolite gliotoxin (B1671588), with other fungal metabolites. The focus is on its biological activities, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a sulfur-containing secondary metabolite produced by several species of fungi, most notably Aspergillus fumigatus. It is a derivative of gliotoxin, a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. The defining feature of ETPs is a disulfide bridge across a diketopiperazine ring, which is responsible for their diverse biological activities. In this compound, this reactive disulfide bond is methylated, leading to a significant alteration in its biological profile. It is considered an inactive derivative of gliotoxin and its formation is part of a detoxification pathway in the producing organism[1][2][3].
Comparative Analysis of Biological Activities
This section compares the biological activities of this compound with its parent compound, gliotoxin, and other relevant fungal secondary metabolites. The comparison is based on quantitative data (IC50/EC50 values) where available.
Anticancer Activity
While gliotoxin has demonstrated cytotoxic effects against various cancer cell lines, quantitative data on the anticancer activity of this compound is scarce in publicly available literature. However, multiple sources describe it as a less toxic or inactive derivative, suggesting a significantly higher IC50 value compared to gliotoxin[3].
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Gliotoxin | MCF-7 (Breast) | 1.5625 | [4][5] |
| MDA-MB-231 (Breast) | 1.5625 | [4][5] | |
| Emodin (Penicillium sp.) | Various | 2 ± 7.6 | |
| Fusarium venenatum extract | HCT8 (Colon) | 0.3779 µg/mL |
Table 1: Comparative Anticancer Activity of Fungal Metabolites.
Immunosuppressive Activity
Gliotoxin is a known immunosuppressive agent that can induce apoptosis in immune cells and inhibit the activation of the transcription factor NF-κB[6][7]. The conversion of gliotoxin to the less toxic this compound is considered a self-protection mechanism for the fungus to mitigate this toxicity[3]. While direct quantitative data on the immunosuppressive activity of this compound is limited, its structural modification suggests a significantly reduced or abolished activity compared to gliotoxin.
| Compound | Assay | IC50/Effect | Reference |
| This compound | Data Not Available | - | - |
| Gliotoxin | NF-κB Activation Inhibition | Nanomolar concentrations | [6] |
| Mycophenolic Acid | Immunosuppression | Clinically used immunosuppressant | |
| Cyclosporin A | Immunosuppression | Clinically used immunosuppressant |
Table 2: Comparative Immunosuppressive Activity of Fungal Metabolites.
Antiviral Activity
| Compound | Virus | EC50/Activity | Reference |
| This compound | Data Not Available | - | - |
| Gliotoxin | Various | Reported antiviral activity | [8] |
Table 3: Comparative Antiviral Activity of Fungal Metabolites.
Antibacterial Activity
A direct comparative study on the antibacterial effects of gliotoxin and this compound provides clear quantitative evidence of the impact of the disulfide bridge methylation.
| Compound | Bacteria | IC50 (µM) | Reference |
| This compound | S. Typhimurium | > 400 | [9] |
| Gliotoxin | S. Typhimurium | ~ 2 | [9] |
Table 4: Comparative Antibacterial Activity against S. Typhimurium. This data clearly demonstrates that this compound lacks the antibacterial potency of its precursor, gliotoxin[9].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of fungal secondary metabolites.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fungal metabolites in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lymphocyte Proliferation Assay (CFSE Staining)
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes, indicating immunosuppressive activity. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Stop the staining by adding 5 volumes of ice-cold culture medium containing 10% fetal bovine serum (FBS).
-
Washing: Wash the cells 2-3 times with culture medium to remove excess CFSE.
-
Cell Culture and Treatment: Resuspend the stained cells in complete culture medium and plate them in a 96-well plate. Add the test compounds at various concentrations. Include a positive control for proliferation (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) and a vehicle control.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The fluorescence intensity of CFSE will be halved with each cell division.
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index to determine the immunosuppressive effect of the compounds.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by a compound.
Protocol:
-
Cell Seeding: Seed a monolayer of host cells susceptible to the virus in a 6-well or 12-well plate and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the fungal metabolite. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques (areas of dead or lysed cells).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key mechanism of immunosuppression.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fungal metabolite for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for several hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of NF-κB inhibition relative to the stimulated control (no compound) and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.
Caption: Biosynthesis and detoxification pathway of gliotoxin.
Caption: General workflow for comparative bioactivity screening.
Conclusion
This compound represents a detoxified and biologically less active form of its potent precursor, gliotoxin. The methylation of the disulfide bridge effectively abrogates its antibacterial activity and is strongly suggested to diminish its anticancer, immunosuppressive, and antiviral properties. While quantitative data for the latter activities are limited, the available evidence consistently points to a significant reduction in biological potency. This comparative analysis, supported by detailed experimental protocols, provides a framework for researchers to further investigate the structure-activity relationships of epipolythiodioxopiperazines and other fungal secondary metabolites in the context of drug discovery and development. The provided diagrams offer a visual guide to the metabolic pathway and a logical workflow for such comparative studies.
References
- 1. real-research.com [real-research.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo immunosuppressive activity of gliotoxin, a metabolite produced by human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Safety Operating Guide
Proper Disposal Procedures for Bis(methylthio)gliotoxin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of bis(methylthio)gliotoxin, a derivative of the mycotoxin gliotoxin.
This compound is an inactive derivative of gliotoxin, a mycotoxin produced by several species of fungi.[1] While it is considered less toxic than its parent compound, it should still be handled with care and disposed of following appropriate safety protocols.[2] Standard laboratory practice dictates that mycotoxins and their derivatives should not be disposed of without inactivation.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
All handling of this compound and its disposal solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
Disposal Procedures
While the Safety Data Sheet (SDS) for this compound may suggest that smaller quantities can be disposed of with household waste, this is not a recommended practice for a laboratory setting.[3] For uncleaned packaging and larger quantities, disposal must be made according to official regulations. A more robust chemical inactivation followed by disposal as hazardous waste is the recommended procedure for research and development environments.
Chemical Inactivation Protocol:
A common and effective method for the inactivation of mycotoxins involves chemical degradation through oxidation. Sodium hypochlorite (B82951) (bleach) is a readily available and effective oxidizing agent for this purpose. The thioether groups in this compound are susceptible to oxidation by hypochlorite.[4]
Experimental Protocol for Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite. A solution with at least 1% available chlorine is recommended. Commercial bleach typically contains 5-8% sodium hypochlorite and can be diluted accordingly, or used neat for higher concentrations of the mycotoxin.
-
Inactivation Step:
-
For liquid waste containing this compound, add the sodium hypochlorite solution in a 1:1 volume ratio.
-
For solid waste (e.g., contaminated labware, paper towels), immerse the materials completely in the sodium hypochlorite solution.
-
-
Contact Time: Allow the inactivation mixture to stand for a minimum of 30 minutes to ensure complete degradation of the mycotoxin.
-
Neutralization (Optional but Recommended): Before final disposal, it is good practice to neutralize the excess bleach. This can be achieved by adding a reducing agent such as sodium thiosulfate (B1220275) or sodium bisulfite until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Final Disposal: The resulting inactivated and neutralized solution should be disposed of as hazardous chemical waste in accordance with your institution's and local environmental regulations.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | Readily available and effective oxidizing agent for thioethers.[4] |
| Concentration | ≥ 1% available chlorine | Ensures sufficient oxidizing power for complete degradation. |
| Ratio (Waste:Bleach) | 1:1 (v/v) for liquids | Provides an excess of the inactivating agent. |
| Contact Time | ≥ 30 minutes | Allows for the chemical degradation reaction to go to completion. |
| Neutralizing Agent | Sodium thiosulfate / Sodium bisulfite | Safely neutralizes excess bleach before final disposal. |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively and safely manage the disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. Production of the Invasive Aspergillosis Biomarker this compound Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Bis(methylthio)gliotoxin
This guide furnishes essential safety protocols and logistical information for the handling and disposal of Bis(methylthio)gliotoxin. Given that this compound is a derivative of the known toxin gliotoxin, a cautious approach to handling is paramount, even though its own Safety Data Sheet (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS)[1]. The following procedures are based on a combination of the supplier's SDS, safety data for the parent compound gliotoxin, and established best practices for handling potent bioactive compounds in a laboratory setting.
Hazard Assessment and Engineering Controls
While this compound is not currently classified as hazardous, its parent compound, gliotoxin, is toxic if swallowed[2][3]. Therefore, it is prudent to handle this compound with a higher degree of caution than its SDS might suggest[1]. The primary risks associated with handling the solid form of this compound are inhalation of airborne particles and dermal or ocular contact.
-
Primary Engineering Control: Fume Hood/Enclosure
-
All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a powder weighing station[4][5]. This minimizes the risk of inhaling airborne dust and prevents contamination of the general laboratory environment[4][6].
-
Ensure the fume hood has adequate airflow before beginning work.
-
-
Ventilation
-
The laboratory should be well-ventilated to further reduce the potential for exposure[7].
-
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against direct skin contact. While specific glove breakthrough data for this compound is unavailable, nitrile gloves offer good general chemical resistance. Double gloving is a best practice for handling potent compounds[1]. |
| Eye Protection | Chemical safety goggles with a snug fit. | Protects eyes from splashes or fine particles[8]. |
| Face Protection | Face shield worn over safety goggles. | Offers an additional layer of protection for the entire face from splashes during procedures with a higher risk of aerosolization. |
| Body Protection | A disposable, long-sleeved, back-closing chemical-resistant gown or lab coat. | Prevents contamination of personal clothing[7][8]. |
| Respiratory Protection | An N95-rated respirator is recommended when handling the solid compound outside of a certified fume hood or powder weighing station. | Minimizes the risk of inhaling airborne particles. For procedures with a high risk of aerosolization, a higher level of respiratory protection may be necessary[9]. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weigh Solid Compound: Use an analytical balance within the fume hood. Handle the solid with care to minimize dust generation[5]. Use a weigh boat to prevent spills[5].
-
Prepare Stock Solution: Prepare solutions within the fume hood.
-
Perform Experiment: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontaminate: After use, decontaminate all surfaces and equipment.
-
Dispose of Waste: Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Disposal Plan
While this compound is not classified as a hazardous waste, it is crucial to follow institutional and local regulations for chemical waste disposal[1][10][11][12].
-
Solid Waste:
-
Place disposable labware, contaminated bench paper, and used PPE in a designated, sealed waste bag.
-
If local regulations permit, and after ensuring no free liquids are present, this may be disposed of in the regular trash. However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department[1][10].
-
-
Liquid Waste:
-
Aqueous solutions of this compound may be permissible for drain disposal if allowed by your institution, as it is water-soluble[11]. This should be confirmed with your EHS department.
-
Solutions in organic solvents should be collected in a designated hazardous waste container for proper disposal by your institution's EHS department.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.
-
Deface the label of the empty container before disposal in the appropriate recycling or trash receptacle[10].
-
The logical relationship for the disposal decision-making process is outlined below.
Disposal Decision Workflow for this compound
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
